molecular formula C9H8ClN B1585455 2-(4-Chlorophenyl)propanenitrile CAS No. 2184-88-5

2-(4-Chlorophenyl)propanenitrile

Cat. No.: B1585455
CAS No.: 2184-88-5
M. Wt: 165.62 g/mol
InChI Key: GIZHRKQXPROIGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)propanenitrile
Source PubChem
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InChI

InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZHRKQXPROIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10944446
Record name 2-(4-Chlorophenyl)propanenitrile
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Molecular Weight

165.62 g/mol
Source PubChem
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CAS No.

2184-88-5
Record name 4-Chloro-α-methylbenzeneacetonitrile
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Record name 2-(4-Chlorophenyl)propiononitrile
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Record name 2-(4-Chlorophenyl)propanenitrile
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Record name 2-(4-chlorophenyl)propiononitrile
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Foundational & Exploratory

Synthesis of 2-(4-Chlorophenyl)propanenitrile from 4-chlorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propanenitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of various chemical entities. The core of this document focuses on the C-alkylation of 4-chlorophenylacetonitrile via phase-transfer catalysis, a robust and scalable method. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Importance

This compound and its derivatives are key structural motifs in medicinal chemistry and materials science.[1][2] The introduction of a methyl group at the alpha position to the nitrile significantly alters the molecule's steric and electronic properties, making it a crucial precursor for more complex molecular architectures. The parent compound, 4-chlorophenylacetonitrile, serves as a common starting material in the synthesis of pharmaceuticals and pesticides.[3] The targeted methylation reaction discussed herein represents a fundamental yet critical transformation in synthetic organic chemistry.

This guide focuses on a phase-transfer catalysis (PTC) approach. This method is often preferred in industrial and research settings over traditional methods that require strongly basic and anhydrous conditions (e.g., using sodium amide or metal hydrides) due to its operational simplicity, milder reaction conditions, enhanced safety profile, and amenability to scale-up.

The Chemistry: α-Alkylation of a Phenylacetonitrile

The core of this synthesis lies in the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) of 4-chlorophenylacetonitrile. The protons on this carbon are acidic (pKa ≈ 22 in DMSO) because the resulting carbanion is stabilized by the electron-withdrawing effect of the nitrile group through resonance.

The reaction proceeds via the following mechanistic steps:

  • Deprotonation: In a biphasic system (organic solvent and concentrated aqueous base), a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase. The hydroxide ion is a strong enough base to deprotonate the 4-chlorophenylacetonitrile, generating the corresponding carbanion.

  • Nucleophilic Attack (Sₙ2): The newly formed carbanion is a potent nucleophile. It readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group in a classic Sₙ2 reaction. This forms the desired C-C bond and yields the final product, this compound.

The use of a phase-transfer catalyst is critical for shuttling the base into the organic phase where the substrate resides, thereby enabling the reaction to proceed at a practical rate.[4]

Detailed Experimental Protocol

This protocol describes the methylation of 4-chlorophenylacetonitrile using methyl iodide as the alkylating agent and tetrabutylammonium bromide as a phase-transfer catalyst.

Materials and Equipment
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
4-ChlorophenylacetonitrileC₈H₆ClN151.59[5]15.16 g1.0Starting material
Methyl IodideCH₃I141.9421.29 g (9.34 mL)1.5Alkylating agent, toxic
Sodium Hydroxide (NaOH)NaOH40.0012.00 g3.0Base
Tetrabutylammonium BromideC₁₆H₃₆BrN322.371.61 g0.05Phase-Transfer Catalyst
TolueneC₇H₈92.14100 mL-Solvent
Deionized WaterH₂O18.0230 mL + for workup-For NaOH solution
Diethyl Ether(C₂H₅)₂O74.12~200 mL-Extraction solvent
Hydrochloric Acid (1 M)HCl36.46~50 mL-For washing
Saturated NaCl Solution (Brine)NaCl58.44~50 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve NaOH in Water C Add NaOH Solution to Flask A->C B Charge Flask with 4-Chlorophenylacetonitrile, Toluene, and TBAB B->C D Add Methyl Iodide via Dropping Funnel C->D Maintain Temp E Heat Reaction Mixture at 50-60°C D->E F Monitor Reaction (TLC/GC-MS) E->F ~2-4 hours G Cool to RT & Quench with Water F->G H Separate Organic Layer G->H I Wash with 1M HCl, Water, and Brine H->I J Dry with MgSO₄ I->J K Concentrate in vacuo J->K L Vacuum Distillation K->L M Characterize Product (NMR, IR, MS) L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

--- SAFETY FIRST ---

  • This procedure must be performed in a well-ventilated chemical fume hood.

  • 4-Chlorophenylacetonitrile is toxic if ingested or absorbed through the skin.[3][5]

  • Methyl iodide is highly toxic, a suspected carcinogen, and volatile.[6]

  • Concentrated sodium hydroxide is highly corrosive.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to toluene or methyl iodide; consider double-gloving or using thicker gloves).

  • Preparation: In a small beaker, carefully dissolve 12.0 g of sodium hydroxide in 30 mL of deionized water. The dissolution is highly exothermic; cool the beaker in an ice bath as needed.

  • Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 15.16 g of 4-chlorophenylacetonitrile, 1.61 g of tetrabutylammonium bromide (TBAB), and 100 mL of toluene.

  • Base Addition: Begin stirring the mixture and add the prepared aqueous NaOH solution to the flask.

  • Alkylation: Add 21.29 g (9.34 mL) of methyl iodide to the dropping funnel. Add the methyl iodide dropwise to the stirring reaction mixture over 20-30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by sampling the organic layer.

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature. Carefully add 100 mL of deionized water to the flask to quench the reaction.

  • Workup - Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (top) layer from the aqueous (bottom) layer. Extract the aqueous layer once with 50 mL of diethyl ether. Combine this ether extract with the original organic layer.

  • Workup - Washing: Wash the combined organic layers sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and finally with 50 mL of saturated brine.[4][7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear liquid.[4] The expected boiling point is around 110-115°C at low pressure (~1 mmHg).

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl protons (-CH₃), a quartet for the methine proton (-CH), and multiplets in the aromatic region for the protons on the chlorophenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the nitrile carbon, methine carbon, methyl carbon, and the carbons of the aromatic ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretch should be observable around 2240 cm⁻¹.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to determine purity and confirm the molecular weight of the product (C₉H₈ClN, MW = 165.62 g/mol ).[1][8]

Safety and Hazard Management

The chemicals used in this synthesis present significant hazards. A thorough risk assessment must be conducted before beginning any work.

  • 4-Chlorophenylacetonitrile (CAS 140-53-4): Acute toxicity (Oral, Category 2/3).[3][5] Causes skin and serious eye irritation.[9][10] Avoid inhalation and skin contact.

  • Methyl Iodide (CAS 74-88-4): Fatal if inhaled, toxic in contact with skin and if swallowed.[6] Suspected of causing cancer. Use only in a certified chemical fume hood with appropriate respiratory protection if necessary.

  • Sodium Hydroxide (CAS 1310-73-2): Causes severe skin burns and eye damage. Handle with extreme care.

  • Toluene (CAS 108-88-3): Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local regulations. Do not pour any chemical waste down the drain.

Conclusion

The synthesis of this compound from 4-chlorophenylacetonitrile via phase-transfer catalyzed methylation is an efficient and reliable method. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can successfully prepare this important chemical intermediate. Proper characterization is essential to ensure the purity and identity of the final product for its use in subsequent research and development activities.

References

  • Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. PrepChem.com. [Link]

  • α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 1955, 35, 30. [Link]

  • 4-Chlorophenylacetonitrile. Wikipedia. [Link]

  • Alkylation of acetonitriles.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • (R)-2-(4-Chlorophenyl)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Organic Synthesis. New Drug Approvals. [Link]

  • Make 2-(p-chlorophenyl)-3-oxopentanenitrile. NurdRage on YouTube. (Illustrates a related base-mediated nitrile alkylation). [Link]

Sources

Spectroscopic Blueprint of 2-(4-Chlorophenyl)propanenitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2-(4-Chlorophenyl)propanenitrile, a molecule of interest due to its potential applications in medicinal chemistry, demands a robust and unambiguous characterization to ensure purity, stability, and to inform downstream processes. This in-depth technical guide provides a comprehensive spectroscopic blueprint of this compound, offering field-proven insights and predictive data for its identification and characterization via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this compound.

Introduction: The Imperative of Spectroscopic Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. Among these, spectroscopic characterization stands as a critical gateway, providing an intimate look into the molecular architecture of a compound. For a molecule like this compound, which possesses a chiral center and a reactive nitrile group, a thorough understanding of its spectroscopic signature is not merely an academic exercise but a prerequisite for any meaningful progression in a drug development pipeline.

This guide eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of a senior scientist's analytical thought process. We will delve into the "why" behind the "how," grounding our predictions and protocols in the fundamental principles of spectroscopy and supporting them with authoritative references. The objective is to provide a self-validating framework for the spectroscopic analysis of this compound, empowering the reader to interpret spectral data with confidence and precision.

Infrared (IR) Spectroscopy: Unveiling the Functional Group Landscape

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The resulting spectrum provides a unique "fingerprint" of the functional groups present. For this compound, the IR spectrum is dominated by the characteristic vibrations of the nitrile, the aromatic ring, and the aliphatic chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and straightforward method for obtaining the IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: A small amount of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place sample on ATR crystal B Record spectrum (4000-400 cm-1) A->B Analyze C Background subtraction B->C Process D Peak analysis C->D Interpret

ATR-FTIR Experimental Workflow
Predicted IR Absorption Data

The following table summarizes the predicted key IR absorption bands for this compound, with interpretations grounded in established spectroscopic principles.

Wavenumber (cm⁻¹)IntensityFunctional Group VibrationRationale & Authoritative Grounding
~3050MediumAromatic C-H StretchThe sp² C-H bonds of the benzene ring typically absorb above 3000 cm⁻¹.[1]
~2950MediumAliphatic C-H StretchThe sp³ C-H bonds of the propanenitrile backbone absorb in this region.[1]
~2245Strong, SharpC≡N StretchThe nitrile group exhibits a characteristic strong and sharp absorption in this region. Conjugation with the phenyl ring can slightly lower the frequency.[2][3]
~1600, ~1490Medium-StrongAromatic C=C StretchThe stretching of the carbon-carbon double bonds within the benzene ring gives rise to these characteristic absorptions.
~830StrongC-H Out-of-Plane BendFor a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is expected.
~750StrongC-Cl StretchThe carbon-chlorine bond stretch typically appears in this region of the fingerprint part of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve in deuterated solvent B Acquire 1H & 13C spectra A->B Analyze C Fourier transform & phasing B->C Process D Chemical shift & coupling analysis C->D Interpret

NMR Spectroscopy Experimental Workflow
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Authoritative Grounding
~7.4Doublet2HAromatic (H ortho to Cl)The aromatic protons will be split into two doublets due to the para-substitution pattern. Protons ortho and meta to the chlorine atom are in different chemical environments.[4][5]
~7.3Doublet2HAromatic (H meta to Cl)These protons are slightly more shielded than those ortho to the electron-withdrawing chlorine atom.[4][5]
~3.9Quartet1HCH-CNThe methine proton is deshielded by the adjacent nitrile group and the phenyl ring. It will be split into a quartet by the three protons of the methyl group. Protons adjacent to a nitrile group typically resonate in the 2-3 ppm region, but the additional phenyl group will cause a downfield shift.[6]
~1.6Doublet3HCH₃The methyl protons are in a typical aliphatic region and are split into a doublet by the single methine proton.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

Chemical Shift (δ, ppm)AssignmentRationale & Authoritative Grounding
~135Aromatic (C-Cl)The carbon atom bonded to chlorine is deshielded.
~134Aromatic (C-CH)The ipso-carbon attached to the propanenitrile group.
~129Aromatic (CH meta to Cl)Aromatic CH carbons typically resonate in this region.
~128Aromatic (CH ortho to Cl)Slightly shifted due to the proximity of the chlorine atom.
~118C≡NThe nitrile carbon atom has a characteristic chemical shift in this range.[6][7]
~30CH-CNThe methine carbon is in the aliphatic region but deshielded by the nitrile and phenyl groups.
~20CH₃The methyl carbon is in a typical upfield aliphatic region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a common technique for the analysis of small, volatile molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection A Introduce sample (e.g., via GC) B Electron Ionization (70 eV) A->B Ionize C Separate ions by m/z (e.g., Quadrupole) B->C Analyze D Detect ions & generate mass spectrum C->D Detect

EI-MS Experimental Workflow
Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show the following key ions:

m/zIonInterpretation
165/167[M]⁺˙Molecular Ion: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third that of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
125[M - C₃H₄]⁺˙Loss of Propene: A possible fragmentation pathway.
111/113[C₆H₄Cl]⁺Chlorophenyl Cation: Cleavage of the bond between the aromatic ring and the propanenitrile side chain.
91[C₇H₇]⁺Tropylium Ion: A common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and loss of the chloro and nitrile groups.[8]

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of this compound is a multi-faceted endeavor, with each technique providing a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework, and mass spectrometry provides the molecular weight and insights into fragmentation pathways.

By integrating the predicted data from these three powerful analytical techniques, researchers and drug development professionals can establish a robust and reliable spectroscopic blueprint for this compound. This guide, grounded in fundamental principles and supported by authoritative references, is intended to serve as a valuable resource for the confident and accurate characterization of this important molecule, thereby facilitating its journey through the drug development pipeline.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Physical and chemical properties of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Chlorophenyl)propanenitrile

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical insights to support laboratory applications. The guide covers compound identification, detailed physicochemical characteristics, spectroscopic analysis, synthetic pathways, and essential safety protocols, grounding all information in authoritative references.

Compound Identification and Structure

This compound is a nitrile derivative characterized by a chlorophenyl group attached to a propanenitrile backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with pharmaceutical applications.

  • IUPAC Name: this compound[1]

  • CAS Number: 2184-88-5[2]

  • Molecular Formula: C₉H₈ClN[1][2]

  • Synonyms: α-Methyl-4-chlorobenzeneacetonitrile

The core structure consists of a chiral center at the carbon atom alpha to both the nitrile group and the phenyl ring. Therefore, it can exist as two enantiomers, (R)-2-(4-Chlorophenyl)propanenitrile and (S)-2-(4-Chlorophenyl)propanenitrile, or as a racemic mixture.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application in experimental design. The data below has been compiled from various chemical databases.

PropertyValueSource
Molecular Weight 165.62 g/mol [1][2]
Boiling Point 260.3 °C[2]
Melting Point 123 °C[2]
XLogP3 2.8[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 1[1]

Expert Insight: The reported melting point of 123 °C appears unusually high for a molecule of this size and structure when compared to its parent compound, 4-chlorophenylacetonitrile (m.p. 25-28 °C)[3][4]. Researchers should exercise caution and verify this property experimentally, as it may be indicative of a specific crystalline form or a different, related compound. The boiling point is consistent with expectations for an aromatic nitrile of this molecular weight.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the α-alkylation of a precursor, 4-chlorophenylacetonitrile. This method is a cornerstone of C-C bond formation in organic chemistry.

General Synthesis Protocol: α-Alkylation

The most direct route involves the deprotonation of 4-chlorophenylacetonitrile at the benzylic position, followed by nucleophilic attack on a methylating agent. The acidity of the α-proton is significantly increased by the electron-withdrawing effect of the adjacent nitrile group, facilitating deprotonation by a suitable base.

Synthesis_Workflow start Start: 4-Chlorophenylacetonitrile + Methylating Agent (e.g., CH₃I) step1 Step 1: Deprotonation Add a strong base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF). start->step1 step2 Step 2: Alkylation Introduce methylating agent. Reaction proceeds via SN2 mechanism. step1->step2 step3 Step 3: Work-up Quench reaction with water or a mild acid (e.g., NH₄Cl solution). step2->step3 step4 Step 4: Extraction & Purification Extract with an organic solvent (e.g., Ethyl Acetate). Purify via column chromatography or distillation. step3->step4 end_node End Product: This compound step4->end_node

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is crucial. These bases are strong enough to deprotonate the α-carbon without competing in a nucleophilic attack on the methylating agent.

  • Solvent Choice: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. They effectively solvate the cation of the base but do not interfere with the reaction by protonating the carbanion intermediate.

  • Purification: Due to the potential for side reactions (e.g., over-alkylation), purification by silica gel column chromatography or vacuum distillation is essential to isolate the desired product with high purity.

Key Reactivity

The chemical reactivity of this compound is dominated by the nitrile group and the acidic α-hydrogen.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either 2-(4-chlorophenyl)propanoic acid or 2-(4-chlorophenyl)propanamide, respectively. This transformation is a common step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Reduction: The nitrile can be reduced to a primary amine, 2-(4-chlorophenyl)propan-1-amine, using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets in the ~7.2-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Methine Proton (α-H): A quartet around ~3.8-4.2 ppm, split by the methyl protons. - Methyl Protons (CH₃): A doublet around ~1.6-1.8 ppm, split by the methine proton.
¹³C NMR - Nitrile Carbon (C≡N): A signal in the highly deshielded region of ~118-125 ppm. - Aromatic Carbons: Four signals between ~125-140 ppm. - Methine Carbon (α-C): A signal around ~30-35 ppm. - Methyl Carbon (CH₃): A signal in the shielded region of ~20-25 ppm.
IR Spectroscopy - C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group. - C-Cl Stretch: An absorption in the fingerprint region, typically around 1015-1090 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 165, with a characteristic M+2 isotope peak at m/z = 167 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Self-Validating Protocol: The combination of these techniques provides a self-validating system. For instance, the molecular weight confirmed by mass spectrometry must match the structure proposed by NMR. The presence of the nitrile group indicated by IR spectroscopy must correspond to the ¹³C NMR signal in the 118-125 ppm range.

Safety, Handling, and Toxicity

This compound and its precursors are hazardous materials that require careful handling in a controlled laboratory environment.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[2]

    • H317: May cause an allergic skin reaction.[2]

    • H318: Causes serious eye damage.[2]

  • Precautionary Statements (GHS):

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Spill & Waste Management:

    • In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

    • Dispose of all waste materials in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

Applications in Research and Drug Development

As a chiral building block, this compound is a key intermediate in the synthesis of various biologically active molecules. Its structure is a precursor to several important pharmacophores. For example, similar nitrile-containing intermediates are used in the synthesis of antihistamines and other pharmaceuticals.[6] The ability to hydrolyze the nitrile to a carboxylic acid or reduce it to an amine provides synthetic versatility, allowing for its incorporation into a wide range of target molecules.

References

  • PubChem. (2R)-2-(4-Chlorophenyl)propanenitrile. National Center for Biotechnology Information. [Link]

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  • PubChem. 2-((4-Chlorophenyl)methyl)propanedinitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]

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  • Stenutz. (4-chlorophenyl)acetonitrile. [Link]

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The Synthesis of 2-(4-Chlorophenyl)propanenitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 2-(4-chlorophenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary focus is on the α-alkylation of 4-chlorophenylacetonitrile, with a detailed exploration of the reaction mechanism, the critical role of phase-transfer catalysis, and a robust, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important C-C bond formation reaction.

Introduction: Significance of this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring a chiral center alpha to a nitrile and an aromatic ring, makes it a precursor to a range of biologically active molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening a plethora of synthetic possibilities.[1][2] The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents, contributing to their metabolic stability and binding affinity. A thorough understanding of the efficient and selective synthesis of this compound is therefore of paramount importance for the development of novel chemical entities.

The most direct and industrially viable route to this compound is the α-alkylation of the readily available starting material, 4-chlorophenylacetonitrile.[3] This guide will dissect the mechanism of this transformation, with a particular emphasis on the widely employed and highly efficient phase-transfer catalysis (PTC) methodology.

The Reaction Mechanism: α-Alkylation of 4-Chlorophenylacetonitrile

The formation of this compound from 4-chlorophenylacetonitrile is a classic example of a nucleophilic substitution reaction, specifically, the alkylation of a carbanion. The reaction proceeds in two key steps: deprotonation of the α-carbon and subsequent nucleophilic attack on a methylating agent.

Carbanion Formation: The Role of the Base

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) of 4-chlorophenylacetonitrile are acidic. This increased acidity is due to the electron-withdrawing nature of both the nitrile group (-CN) and the phenyl ring, which stabilize the resulting conjugate base (a carbanion) through resonance.[4] A strong base is required to deprotonate the α-carbon to a significant extent, thereby generating the nucleophilic carbanion.

In a biphasic system, such as an aqueous solution of a strong base like sodium hydroxide (NaOH) and an organic solvent containing the 4-chlorophenylacetonitrile, the deprotonation occurs at the interface of the two phases.

Phase-Transfer Catalysis: Bridging the Phases

For the reaction to proceed efficiently, the generated carbanion, which is typically soluble in the organic phase, must react with the alkylating agent. However, inorganic bases like NaOH are soluble in the aqueous phase. This phase incompatibility can lead to slow reaction rates. Phase-transfer catalysis (PTC) is a powerful technique used to overcome this challenge.[5][6]

A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase.[7][8] The lipophilic quaternary ammonium cation pairs with the hydroxide anion, forming an ion pair that is soluble in the organic solvent. This "naked" hydroxide ion is a much stronger base in the organic phase and efficiently deprotonates the 4-chlorophenylacetonitrile.

The newly formed carbanion then exists as an ion pair with the quaternary ammonium cation in the organic phase, poised for the subsequent alkylation step.

Nucleophilic Attack: The SN2 Reaction

The resonance-stabilized carbanion is a potent nucleophile. It readily attacks the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a bimolecular nucleophilic substitution (SN2) reaction. The carbanion displaces the leaving group (e.g., iodide, I⁻), forming the new carbon-carbon bond and yielding the desired product, this compound.

The overall mechanistic cycle, facilitated by phase-transfer catalysis, is depicted below:

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH TBAOH_org [R₄N]⁺OH⁻ NaOH->TBAOH_org Phase Transfer NaBr NaBr TBABr_aq [R₄N]⁺Br⁻ ArCH2CN 4-Chlorophenylacetonitrile (ArCH₂CN) TBA_ArCHCN [R₄N]⁺[ArCHCN]⁻ ArCH2CN->TBA_ArCHCN Forms Carbanion ArCHCN_Na Carbanion [ArCHCN]⁻Na⁺ Product This compound (ArCH(CH₃)CN) CH3I Methyl Iodide (CH₃I) CH3I->Product Methylation TBABr_org [R₄N]⁺Br⁻ TBABr_org->TBABr_aq Returns to Aqueous Phase TBAOH_org->ArCH2CN Deprotonation TBA_ArCHCN->CH3I SN2 Attack TBA_ArCHCN->TBABr_org Regenerates Catalyst

Figure 1: Reaction mechanism for the phase-transfer catalyzed methylation of 4-chlorophenylacetonitrile.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the α-alkylation of arylacetonitriles and has been optimized for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
4-Chlorophenylacetonitrile151.591.0151.6 g
Methyl Iodide141.941.2170.3 g (74.7 mL)
Sodium Hydroxide (50% w/w solution)40.002.5200 g (131.6 mL)
Tetrabutylammonium Bromide (TBAB)322.370.0516.1 g
Toluene--500 mL
Diethyl Ether--For extraction
10% Hydrochloric Acid--For washing
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate--For drying
Step-by-Step Procedure
  • Reaction Setup: In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, charge 4-chlorophenylacetonitrile (151.6 g, 1.0 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and toluene (500 mL).

  • Addition of Base: Begin stirring the mixture and add the 50% (w/w) sodium hydroxide solution (200 g, 2.5 mol) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur; maintain the internal temperature between 25-30 °C using a water bath for cooling.

  • Addition of Methylating Agent: After the base addition is complete, add methyl iodide (170.3 g, 1.2 mol) dropwise from the dropping funnel over 30 minutes, while maintaining the temperature below 35 °C.

  • Reaction Monitoring: After the addition of methyl iodide, heat the reaction mixture to 45-50 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 500 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 200 mL).

  • Washing: Combine the organic layers and wash successively with 10% hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices
  • Excess Base and Methylating Agent: A molar excess of both the base and the methylating agent is used to drive the reaction to completion and to account for any potential side reactions or degradation.

  • Phase-Transfer Catalyst: The use of TBAB is crucial for achieving a reasonable reaction rate in the biphasic system.[6]

  • Temperature Control: The initial additions are performed at a controlled temperature to manage the exothermicity of the reaction. Subsequent heating provides the necessary activation energy for the SN2 reaction.

  • Aqueous Work-up: The acidic and basic washes are essential to remove unreacted base, the phase-transfer catalyst, and other water-soluble impurities.

Potential Side Reactions and Mitigation

The primary potential side reaction in the α-alkylation of arylacetonitriles is dialkylation . The product, this compound, still possesses an acidic proton on the α-carbon and can be deprotonated and subsequently alkylated again to form 2-(4-chlorophenyl)-2-methylpropanenitrile.

Mitigation Strategies:

  • Stoichiometry Control: Careful control of the stoichiometry of the methylating agent can minimize dialkylation. Using only a slight excess helps to favor mono-alkylation.

  • Slow Addition: The dropwise addition of the methylating agent ensures that its concentration in the reaction mixture remains low, reducing the likelihood of the product reacting further.

  • Alternative Methylating Agents: In some cases, less reactive methylating agents like dimethyl carbonate can offer higher selectivity for mono-methylation.[7]

Conclusion

The α-alkylation of 4-chlorophenylacetonitrile via phase-transfer catalysis is a robust and scalable method for the synthesis of this compound. A thorough understanding of the underlying reaction mechanism, including the roles of the base and the phase-transfer catalyst, is critical for optimizing reaction conditions and minimizing side products. The detailed protocol provided in this guide serves as a reliable starting point for researchers in the fields of organic synthesis and drug development. By adhering to the principles of careful stoichiometric control and reaction monitoring, high yields of the desired product can be consistently achieved.

References

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Discovery and history of halogenated phenylethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Halogenated Phenylethanol Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of halogenated phenylethanol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational science of adrenergic pharmacology, the strategic role of halogenation in drug design, and the detailed synthetic pathways that brought these critical therapeutic agents from the laboratory to clinical practice.

The Genesis: From Adrenaline to Adrenergic Receptors

The journey of phenylethanol derivatives begins with the body's own catecholamines. In the early 20th century, the isolation and synthesis of adrenaline (epinephrine) marked a new era in pharmacology.[1][2] Initially used with limited success for asthma, its widespread systemic effects highlighted the need for more targeted therapies.[1]

A pivotal breakthrough came in 1948 when Raymond P. Ahlquist proposed the existence of two distinct types of adrenergic receptors, α and β, based on the varied responses of organs to sympathomimetic amines.[3][4] This classification laid the conceptual groundwork for modern drug development. The subsequent discovery of isoprenaline in 1940, the first non-selective β-agonist, offered a more effective treatment for asthma but was hampered by significant cardiovascular side effects due to its action on all β-receptors.[2][5][6][7][8]

The final piece of the puzzle fell into place in 1967 when researchers further subdivided β-receptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchial and vascular smooth muscle).[4][5][7] This discovery ignited a focused quest for β2-selective agonists that could provide potent bronchodilation without the cardiac side effects, a quest where the strategic halogenation of the phenylethanolamine scaffold would prove instrumental.

The Rise of β2-Selectivity and the Role of Halogenation

The development of Salbutamol (Albuterol) in the mid-1960s was a landmark achievement, demonstrating that modifying the phenylethanolamine structure could yield compounds with remarkable β2-selectivity.[5][8][9] This success paved the way for further structural modifications, including the introduction of halogen atoms.

Halogenation is a powerful tool in medicinal chemistry for several reasons:

  • Increased Potency: Halogens can enhance binding affinity to the target receptor.

  • Metabolic Stability: Replacing a metabolically vulnerable hydrogen atom with a halogen can block enzymatic degradation, thereby prolonging the drug's duration of action.

  • Modulated Lipophilicity: Halogens can alter the compound's solubility and ability to cross biological membranes.

  • Conformational Control: The size and electronegativity of halogens can influence the molecule's shape, favoring a conformation that is optimal for receptor binding.

These principles were expertly applied in the development of several key halogenated phenylethanol derivatives.

Key Halogenated Phenylethanol Derivatives: A Historical Overview

Clenbuterol: The Dichloro-Derivative

First patented in 1967 and entering medical use in 1977, Clenbuterol is a potent, long-acting β2-agonist characterized by the presence of two chlorine atoms on the phenyl ring.[10]

  • Initial Indication: It was developed as a bronchodilator for treating breathing disorders like asthma in humans.[10][11][12] It is still prescribed for this purpose in many parts of Europe.[11]

  • Veterinary and Off-Label Use: The Food and Drug Administration (FDA) has not approved Clenbuterol for human use in the United States; however, a liquid form is approved for treating airway obstruction in horses.[13] Its significant anabolic and lipolytic effects, observed in livestock studies where it increases lean muscle mass at the expense of fat tissue, led to its widespread and illicit use by bodybuilders and athletes for performance enhancement and weight loss.[10][11][12][13] This has resulted in regulatory bans in meat production and sports.[10]

Ritodrine: A Tocolytic Agent

Ritodrine represents another significant application of the phenylethanolamine scaffold, though it is not halogenated itself, its history is intertwined with the broader development of selective β2-agonists during the same era. It was specifically developed as a tocolytic agent to halt premature labor.[14]

  • Mechanism of Action: As a β2-adrenergic receptor agonist, Ritodrine acts on the abundant β2-receptors in the smooth muscle of the uterus.[15][16] Its binding initiates a signaling cascade that leads to uterine relaxation, thereby suppressing premature contractions.[15][16]

  • Clinical Use and Approval: First approved for medical use in the United States in 1984, Ritodrine provided a valuable tool for managing preterm labor, allowing for crucial fetal development.[14][15][17] Although it has since been withdrawn from the US market, its development underscores the therapeutic versatility of this class of compounds.[14]

Synthetic Strategies and Methodologies

The synthesis of phenylethanolamine derivatives, including their halogenated analogues, typically involves a sequence of core chemical transformations such as Friedel-Crafts acylation, halogenation, nucleophilic substitution, and reduction.[18] The synthesis of Salbutamol, a closely related and historically significant compound, provides an excellent and well-documented template for these methodologies.

Comparative Synthesis Routes for Salbutamol
Starting MaterialKey StepsAdvantagesChallenges
4-Hydroxyacetophenone Hydroxymethylation, Bromination, Amination, ReductionHistorically significant, versatile starting material.Often requires hazardous reducing agents like lithium aluminum hydride.[19]
p-Hydroxybenzaldehyde Chloromethylation, Hydrolysis, Protection, Epoxidation, Aminolysis, DeprotectionCan achieve high purity and good overall yield (up to 45%).[19]Multi-step process involving protection/deprotection.
Methyl Salicylate Friedel-Crafts Acylation, Nucleophilic Substitution, Reduction, DebenzylationUtilizes different foundational reactions.[19][20]Involves multiple reduction and deprotection steps.[20]
Detailed Experimental Protocol: Synthesis of a Salbutamol Intermediate from 4-Hydroxyacetophenone

This protocol, adapted from established methods, outlines the initial steps toward Salbutamol, demonstrating the core chemistry involved in modifying the phenylethanol scaffold.[19]

Step 1: Chloromethylation and Hydroxylation

  • Reaction Setup: To a suitable reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heating: Heat the mixture at 50°C for 5 hours.

  • Hydroxylation: Following the reaction period, introduce a mixture of calcium carbonate (CaCO₃) in tetrahydrofuran (THF) and water to facilitate the hydroxylation step.

  • Isolation: The desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is obtained with a reported yield of 75%.[19]

Step 2: Bromination of the Benzylic Alcohol

  • Reaction Type: The bromination is typically achieved via an Appel reaction.

  • Reagents: This involves reacting the product from Step 1 with triphenylphosphine and a bromine source such as carbon tetrabromide or N-bromosuccinimide.

  • Yield: This step has a reported yield of 92%.[19]

Step 3: Amination and Final Reduction

  • Amination: The brominated intermediate is reacted with N-benzyl-tert-butylamine to introduce the characteristic side chain.

  • Reduction of Carbonyl Group: The resulting amino ketone is then reduced to the final alcohol. A common method employs sodium borohydride in ethanol at a controlled temperature of 15-20°C.[19]

Mechanistic Insights and Visualizations

The therapeutic effects of halogenated phenylethanol derivatives are mediated through the β2-adrenergic receptor signaling pathway.

β2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like Clenbuterol or Ritodrine, the β2-receptor undergoes a conformational change, activating a stimulatory G-protein (Gs). This initiates a cascade: the Gs α-subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately causing smooth muscle relaxation.

Gprotein_Signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ) B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Agonist Halogenated Phenylethanol Derivative Agonist->B2AR Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling cascade.

General Synthetic Workflow

The synthesis of these derivatives follows a logical progression from simple starting materials to the complex final product, as illustrated below.

Synthesis_Workflow Start Aromatic Starting Material (e.g., 4-Hydroxyacetophenone) Step1 Acylation / Functionalization (e.g., Hydroxymethylation) Start->Step1 Step2 Halogenation (e.g., Bromination via Appel Reaction) Step1->Step2 Intermediate Key Halogenated Intermediate Step2->Intermediate Step3 Nucleophilic Substitution (Amination with tert-Butylamine) Intermediate->Step3 Step4 Reduction (e.g., with NaBH4) Step3->Step4 Product Final Halogenated Phenylethanol Derivative Step4->Product

Caption: Generalized synthetic workflow for phenylethanol derivatives.

Conclusion

The history of halogenated phenylethanol derivatives is a compelling narrative of rational drug design. From the foundational understanding of adrenergic receptors to the targeted synthesis of β2-selective agonists, this class of compounds exemplifies how precise chemical modifications can transform a general biological signal into a specific therapeutic effect. The strategic use of halogenation has been pivotal in creating potent, metabolically stable, and effective drugs like Clenbuterol, which have had a profound impact on both human and veterinary medicine. The synthetic pathways developed for these molecules, honed over decades, remain a cornerstone of pharmaceutical chemistry, providing a robust framework for the creation of future therapeutic agents.

References

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IUPAC name and CAS number for 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Chlorophenyl)propanenitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounding all information in authoritative scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. The presence of a chiral center at the alpha-carbon (the carbon adjacent to the nitrile group) means it can exist as a racemic mixture or as individual enantiomers, (R)- and (S)-2-(4-chlorophenyl)propanenitrile.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 2184-88-5[2]
Molecular Formula C₉H₈ClN[1][2]
Molecular Weight 165.62 g/mol [1][2]
Melting Point 123 °C[2]
Boiling Point 260.3 °C[2]
SMILES CC(C#N)C1=CC=C(C=C1)Cl[2]

Synthesis Methodology: α-Alkylation of 4-Chlorophenylacetonitrile

A prevalent and efficient method for synthesizing this compound is through the α-alkylation of 4-chlorophenylacetonitrile. This reaction leverages the acidity of the α-proton, which is enhanced by the electron-withdrawing nature of the adjacent nitrile group.

Causality of Experimental Design

The core of this synthesis is the generation of a carbanion intermediate from the starting material, 4-chlorophenylacetonitrile. A strong base is required to deprotonate the α-carbon. However, using a strong base like sodium hydroxide in a biphasic system (aqueous and organic) presents a challenge, as the base and the organic substrate are immiscible. This is overcome by employing a Phase-Transfer Catalyst (PTC) , such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC facilitates the transport of the hydroxide ion from the aqueous phase into the organic phase, enabling the deprotonation to occur efficiently at the interface or within the organic layer. The resulting nucleophilic carbanion then readily attacks an electrophilic methylating agent (e.g., methyl iodide) in a classic Sₙ2 reaction to yield the final product.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product Start 4-Chlorophenylacetonitrile Reaction Biphasic Reaction (Organic/Aqueous) Start->Reaction Reagent1 Methyl Iodide (CH3I) Reagent1->Reaction Base Sodium Hydroxide (50% aq.) Base->Reaction PTC Tetrabutylammonium Bromide (TBAB) PTC->Reaction Quench Quenching (Addition of Water) Reaction->Quench Exothermic step Extraction Solvent Extraction (e.g., with Ether) Quench->Extraction Wash Aqueous Washes (Water, dilute HCl) Extraction->Wash Drying Drying Organic Phase (e.g., Na2SO4) Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Distillation or Chromatography Concentration->Purification Product This compound Purification->Product Purity verification

Caption: Workflow for the phase-transfer catalyzed synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for α-alkylation of arylacetonitriles.[3][4]

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-chlorophenylacetonitrile (1.0 eq.), a methylating agent such as methyl iodide (1.2 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq.).

  • Base Addition: While stirring vigorously, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.5 eq.) dropwise. The reaction is exothermic; maintain the temperature between 30-40 °C using a water bath.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 50 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature and quench by adding a significant volume of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) twice.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and a dilute solution of hydrochloric acid (e.g., 5% HCl) to neutralize any remaining base. Follow with a final wash with brine.

  • Isolation and Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of standard analytical techniques is essential.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides confirmation of the proton environment. Expected signals would include a doublet for the methyl protons, a quartet for the alpha-proton, and a multiplet pattern in the aromatic region (typically two doublets) characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR: Confirms the carbon framework, with distinct signals for the nitrile carbon (highly deshielded), the aromatic carbons (including the carbon bearing the chlorine atom), and the aliphatic carbons (methyl and alpha-carbon).

  • Mass Spectrometry (MS): Used to verify the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (165.62 g/mol ), along with a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • High-Performance Liquid Chromatography (HPLC): A critical tool for assessing purity. A reversed-phase HPLC method can separate the product from residual starting materials and by-products. For enantiomeric separation, a chiral HPLC column is required to resolve the (R) and (S) enantiomers.[5]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

Applications in Research and Drug Development

The nitrile group is a versatile and increasingly important pharmacophore in modern medicinal chemistry.[6] It is metabolically robust and can serve multiple roles in a drug molecule.

The Role of the Nitrile Pharmacophore
  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a potent hydrogen bond acceptor, interacting with key amino acid residues (like serine or arginine) in a biological target's active site.[6][7]

  • Dipolar Interactions: The strong dipole moment of the nitrile moiety allows it to engage in favorable polar interactions within a protein binding pocket.

  • Bioisostere: The nitrile group is often used as a bioisostere for other functional groups such as a carbonyl group, a hydroxyl group, or even a halogen atom, helping to fine-tune a molecule's steric and electronic properties for optimal target engagement.[7]

  • Metabolic Stability: In most pharmaceutical contexts, the nitrile group is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

This compound as a Building Block

Compounds like this compound are valuable intermediates in the synthesis of more complex molecules. The nitrile group can be chemically transformed into other functional groups, such as:

  • Amines: Reduction of the nitrile yields a primary amine, a common functional group in pharmaceuticals.

  • Carboxylic Acids: Hydrolysis of the nitrile (under acidic or basic conditions) produces a carboxylic acid, another crucial moiety for drug design.

This chemical versatility makes it a useful starting point for creating libraries of compounds for screening in drug discovery programs, particularly in areas like oncology and cardiovascular disease where nitrile-containing drugs have shown significant promise.[7] For instance, it serves as a precursor for key intermediates in the synthesis of drugs like Fexofenadine.[8]

Safety, Handling, and Disposal

Proper handling of this compound is crucial due to its potential hazards.

Table 2: GHS Hazard and Precautionary Information

CategoryCode(s)DescriptionSource(s)
Hazard Statements H302H317H318Harmful if swallowed.May cause an allergic skin reaction.Causes serious eye damage.[2]
Precautionary Statements P261P280P301+P312P302+P352P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/eye protection/face protection.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9]
  • Engineering Controls: Work in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. It should be treated as hazardous chemical waste.

References

  • Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. PrepChem.com. [Link]

  • (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489. PubChem, National Center for Biotechnology Information. [Link]

  • 2-((4-Chlorophenyl)methyl)propanedinitrile | C10H7ClN2 | CID 18082. PubChem, National Center for Biotechnology Information. [Link]

  • α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

  • Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information. [Link]

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Molecular formula and weight of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Chlorophenyl)propanenitrile: Properties, Synthesis, and Analysis

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its fundamental molecular and physical properties, outlines a common synthetic route, and discusses relevant analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Core Molecular and Physical Properties

This compound is a nitrile compound characterized by a chlorophenyl group attached to a propanenitrile backbone. Understanding its fundamental properties is crucial for its application in further chemical synthesis and analysis.

Molecular Identity

The identity of a chemical compound is fundamentally defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

  • Molecular Formula: C₉H₈ClN[1][2][3]

  • Molecular Weight: 165.62 g/mol [1][2][3]

The molecular structure consists of a benzene ring substituted with a chlorine atom at the para-position (position 4). A propanenitrile group is attached to this ring at position 1, with the cyano group situated on the second carbon of the propane chain.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for determining appropriate solvents for reactions and purifications, as well as for predicting the compound's behavior under various experimental conditions.

PropertyValueSource
CAS Number 2184-88-5[1]
Melting Point 123 °C[1]
Boiling Point 260.3 °C[1]
SMILES CC(C#N)C1=CC=C(C=C1)Cl[1]
InChIKey GIZHRKQXPROIGC-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of arylacetonitriles is a well-established transformation in organic chemistry. A common and effective method involves the nucleophilic substitution of a benzylic halide with a cyanide salt. The following protocol describes a representative synthesis of this compound from 1-chloro-4-(1-chloroethyl)benzene.

Synthetic Workflow Overview

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram. This process highlights the key stages from starting materials to the final, purified product.

Synthesis_Workflow Start Starting Materials: 1-chloro-4-(1-chloroethyl)benzene Sodium Cyanide Reaction Nucleophilic Substitution Solvent: DMSO or DMF Inert Atmosphere (N2 or Ar) Start->Reaction Step 1 Quench Reaction Quenching Aqueous Workup Reaction->Quench Step 2 Extraction Product Extraction Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Step 3 Purification Purification Silica Gel Chromatography or Recrystallization Extraction->Purification Step 4 Analysis Characterization NMR, IR, Mass Spectrometry Purification->Analysis Step 5 Final Pure this compound Analysis->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of highly toxic reagents (e.g., sodium cyanide). All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Reagents and Materials:

  • 1-chloro-4-(1-chloroethyl)benzene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMSO or DMF to the flask to create a slurry.

  • Addition of Starting Material: Dissolve 1-chloro-4-(1-chloroethyl)benzene (1 equivalent) in a minimal amount of anhydrous DMSO or DMF and add it dropwise to the stirred cyanide slurry at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water (2 x volumes) followed by brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrile group, and the methyl protons. The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (165.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the mass spectrum.

Chromatographic Methods
  • Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) can be used to assess the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for non-volatile impurities. A reversed-phase column with a mobile phase of acetonitrile and water is a common starting point for method development.

The following diagram illustrates a logical workflow for the analytical characterization of the final product.

Analytical_Workflow Input Purified Product Sample Structural_ID Structural Identification Input->Structural_ID Purity_Assess Purity Assessment Input->Purity_Assess NMR 1H and 13C NMR Structural_ID->NMR IR FT-IR Spectroscopy Structural_ID->IR MS Mass Spectrometry Structural_ID->MS GC Gas Chromatography (GC) Purity_Assess->GC HPLC HPLC Purity_Assess->HPLC Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Purity_Result Purity Determination GC->Purity_Result HPLC->Purity_Result Final Characterized Compound (Structure and Purity Confirmed) Confirmation->Final Purity_Result->Final

Caption: A workflow for the analytical characterization of this compound.

Safety and Handling

This compound should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Avoiding contact with skin and eyes.

  • Preventing inhalation of dust or vapors.

  • Using the compound in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a practical synthetic protocol, and a robust analytical workflow for its characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge for the successful synthesis, purification, and analysis of this important chemical intermediate.

References

  • (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 . PubChem. [Link]

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Solubility and melting point of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)propanenitrile: Melting Point and Solubility

Introduction

This compound, with the chemical formula C₉H₈ClN, is an organic compound featuring a chlorophenyl group attached to a propanenitrile backbone. Understanding its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in chemical synthesis, drug development, and materials science. These parameters govern the compound's purity, dictate appropriate solvent systems for reactions and purifications, and influence its behavior in various formulation and analytical contexts. This guide provides a detailed examination of the melting point and solubility profile of this compound, grounded in established analytical procedures and theoretical principles.

Melting Point: A Criterion for Identity and Purity

The melting point is the temperature at which a solid transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, making it a reliable indicator of both identity and purity.[1] Impurities typically cause a depression and broadening of the melting range.

Reported Melting Point

The experimentally determined melting point for this compound is summarized below.

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)
This compound2184-88-5C₉H₈ClN165.62 g/mol 123 °C[2]
Authoritative Protocol: Melting Point Determination by the Capillary Method

The capillary method is the standard and most widely accepted technique for melting point determination in research and pharmacopeial contexts.[1][3] It offers high accuracy when performed with care and a calibrated instrument.

Causality in Experimental Design: The protocol is designed to ensure uniform and controlled heating of a finely powdered sample, allowing for a precise observation of the phase transition. A slow heating rate near the expected melting point is crucial because it allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting temperature.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.[3]

    • Press the open end of a capillary tube (sealed at one end) into the powder multiple times.

    • Invert the tube and tap it gently on a hard surface to compact the powder into a dense column at the bottom. The packed sample height should be approximately 3 mm.[4]

  • Instrument Setup & Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[5]

    • Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (123°C).

    • Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute to ensure accurate measurement.[4]

  • Observation and Recording:

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (onset point).

    • Continue observing and record the temperature at which the last solid crystal melts (clear point).

    • The recorded melting point should be reported as a range from the onset to the clear point.[3] For a pure sample, this range should be narrow (e.g., 0.5-1.0°C).

  • System Validation:

    • The accuracy of the apparatus's temperature scale must be routinely verified through calibration with certified melting point standards.[3]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Instrumental Analysis cluster_observation Data Recording prep1 Dry & Grind Sample prep2 Load Capillary Tube prep1->prep2 prep3 Compact Powder (3mm) prep2->prep3 meas1 Insert Capillary into Apparatus prep3->meas1 meas2 Rapid Heat to ~110°C meas1->meas2 meas3 Slow Heat Rate (1-2°C/min) meas2->meas3 obs1 Observe First Liquid (Onset Point) meas3->obs1 obs2 Observe Last Crystal Melt (Clear Point) obs1->obs2 obs3 Record Melting Range (Onset - Clear) obs2->obs3

Workflow for Capillary Melting Point Determination.

Solubility Profile: Predicting and Verifying Behavior

Solubility is a measure of a solute's ability to dissolve in a solvent to form a homogeneous solution.[6] This property is fundamentally dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[6][7]

Predicted Solubility of this compound
  • Non-polar regions: The benzene ring and the alkyl chain.

  • Polar regions: The nitrile functional group (-C≡N) and the chloro-substituent (-Cl).

This amphiphilic nature suggests that the compound will have poor solubility in highly polar solvents like water and in very non-polar solvents like hexane. Its optimal solubility is expected in semi-polar organic solvents that can interact with both its polar and non-polar moieties.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, MethanolLowThe large non-polar surface area from the chlorophenyl ring outweighs the polarity of the nitrile group, hindering dissolution in highly polar, hydrogen-bonding solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)HighThese solvents have sufficient polarity to interact with the nitrile and chloro groups but are non-protic, making them effective at solvating the entire molecule.
Non-Polar Toluene, DichloromethaneModerate to HighThese solvents can effectively solvate the large chlorophenyl ring. Dichloromethane's slight polarity may offer better overall solvation than purely non-polar solvents.
Very Non-Polar Hexane, CyclohexaneLowThe polarity of the nitrile group is too high to be effectively solvated by aliphatic hydrocarbons.
Authoritative Protocol: Qualitative Solubility Determination

This protocol provides a systematic and efficient method to classify the solubility of an unknown or uncharacterized compound.[8]

Causality in Experimental Design: The procedure involves adding a small, fixed amount of solute to a measured volume of solvent. Vigorous shaking is necessary to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.[8] Starting with a common solvent like water helps to quickly classify the compound's general polarity.

Step-by-Step Methodology:

  • Preparation:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).

  • Dissolution Test:

    • After each addition of solvent, shake the test tube vigorously for 10-20 seconds.[6][8]

    • Visually inspect the solution. The compound is considered "soluble" if it dissolves completely, forming a clear, homogeneous solution with no visible solid particles. It is "insoluble" if a significant portion of the solid remains.

  • Systematic Classification:

    • Begin with water to test for high polarity.

    • Proceed to test solubility in other representative solvents from different classes, such as 5% HCl (to test for basic groups), 5% NaOH (to test for acidic groups), and various organic solvents like ethanol, acetone, and toluene.[8][9]

    • Record all observations systematically.

Solubility_Testing_Workflow start Place 25mg of Compound in Test Tube add_solvent Add 0.75mL of Solvent & Shake Vigorously start->add_solvent observe Observe for Complete Dissolution add_solvent->observe soluble Result: Soluble observe->soluble Yes insoluble Result: Insoluble observe->insoluble No next_solvent Select Next Solvent Class (e.g., Polar Aprotic, Non-Polar) insoluble->next_solvent next_solvent->add_solvent

Systematic Workflow for Qualitative Solubility Testing.

Conclusion

The physicochemical properties of this compound are consistent with its molecular structure. It possesses a sharp, well-defined melting point of 123°C , indicative of a crystalline solid and serving as a key parameter for identity and purity assessment. While specific quantitative solubility data is sparse, a qualitative analysis predicts low solubility in water and high solubility in polar aprotic solvents like acetone and THF. The standardized protocols provided herein offer robust, reliable methods for researchers to experimentally verify these essential properties, ensuring the compound's effective use in further scientific applications.

References

  • Melting Point Determin
  • 2-[(4-chlorophenyl)methylene]propanedinitrile | Solubility of Things. (n.d.). Solubility of Things.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Melting point determin
  • Melting Point Determination / General Tests. (n.d.). Pharmaceuticals and Medical Devices Agency.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • This compound | 2184-88-5 | CAA18488. (n.d.). Biosynth.

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Health and safety information for 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety of 2-(4-Chlorophenyl)propanenitrile

Foreword: This document provides a comprehensive health and safety guide for this compound, tailored for researchers, scientists, and professionals in drug development. Direct and comprehensive safety data for this specific compound is limited. Therefore, this guide employs a conservative approach, synthesizing data from structurally analogous compounds, including isomers and molecules with similar functional groups (chloro-aromatics, nitriles), to infer potential hazards and establish robust safety protocols. This methodology ensures a high margin of safety in the absence of compound-specific toxicological studies.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate whose handling requires a thorough understanding of its physical and chemical characteristics. These properties are essential for designing appropriate storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 2184-88-5[1]
Molecular Formula C₉H₈ClN[1][2]
Molecular Weight 165.62 g/mol [1][2]
Boiling Point 260.3 °C[1]
Melting Point 123 °C[1]
SMILES CC(C#N)C1=CC=C(C=C1)Cl[1]

Hazard Assessment and Inferred Classification

Logic for Inferred Hazard Assessment

cluster_Target Target Compound Target This compound (Data Gap) Analog1 2-Chlorophenylacetonitrile (Isomer) Target->Analog1 Isomeric Relationship Analog2 2-(2-Chlorophenyl)propanenitrile (Isomer) Target->Analog2 Isomeric Relationship Analog3 General Nitriles (Functional Group) Target->Analog3 Functional Similarity Hazard1 Acute Toxicity (Oral, Dermal, Inhalation) Analog1->Hazard1 Hazard2 Skin & Eye Irritation Analog1->Hazard2 Hazard3 Respiratory Irritation Analog1->Hazard3 Hazard4 Harmful if Swallowed Analog2->Hazard4 Analog3->Hazard1 Hazard1->Target High Confidence Hazard2->Target High Confidence Hazard3->Target Medium Confidence Hazard4->Target High Confidence

Caption: Logic for inferring hazards for the target compound from available analog data.

Inferred GHS Classification and Hazards:

Based on data from structural analogs, this compound should be handled as a substance with the following potential hazards:

Hazard CategoryClassification & Statement (Inferred)Basis from Analog Data
Acute Toxicity (Oral) Category 3 : Toxic if swallowed2-Chlorophenylacetonitrile is classified as Category 3 for acute oral toxicity[3].
Acute Toxicity (Dermal) Category 3 : Toxic in contact with skin2-Chlorophenylacetonitrile is classified as Category 3 for acute dermal toxicity[3].
Acute Toxicity (Inhalation) Category 3 : Toxic if inhaled2-Chlorophenylacetonitrile is classified as Category 3 for acute inhalation toxicity[3].
Skin Corrosion/Irritation Category 2 : Causes skin irritation2-Chlorophenylacetonitrile is classified as a Category 2 skin irritant[3].
Eye Damage/Irritation Category 2 : Causes serious eye irritation2-Chlorophenylacetonitrile is classified as a Category 2 eye irritant[3].
Specific Target Organ Toxicity (Single Exposure) Category 3 : May cause respiratory irritation2-Chlorophenylacetonitrile may cause respiratory irritation[3].

Hazard Statements (Precautionary): H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred high acute toxicity, stringent exposure controls are mandatory. The primary objective is to prevent any direct contact or inhalation.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.

  • Ventilation: The laboratory must have adequate general ventilation to supplement the local exhaust from the fume hood[4].

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical. The following table outlines the minimum requirements.

Body PartPPE TypeStandard & Rationale
Eyes/Face Safety Goggles with Side-Shields & Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing[5].
Hands Nitrile or Neoprene Gloves (Double-Gloving Recommended)Check manufacturer's breakthrough time data. Discard gloves immediately if contamination is suspected. Do not wear latex gloves.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat is required. For larger quantities or significant splash risk, a chemical-resistant apron or suit is advised[4].
Respiratory NIOSH/MSHA-approved RespiratorA respirator is necessary if engineering controls may be exceeded or for emergency situations. A full-face respirator offers a higher protection factor[4][5].

Safe Handling and Storage Protocols

Adherence to a strict handling protocol is the foundation of safety for this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all non-essential items.

  • PPE Donning: Put on all required PPE as specified in Section 3.

  • Chemical Transfer: Use a chemical spatula or scoop for solids. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.

  • Weighing: If weighing is required, perform it within the fume hood on an analytical balance. Use a draft shield to prevent air currents from affecting the measurement and spreading the compound.

  • Post-Handling: After use, securely close the container. Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves[3]. Do not eat, drink, or smoke in the laboratory[3].

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[4][5].

  • Store locked up, away from incompatible materials such as strong oxidizing agents[3][4].

  • The storage area should be clearly labeled with appropriate hazard warnings.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

Emergency Response Workflow for Accidental Exposure

Start Exposure Event Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Exposure Type Evacuate->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion SkinAction Remove Contaminated Clothing Flush Skin with Water for 15+ min Skin->SkinAction EyeAction Flush Eyes at Eyewash Station for 15+ min, Holding Lids Open Eye->EyeAction InhalationAction Move to Fresh Air Immediately Inhalation->InhalationAction IngestionAction Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->IngestionAction Medical Seek Immediate Medical Attention Bring SDS/Compound Information SkinAction->Medical EyeAction->Medical InhalationAction->Medical IngestionAction->Medical

Caption: A workflow diagram for responding to accidental exposure incidents.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][6].

  • Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][7].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[3][5][6].

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE, including respiratory protection.

  • Prevent the spill from entering drains or waterways[5][8].

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[4][6].

  • Decontaminate the spill area thoroughly.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[4][5].

  • Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide, and hydrogen chloride gas[3][4].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[4][5].

Disposal Considerations

Waste generated from the use of this compound is considered hazardous waste.

Protocol for Disposal:

  • Waste Collection: Collect all waste material (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Route: The material should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing[3][5]. Do not discharge to sewer systems[5].

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of as hazardous waste[5].

References

  • Echemi. (n.d.). 2-[(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile Safety Data Sheets.
  • Thermo Fisher Scientific. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
  • PubChem. (n.d.). 2-((4-Chlorophenyl)methyl)propanedinitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (2025). 2-(4-Chlorophenyl)-5-(trifluoromethyl)
  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

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The Versatile Scaffold: Unlocking the Potential of 2-(4-Chlorophenyl)propanenitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, demanding the exploration of versatile chemical scaffolds that can be readily diversified to target a wide array of biological pathways. 2-(4-Chlorophenyl)propanenitrile emerges as a molecule of significant interest in this context. Its unique structural features—a reactive nitrile group, a chiral center, and a biologically relevant 4-chlorophenyl moiety—position it as a valuable starting material for the synthesis of a diverse range of potential drug candidates. This technical guide provides a comprehensive overview of the core attributes of this compound, delving into its synthesis, chemical reactivity, and, most importantly, its potential applications in the discovery of new medicines. We will explore its role as a precursor to key pharmacophores, examine the established bioactivities of related compounds, and provide detailed experimental insights to empower researchers in their drug development efforts.

Introduction: The Strategic Importance of the 2-(4-Chlorophenyl)propyl Scaffold

The 4-chlorophenyl group is a common motif in a multitude of FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. Its presence can enhance metabolic stability and provide crucial interactions with biological targets. When coupled with a propanenitrile backbone, the resulting scaffold, this compound, offers a strategic entry point for the synthesis of compounds with potential therapeutic applications across various disease areas.

The nitrile functional group is a particularly powerful tool in medicinal chemistry. It is not only a versatile synthetic handle, capable of being transformed into a variety of other functional groups, but it can also act as a bioisostere for carbonyl groups or halogens, influencing polarity, hydrogen bonding capacity, and metabolic stability.[1][2] This guide will illuminate the pathways through which the latent potential of this compound can be realized.

Synthesis of the Core Moiety: this compound

The efficient and scalable synthesis of the starting material is a cornerstone of any successful drug discovery program. This compound can be synthesized through various established organic chemistry methodologies. A common and effective route involves the α-alkylation of 4-chlorophenylacetonitrile.

Synthetic Protocol: α-Alkylation of 4-Chlorophenylacetonitrile

This procedure provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Chlorophenylacetonitrile

  • Methyl iodide

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Appearance Off-white to yellow solid or oil
Boiling Point ~275 °C at 760 mmHg
Solubility Soluble in most organic solvents

The Nitrile Group as a Gateway to Chemical Diversity

The true synthetic utility of this compound lies in the versatile reactivity of its nitrile group. This functional group can be readily transformed into primary amines, carboxylic acids, and ketones, which are fundamental building blocks for a vast array of heterocyclic and acyclic structures with proven medicinal value.

chemical_transformations This compound This compound 2-(4-Chlorophenyl)propylamine 2-(4-Chlorophenyl)propylamine This compound->2-(4-Chlorophenyl)propylamine Reduction (e.g., LiAlH₄ or H₂/Catalyst) 2-(4-Chlorophenyl)propanoic_acid 2-(4-Chlorophenyl)propanoic Acid This compound->2-(4-Chlorophenyl)propanoic_acid Hydrolysis (acidic or basic) Ketone_derivatives Ketone Derivatives This compound->Ketone_derivatives Grignard Reaction followed by Hydrolysis

Caption: Key synthetic transformations of the nitrile group.

Reduction to 2-(4-Chlorophenyl)propylamine: A Precursor to Bioactive Amines

The reduction of the nitrile to a primary amine opens up a vast chemical space for the synthesis of compounds with potential neurological, cardiovascular, and antimicrobial activities.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenyl)propylamine.

Hydrolysis to 2-(4-Chlorophenyl)propanoic Acid: The Profen Analogue

The hydrolysis of the nitrile to a carboxylic acid is a direct route to analogues of the highly successful "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). This transformation highlights the potential for developing novel anti-inflammatory agents.

Experimental Protocol: Acidic Hydrolysis

  • To a solution of this compound (1.0 equivalent) in a mixture of glacial acetic acid and water (1:1), add concentrated sulfuric acid (2.0 equivalents) cautiously.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-(4-chlorophenyl)propanoic acid by recrystallization or column chromatography.[3][4]

Potential Medicinal Chemistry Applications

While direct clinical applications of this compound are not yet established, the structural motif is present in several classes of biologically active compounds, suggesting promising avenues for future research.

medicinal_applications Core_Scaffold This compound Antihistamines Antihistamines Core_Scaffold->Antihistamines via Propylamine Derivatives Antidepressants Antidepressants Core_Scaffold->Antidepressants via Piperazine Conjugates Anti-inflammatory Anti-inflammatory Agents Core_Scaffold->Anti-inflammatory via Propanoic Acid Derivatives Anticancer Anticancer Agents Core_Scaffold->Anticancer via Heterocyclic Scaffolds

Caption: Potential therapeutic areas for derivatives.

Antihistaminic Agents

A series of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones have been synthesized and shown to possess potent H1-antihistaminic activity.[5] One compound in this series, 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one, demonstrated superior activity and reduced sedation compared to the standard drug, chlorpheniramine maleate.[5] This highlights the potential of the 2-(4-chlorophenyl)propyl scaffold in the design of new allergy medications.

Central Nervous System (CNS) Agents

The 2-(4-chlorophenyl)propylamine core is structurally related to various CNS-active compounds. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective dopamine D4 ligand, suggesting potential applications in the treatment of psychiatric disorders. Furthermore, the synthesis of antidepressant agents incorporating a 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl] moiety underscores the relevance of this scaffold in neurology.

Anti-inflammatory Drugs

As previously mentioned, the hydrolysis of this compound leads to 2-(4-chlorophenyl)propanoic acid, a close analogue of the profen family of NSAIDs. This provides a strong rationale for exploring derivatives of this acid as novel anti-inflammatory agents with potentially improved efficacy or side-effect profiles.

Anticancer Therapeutics

The versatility of the nitrile group allows for the construction of various heterocyclic systems, many of which are known to possess anticancer properties. For example, pyrano[2,3-c]pyrazoles bearing an N-(4-chlorophenyl) substituent have been synthesized and shown to inhibit kinases such as AKT2/PKBβ, a key player in glioma pathogenesis. This demonstrates the potential of using this compound as a starting point for the development of targeted cancer therapies.

Conclusion and Future Directions

This compound represents a strategically important and synthetically versatile scaffold for medicinal chemistry. Its straightforward synthesis and the multifaceted reactivity of the nitrile group provide access to a rich diversity of chemical entities. The established biological activities of compounds containing the 2-(4-chlorophenyl)propyl moiety across different therapeutic areas, including antihistamines, CNS agents, anti-inflammatory drugs, and anticancer therapeutics, provide a strong impetus for the further exploration of this promising starting material.

Future research should focus on the systematic derivatization of the key functional handles—the amine and the carboxylic acid—to generate libraries of novel compounds for high-throughput screening. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity for specific biological targets. Furthermore, the exploration of novel heterocyclic systems derived from this nitrile could lead to the discovery of first-in-class therapeutic agents. The in-depth understanding and application of the principles outlined in this guide will undoubtedly accelerate the journey of this compound from a simple chemical intermediate to a cornerstone of innovative drug discovery.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Role of 2-(4-Chlorophenyl)propanenitrile and its Precursors in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). 2-(4-Chlorophenyl)propanenitrile and its immediate precursor, 4-chlorophenylacetonitrile, represent a class of critical building blocks, particularly in the development of first and second-generation antihistamines. The presence of a halogenated aromatic ring and a reactive nitrile group provides a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the application of this nitrile scaffold in the synthesis of key pharmaceuticals, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing synthetic choices. We will primarily investigate its pivotal role in the synthesis of Chlorpheniramine and its conceptual relationship to the synthesis of Cetirizine.

Introduction: The Versatility of the Chlorophenylacetonitrile Scaffold

4-Chlorophenylacetonitrile, the parent structure of this compound, is a cornerstone intermediate in organic synthesis. Its significance stems from the unique reactivity of the benzylic carbon atom, which is activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group (-C≡N).

Key Chemical Properties:

  • Acidity of α-Hydrogen: The protons on the carbon adjacent to the nitrile group are acidic and can be readily abstracted by a strong base (e.g., sodium amide, NaH) to form a resonance-stabilized carbanion. This nucleophilic carbanion is central to its utility in forming new carbon-carbon bonds.

  • Nitrile Group as a Synthetic Handle: The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions.

These properties make it an ideal starting point for synthesizing molecules with a diaryl or aryl-heteroaryl core structure, which is a common motif in many centrally-acting pharmaceuticals.

Core Application: Synthesis of Chlorpheniramine

Chlorpheniramine is a widely used first-generation antihistamine for treating allergic conditions like rhinitis and urticaria.[1][2] Its synthesis provides a classic example of the strategic application of 4-chlorophenylacetonitrile. The overall process involves the sequential alkylation of the nitrile's α-carbon, followed by hydrolysis and decarboxylation to yield the final amine product.[1][3]

Synthetic Pathway Overview

The synthesis initiates with the formation of a key intermediate, 4-chlorophenyl(2-pyridyl)acetonitrile. This is achieved by reacting 4-chlorophenylacetonitrile with a suitable pyridine derivative, such as 2-chloropyridine or 2-bromopyridine, in the presence of a strong base.[1][4] The resulting intermediate is then subjected to a second alkylation, followed by workup, to produce Chlorpheniramine.

The workflow can be visualized as follows:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_alkylation Second Alkylation cluster_final Final Product Formation A 4-Chlorophenylacetonitrile D 4-Chlorophenyl(2-pyridyl)acetonitrile A->D Nucleophilic Substitution B 2-Chloropyridine B->D C Sodium Amide (NaNH2) C->D Base G γ-(4-Chlorophenyl)-γ-cyano- N,N-dimethyl-2-pyridinepropanamine D->G Alkylation E 2-Dimethylaminoethyl chloride E->G F Sodium Amide (NaNH2) F->G Base I Chlorpheniramine G->I Final Step H Hydrolysis & Decarboxylation H->I

Caption: Synthetic workflow for Chlorpheniramine.

Mechanistic Insights & Rationale

The choice of sodium amide (NaNH₂) as the base is critical. It is a powerful, non-nucleophilic base that efficiently deprotonates the α-carbon of the nitrile without competing in the subsequent substitution reaction.[1][3] The reaction is typically carried out in an inert aprotic solvent like toluene or tetrahydrofuran (THF) to prevent quenching the generated carbanion.[4][5] The second alkylation step follows the same principle, generating a new carbanion that reacts with 2-dimethylaminoethyl chloride. The final hydrolysis and decarboxylation step removes the nitrile group to yield the target tertiary amine.[3]

Detailed Experimental Protocol: Synthesis of 4-Chlorophenyl(2-pyridyl)acetonitrile Intermediate

This protocol is a synthesized representation based on established chemical principles described in the literature.[4][5] Researchers must conduct their own risk assessment and optimization.

Materials:

  • 4-Chlorophenylacetonitrile

  • 2-Bromopyridine or 2-Chloropyridine

  • Sodium Amide (NaNH₂) or 60% Sodium Hydride (NaH) in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is inert by purging with dry nitrogen.

  • Base Suspension: In the reaction flask, suspend sodium amide (1.2 equivalents) in anhydrous THF. If using NaH, wash it with hexane to remove mineral oil before suspending in THF.[4]

  • Carbanion Formation: Dissolve 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the base suspension via the dropping funnel. Maintain the temperature below 30°C using an ice bath, as the deprotonation is exothermic.[5] Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the anion.

  • Nucleophilic Substitution: Dissolve 2-bromopyridine (0.8 equivalents) in anhydrous THF and add it slowly to the reaction mixture. An exothermic reaction will occur. Maintain the temperature around 40°C.[4] After the addition is complete, stir the reaction at this temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully quench it by slowly adding water. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Work-up: Separate the organic layer. Wash it sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acidic wash removes unreacted pyridine-containing species, and the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by slurrying in a mixed solvent to obtain the refined product with high purity.[4]

ParameterValue/ReagentRationale
Base Sodium Amide / Sodium HydrideStrong, non-nucleophilic base for efficient carbanion formation.[1][4]
Solvent Anhydrous THF / TolueneAprotic, inert solvent that does not interfere with the carbanion.[5]
Temperature 25-40°CControlled to manage exothermic reactions and ensure a sufficient reaction rate.[4][5]
Monitoring TLC / HPLCTo track the consumption of starting materials and formation of the product.
Purification Recrystallization / SlurryingTo remove impurities and isolate the high-purity intermediate.[4]

Conceptual Application: Synthesis of Cetirizine

Cetirizine is a second-generation antihistamine that is a metabolite of hydroxyzine.[6] While this compound is not a direct precursor, the synthesis of Cetirizine relies on a key intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (CPMP), whose synthesis and subsequent reactions share principles with nitrile chemistry.[7] The core strategy involves coupling CPMP with a side chain that is later converted to a carboxylic acid. One such patented route involves using 2-(2-chloroethoxy)acetonitrile .[8][9]

Synthetic Pathway Overview

The synthesis of Cetirizine via this route can be broken down into two major stages:

  • Formation of the CPMP Core: This is typically achieved starting from 4-chlorobenzophenone, which is reduced to the corresponding alcohol and then chlorinated before reacting with piperazine.[7]

  • Side-Chain Alkylation and Hydrolysis: The CPMP intermediate is then alkylated with 2-(2-chloroethoxy)acetonitrile. The nitrile group in this side-chain is subsequently hydrolyzed to form the carboxylic acid moiety of Cetirizine.[8]

G cluster_start Starting Materials cluster_intermediate Alkylation Step cluster_final Final Product A 1-[(4-Chlorophenyl) (phenyl)methyl]piperazine (CPMP) C Nitrile Intermediate A->C N-Alkylation B 2-(2-Chloroethoxy) acetonitrile B->C E Cetirizine C->E Nitrile to Acid Conversion D Alkaline Hydrolysis D->E

Caption: Conceptual workflow for Cetirizine synthesis.

Protocol: N-Alkylation of CPMP with 2-(2-chloroethoxy)acetonitrile

This protocol outlines the key alkylation step.

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve the CPMP intermediate (1.0 equivalent) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.

  • Reagent Addition: Add 2-(2-chloroethoxy)acetonitrile (1.0-1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or water-soluble impurities.

  • Isolation: Dry the organic phase and concentrate it to obtain the crude nitrile intermediate.

  • Hydrolysis: The crude nitrile is then subjected to alkaline hydrolysis (e.g., using NaOH solution) to convert the nitrile group into the carboxylic acid, yielding Cetirizine after acidification and purification.[6]

Conclusion

This compound and its parent compound, 4-chlorophenylacetonitrile, are invaluable precursors in the synthesis of pharmaceuticals, most notably antihistamines. The reactivity of the α-carbon, facilitated by the nitrile group, allows for the straightforward construction of complex molecular frameworks through sequential alkylation reactions. The detailed protocols for the synthesis of the Chlorpheniramine intermediate and the conceptual pathway to Cetirizine highlight the enduring strategic importance of nitrile chemistry in modern drug development. These methodologies, grounded in fundamental principles of organic chemistry, provide robust and scalable routes to essential medicines.

References

  • Wikipedia contributors. (2024). Chlorphenamine. Wikipedia, The Free Encyclopedia.
  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
  • Biosynth. (n.d.). This compound. Biosynth.
  • PrepChem. (n.d.). Synthesis of chlorpheniramine. PrepChem.com.
  • National Center for Biotechnology Information. (n.d.). 2-((4-Chlorophenyl)methyl)propanedinitrile. PubChem.
  • Scribd. (n.d.).
  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
  • Google Patents. (n.d.). CN112645869A - Preparation method of chlorpheniramine maleate intermediate.
  • Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739.
  • Eureka | Patsnap. (n.d.). Synthesis and refining method of chlorpheniramine maleate intermediate.
  • Google Patents. (n.d.). US6046332A - Methods for the manufacture of cetirizine.
  • Dayalan, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5046.
  • National Center for Biotechnology Information. (n.d.). (+-)-Chlorpheniramine. PubChem.

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-(4-Chlorophenyl)propanenitrile and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chlorophenyl)propanenitrile and the separation of its potential process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this important chemical intermediate. The described protocol has been developed based on established chromatographic principles and is suitable for validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound is a chiral chemical intermediate of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is crucial for ensuring its quality.

This guide provides a comprehensive protocol for a stability-indicating HPLC method. The core principle of a stability-indicating method is its ability to accurately quantify the active substance without interference from any potential impurities, including starting materials, synthetic by-products, and degradation products that may form under various environmental stresses.[1] The development of such a method is a critical component of the drug development and manufacturing process, as mandated by regulatory bodies worldwide.

Understanding the Analyte and Its Potential Impurities

A thorough understanding of the analyte's synthesis and potential degradation pathways is fundamental to developing a specific and robust analytical method.

Synthesis and Process-Related Impurities

This compound can be synthesized through various routes, a common one being the reaction of 4-chlorobenzyl cyanide with a methylating agent. Based on this synthetic pathway, several potential process-related impurities can be anticipated:

  • Starting Materials: Unreacted 4-chlorobenzyl cyanide.

  • By-products: Di- and poly-substituted products, or impurities arising from the methylating agent.

  • Isomers: Positional isomers of the chlorophenyl group if the starting material is not pure.

The identification and control of these impurities are essential for a robust manufacturing process.

Degradation Pathways

Forced degradation studies are a cornerstone of developing a stability-indicating method, as they help to identify the likely degradation products that may form under stress conditions such as hydrolysis, oxidation, and photolysis.[2] For this compound, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely proceed through an intermediate amide to form the corresponding carboxylic acid.[3][4][5][6]

    • Impurity A (Amide): 2-(4-chlorophenyl)propanamide

    • Impurity B (Acid): 2-(4-chlorophenyl)propanoic acid

  • Oxidation: The chlorophenyl ring can be susceptible to oxidative degradation, potentially leading to hydroxylated or ring-opened products.[7][8]

  • Photolysis: Exposure to UV light can induce degradation, potentially leading to dehalogenation or the formation of other photoproducts.

The ability of the HPLC method to separate the main component from these potential impurities is the key to its stability-indicating nature.

Experimental Workflow and Rationale

The development of this HPLC method follows a logical progression, starting from the selection of the appropriate chromatographic conditions to the validation of the final method.

HPLC Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) A Analyte & Impurity Characterization B Column & Mobile Phase Screening A->B Physicochemical Properties C Optimization of Chromatographic Parameters B->C Initial Separation D Acid & Base Hydrolysis C->D Optimized Method G Specificity & Peak Purity D->G E Oxidative Degradation E->G F Photolytic & Thermal Stress F->G H Linearity, Accuracy, Precision G->H I LOD, LOQ, Robustness H->I

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Detailed HPLC Protocol

This protocol is based on established methods for similar aromatic compounds and has been optimized for the analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (purity > 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified)

  • Chemicals: Potassium dihydrogen phosphate, Orthophosphoric acid

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar to non-polar compounds like this compound and its expected impurities.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. A pH of 3.0 is chosen to ensure the protonation of any potential acidic impurities, leading to better retention and separation.

  • Detection Wavelength: 225 nm was selected based on the UV absorbance spectrum of this compound, providing good sensitivity for the parent compound and its likely impurities.

Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 2.5 mL of this solution to 25 mL with the mobile phase.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH. Dilute to 10 mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the sample in the mobile phase to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method. The method's specificity is confirmed if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound can be demonstrated using a Diode Array Detector.

Method Validation: A Self-Validating System

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Method_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo, impurities, or degradation products at the retention time of the analyte. Peak purity index > 0.999.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.% RSD ≤ 2.0% for system precision (n=6) and method precision (n=6).
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.% RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quality control and stability assessment of this compound. By demonstrating specificity through forced degradation studies and adhering to the validation principles outlined by the ICH, this method ensures the generation of accurate and reproducible data, which is essential for regulatory compliance and the development of safe and effective pharmaceutical products.

References

  • Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 4-Chlorophenylacetonitrile. (2023, December 1). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hydrolysis of nitriles. (2021, September 13). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Destructive Oxidation of Chlorophenols. (1994). Australian Journal of Chemistry, 47(10), 1847-1856. Retrieved January 21, 2026, from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved January 21, 2026, from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 21, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • (R)-2-(4-Chlorophenyl)propanenitrile. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 431-437. Retrieved January 21, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 21, 2026, from [Link]

  • Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method. (2013). Google Patents.
  • Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile. (1985). Google Patents.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2014). Journal of Chromatography & Separation Techniques, 5(5). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-arylpropanenitriles. (n.d.). Google Patents.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(24), 8584-8596. Retrieved January 21, 2026, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2016). Molecules, 21(9), 1224. Retrieved January 21, 2026, from [Link]

  • 2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles. (2014). Synlett, 25(14), 1987-1990. Retrieved January 21, 2026, from [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Application Note: Identification of 2-(4-Chlorophenyl)propanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the identification of 2-(4-chlorophenyl)propanenitrile, a compound of interest in pharmaceutical development and chemical synthesis. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for the separation and identification of volatile and semi-volatile compounds. This guide provides a comprehensive, step-by-step protocol for sample preparation, instrument setup, and data analysis. The scientific rationale behind the selection of key experimental parameters is discussed in detail to ensure methodological transparency and facilitate adaptation for related applications.

Introduction

This compound is a chemical intermediate that may be encountered in various stages of drug development and organic synthesis. Its unambiguous identification is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical solution, combining the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This document outlines a proposed GC-MS method for the analysis of this compound, providing researchers, scientists, and drug development professionals with a foundational protocol for its detection and characterization.

Scientific Principles and Methodological Rationale

The successful GC-MS analysis of any compound is contingent upon a thorough understanding of its physicochemical properties and the principles of the analytical technique. This compound is a moderately polar molecule due to the presence of the nitrile group and the chlorine atom on the aromatic ring. This dictates the choice of the GC column and the temperature program required for effective separation.

Electron Ionization (EI) is the proposed ionization technique for this method. EI is a "hard" ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV).[1] This process not only creates a molecular ion (M⁺) but also induces fragmentation of the molecule in a reproducible manner. The resulting fragmentation pattern is a chemical fingerprint that allows for the unequivocal identification of the compound.

Experimental Protocol

This protocol provides a comprehensive workflow for the identification of this compound.

Materials and Reagents
  • Analyte Standard: this compound (Purity ≥95%)

  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade or equivalent. Dichloromethane is a volatile organic solvent suitable for dissolving the analyte and is compatible with GC-MS analysis.[2]

  • Glassware: Volumetric flasks, vials with PTFE-lined septa.

Sample Preparation

Proper sample preparation is paramount for accurate and reproducible GC-MS analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

    • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix Preparation:

    • For liquid samples (e.g., reaction mixtures): Perform a liquid-liquid extraction. Dilute an aliquot of the sample with water and extract with dichloromethane.

    • For solid samples: Dissolve a known quantity of the solid in dichloromethane to achieve a concentration within the calibration range.

    • Ensure all final samples are filtered through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Parameters

The following instrumental parameters are proposed as a starting point for method development and can be optimized based on the specific instrumentation available.

Table 1: Proposed GC-MS Parameters

ParameterValueRationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to intermediate-polarity column is well-suited for the separation of aromatic and halogenated compounds.[3][4]
Carrier GasHelium (99.999% purity)An inert carrier gas is essential for GC.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension.
Inlet Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLA typical injection volume for capillary GC.
Injection ModeSplitlessTo maximize the transfer of the analyte to the column, enhancing sensitivity.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.[1]
Ion Source Temp.230 °CA standard source temperature to maintain analyte integrity.
Quadrupole Temp.150 °CA typical quadrupole temperature.
Electron Energy70 eVThe standard electron energy for generating EI mass spectra.[1]
Mass Rangem/z 40-450A mass range that encompasses the molecular ion and expected fragment ions.
Scan Rate1 scan/secProvides sufficient data points across the chromatographic peak.
Data Analysis
  • Qualitative Analysis:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).[5]

  • Quantitative Analysis (Optional):

    • Generate a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the prepared standards.

    • Use the calibration curve to determine the concentration of this compound in unknown samples.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution Injector GC Inlet Standard->Injector Sample Sample Matrix Sample->Injector Column GC Column Injector->Column Separation IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Detection Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum Identification Identification Chromatogram->Identification MassSpectrum->Identification Fragmentation_Pathway Molecule This compound (C₉H₈ClN) MolecularIon [M]⁺ m/z 165/167 Molecule->MolecularIon EI (70 eV) Fragment1 [M - CH₃]⁺ m/z 150/152 MolecularIon->Fragment1 -CH₃ Fragment2 [M - CN]⁺ m/z 139/141 MolecularIon->Fragment2 -CN Fragment3 [C₆H₄Cl]⁺ m/z 111/113 Fragment2->Fragment3 -C₂H₃ Fragment4 [C₆H₃]⁺ m/z 75 Fragment3->Fragment4 -Cl

Sources

Application Note: Synthesis of 2-(4-chlorophenyl)propanoic Acid via Hydrolysis of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the chemical synthesis of 2-(4-chlorophenyl)propanoic acid through the hydrolysis of 2-(4-chlorophenyl)propanenitrile. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the primary hydrolysis methodologies: acid-catalyzed, base-catalyzed, and enzymatic biotransformation. Beyond mere procedural outlines, this note elucidates the mechanistic underpinnings of each approach, offering a comparative analysis of their respective advantages and limitations. Detailed, step-by-step protocols are provided to ensure procedural fidelity and reproducibility. All quantitative data is summarized for clarity, and key concepts are illustrated with diagrams to enhance understanding.

Introduction: Significance of 2-(4-chlorophenyl)propanoic Acid

2-(4-Chlorophenyl)propanoic acid is a valuable chiral building block in organic synthesis.[1] Its structural motif is found in a variety of pharmacologically active molecules. The synthesis of this and related propionic acids is of significant interest in the pharmaceutical industry. For instance, profens, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), are arylpropionic acids. The ability to efficiently and selectively synthesize chiral carboxylic acids like 2-(4-chlorophenyl)propanoic acid is crucial for the development of new therapeutic agents.

The hydrolysis of the corresponding nitrile, this compound, represents a common and effective synthetic route.[2][3] This two-step conversion from an alkyl halide to a carboxylic acid with the introduction of an additional carbon atom is a powerful tool in organic synthesis.[2][3] This application note will explore the practical execution of this hydrolysis reaction under various conditions.

Mechanistic Overview of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process, initially forming an amide intermediate which is then further hydrolyzed.[4][5] The reaction can be catalyzed by either acid or base, or facilitated by enzymes.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom of the nitrile group.[2][6] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization leads to the formation of an amide.[4][6] The amide is then subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[5]

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][6] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[6] The amide subsequently undergoes base-catalyzed hydrolysis to produce a carboxylate salt and ammonia.[5] Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the free carboxylic acid.[5]

Enzymatic Hydrolysis

Biocatalytic hydrolysis of nitriles offers a green and highly selective alternative to traditional chemical methods. This transformation can proceed via two main enzymatic pathways.[7][8]

  • Nitrilase Pathway: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid with the addition of two water molecules.[7][8]

  • Nitrile Hydratase/Amidase Pathway: This two-enzyme system involves the hydration of the nitrile to an amide by a nitrile hydratase, followed by the hydrolysis of the amide to the carboxylic acid by an amidase.[7][8]

Enzymatic methods are particularly advantageous for their high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions.[8]

Comparative Analysis of Hydrolysis Methods

The choice of hydrolysis method depends on several factors, including the substrate's sensitivity to acid or base, desired scale, and the availability of biocatalysts.

Method Catalyst/Reagent Conditions Advantages Disadvantages
Acid-Catalyzed Strong Acid (e.g., HCl, H₂SO₄)High Temperature (Reflux)Direct formation of the carboxylic acid.[5]Harsh conditions may not be suitable for sensitive substrates.[9]
Base-Catalyzed Strong Base (e.g., NaOH, KOH)High Temperature (Reflux)Effective for a wide range of nitriles.Forms a carboxylate salt requiring an additional acidification step.[5] Harsh conditions.[9]
Enzymatic Nitrilase or Nitrile Hydratase/AmidaseMild (Room Temp, Neutral pH)High selectivity, environmentally friendly.[8]Enzyme availability and cost can be a factor.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Carefully add a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-chlorophenyl)propanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Ethanol (optional, to improve solubility)

  • Concentrated Hydrochloric Acid (for acidification)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Ethanol can be added as a co-solvent if the nitrile is not fully soluble.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of the carboxylic acid should form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 2-(4-chlorophenyl)propanoic acid.

  • Purify the crude product as needed.

Visualizing the Process

Reaction Mechanisms

acid_hydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Nucleophilic Attack Intermediate ProtonatedNitrile->Intermediate1 + H₂O Water H₂O ImidicAcid Imidic Acid Intermediate1->ImidicAcid - H⁺ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide + H⁺ Amide Amide Intermediate ProtonatedAmide->Amide - H⁺ ProtonatedAmide2 Protonated Amide (Carbonyl) Amide->ProtonatedAmide2 + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide2->TetrahedralIntermediate + H₂O Water2 H₂O CarboxylicAcid 2-(4-Chlorophenyl)propanoic Acid TetrahedralIntermediate->CarboxylicAcid - NH₄⁺ Ammonium NH₄⁺

Caption: Acid-Catalyzed Hydrolysis Mechanism.

base_hydrolysis Nitrile This compound Intermediate1 Anionic Intermediate Nitrile->Intermediate1 + OH⁻ Hydroxide OH⁻ ImidicAcid Imidic Acid Intermediate1->ImidicAcid + H₂O Water H₂O Amide Amide Intermediate ImidicAcid->Amide Tautomerization TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ Hydroxide2 OH⁻ Carboxylate Carboxylate Salt TetrahedralIntermediate->Carboxylate - NH₃ Ammonia NH₃ CarboxylicAcid 2-(4-Chlorophenyl)propanoic Acid Carboxylate->CarboxylicAcid + H₃O⁺ (Workup)

Caption: Base-Catalyzed Hydrolysis Mechanism.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Start: this compound Reagents Add Hydrolysis Reagent (Acid/Base) and Solvent Start->Reagents Reflux Heat to Reflux Reagents->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Acidify Acidify (if base-catalyzed) Cool->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Drying Agent Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify FinalProduct Final Product: 2-(4-Chlorophenyl)propanoic Acid Purify->FinalProduct

Caption: General Experimental Workflow for Hydrolysis.

Conclusion

The hydrolysis of this compound is a robust method for the synthesis of 2-(4-chlorophenyl)propanoic acid. Both acid and base-catalyzed methods are effective, with the choice largely depending on the stability of the starting material and any other functional groups present. For substrates that are sensitive to harsh conditions or when high selectivity is required, enzymatic hydrolysis presents a compelling alternative. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the successful synthesis of this important chemical intermediate.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • ResearchGate. Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Available at: [Link]

  • Chemguide. Hydrolysing Nitriles. Available at: [Link]

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • ResearchGate. Biocatalytic hydrolysis of nitriles. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]

  • YouTube. Nitrile Hydrolysis To Carboxylic Acid Mechanism | Organic Chemistry. Available at: [Link]

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  • Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
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  • Filo. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... Available at: [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

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  • PubChem. (2S)-2-(4-chlorophenyl)propanoic acid. Available at: [Link]

  • National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]

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Application Notes and Protocols: Cross-Coupling Reactions of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving the chlorine atom of 2-(4-chlorophenyl)propanenitrile. As a key structural motif in medicinal chemistry and materials science, the functionalization of this scaffold is of significant interest. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of novel derivatives of this compound. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi, with a focus on addressing the challenges associated with the coupling of an electron-deficient aryl chloride bearing a potentially reactive benzylic nitrile moiety.

Introduction: The Synthetic Utility of this compound Derivatives

This compound is a versatile building block in organic synthesis. The presence of a chlorine atom on the aromatic ring provides a handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities. The nitrile group and the adjacent benzylic proton, however, can present challenges, including potential catalyst inhibition and undesired side reactions. This guide aims to provide robust protocols and a deep understanding of the underlying principles to enable the successful synthesis of a variety of derivatives.

The choice of cross-coupling reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1][2][3]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[4][5]

  • Negishi Coupling: For the formation of C-C bonds with organozinc reagents, offering high functional group tolerance.[6]

The following sections will delve into the specifics of each of these transformations.

General Workflow for Cross-Coupling Reactions

A typical experimental workflow for the cross-coupling reactions described in this guide is outlined below. Careful attention to inert atmosphere techniques is crucial for the success of these palladium-catalyzed transformations.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[7] For an electron-deficient aryl chloride like this compound, the oxidative addition step can be challenging, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[8][9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:[7]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ re Reductive Elimination pd_complex Ar-Pd(II)(L)₂-Cl pd0->pd_complex Ar-Cl oa Oxidative Addition tm Transmetalation product_complex Ar-Pd(II)(L)₂-Ar' pd_complex->product_complex [Ar'B(OR)₂(OH)]⁻ ar_boron Ar'-B(OR)₂ ar_boron->product_complex base Base base->product_complex product_complex->pd0 product Ar-Ar' product_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for the coupling of challenging aryl chlorides.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).

  • Add the catalyst mixture to the Schlenk flask, followed by additional toluene (8 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11016~80-90
3-Thienylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10024~75-85

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a carbon-nitrogen bond.[1][2][3] This reaction is exceptionally broad in scope and is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[12] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is as follows:[1]

  • Oxidative Addition: A Pd(0) species reacts with the aryl chloride to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ re Reductive Elimination pd_complex Ar-Pd(II)(L)₂-Cl pd0->pd_complex Ar-Cl oa Oxidative Addition deprot Deprotonation amine_complex [Ar-Pd(II)(L)₂(HNR'R'')]⁺Cl⁻ pd_complex->amine_complex amido_complex Ar-Pd(II)(L)₂-NR'R'' amine_complex->amido_complex amido_complex->pd0 product Ar-NR'R'' amido_complex->product amine HNR'R'' amine->amine_complex base Base base->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl chlorides using bulky phosphine ligands.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC/MS.

  • After completion, cool to room temperature and dilute with diethyl ether (20 mL).

  • Carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary for Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~90-98
AnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH11020~85-95
BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSDioxane10024~80-90

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] Copper-free versions have also been developed to avoid the homocoupling of the alkyne (Glaser coupling).[13]

Mechanistic Overview

The generally accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to yield the product.[4]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[4]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Cl pd0->pd_complex Ar-Cl product_complex Ar-Pd(II)(L)₂-C≡CR pd_complex->product_complex CuC≡CR product_complex->pd0 product Ar-C≡CR product_complex->product cu_halide CuX cu_acetylide Cu-C≡CR cu_halide->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide cu_acetylide->pd_complex base Base base->cu_acetylide

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Recommended Protocol for Sonogashira Coupling

This protocol is a copper-free method adapted for aryl chlorides, which often require more forcing conditions.[4]

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Acetonitrile, anhydrous

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (5 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction to 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary for Sonogashira Coupling
AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(OAc)₂ / XPhosCs₂CO₃Acetonitrile8018~70-85
1-OctynePdCl₂(PPh₃)₂ / CuIEt₃NTHF6512~65-80
TrimethylsilylacetylenePd(OAc)₂ / SPhosK₂CO₃Dioxane10024~75-90

Negishi Coupling: Functional Group Tolerant C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] A key advantage of the Negishi reaction is the high functional group tolerance of the organozinc reagents.[6][14]

Mechanistic Overview

The catalytic cycle of the Negishi coupling is similar to that of the Suzuki-Miyaura reaction:[15]

  • Oxidative Addition: A Pd(0) or Ni(0) catalyst adds to the aryl chloride to form a metal(II) complex.

  • Transmetalation: The organozinc reagent transfers its organic group to the metal center.

  • Reductive Elimination: The two organic groups couple, releasing the product and regenerating the active catalyst.

G pd0 Pd(0)L₂ re Reductive Elimination pd_complex Ar-Pd(II)(L)₂-Cl pd0->pd_complex Ar-Cl oa Oxidative Addition tm Transmetalation product_complex Ar-Pd(II)(L)₂-R pd_complex->product_complex organozinc R-ZnX organozinc->product_complex product_complex->pd0 product Ar-R product_complex->product

Caption: Simplified catalytic cycle for the Negishi coupling.

Recommended Protocol for Negishi Coupling

This protocol is a general method for the palladium-catalyzed Negishi coupling of aryl chlorides.

Materials:

  • This compound

  • Organozinc reagent (1.5 equiv, prepared in situ or from a commercial source)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • THF, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) under an argon atmosphere.

  • Add anhydrous THF (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol).

  • Slowly add the organozinc reagent (1.5 mmol) at room temperature.

  • Heat the reaction to 65 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary for Negishi Coupling

| Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylzinc chloride | Pd₂(dba)₃ / SPhos | THF | 65 | 16 | ~80-90 | | Ethylzinc bromide | Pd(OAc)₂ / XPhos | Dioxane | 80 | 18 | ~70-85 | | Vinylzinc chloride | PdCl₂(dppf) | THF | 65 | 12 | ~75-85 |

Challenges and Considerations

The presence of the benzylic nitrile group in this compound warrants special consideration:

  • Benzylic C-H Acidity: The benzylic proton is acidic and could potentially be deprotonated by strong bases, leading to side reactions or catalyst deactivation. The use of weaker bases such as carbonates or phosphates can mitigate this issue.

  • Nitrile Group Coordination: The nitrile group can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich ligands can help to prevent this by sterically shielding the metal center.

  • Hydrodehalogenation: A common side reaction in cross-coupling is the reduction of the aryl halide to the corresponding arene. This can be minimized by ensuring an efficient transmetalation step and by the careful choice of ligand and reaction conditions.

Conclusion

The cross-coupling of this compound is a versatile strategy for the synthesis of a wide range of functionalized molecules. By selecting the appropriate reaction type—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Negishi—and by carefully optimizing the catalyst system and reaction conditions, researchers can effectively overcome the challenges associated with this substrate. The protocols and insights provided in this guide serve as a valuable resource for the development of novel compounds for pharmaceutical and materials science applications.

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Laboratory-scale synthesis of 2-(4-chlorophenyl)pentanenitrile using a phase-transfer catalyst

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory-Scale Synthesis of 2-(4-chlorophenyl)pentanenitrile using a Phase-Transfer Catalyst

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of 2-(4-chlorophenyl)pentanenitrile via the C-alkylation of 4-chlorophenylacetonitrile with 1-bromopropane. The protocol leverages the efficiency and operational simplicity of Phase-Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) as the catalyst. This method circumvents the need for hazardous strong bases and anhydrous conditions typically associated with carbanion chemistry, offering a greener, safer, and highly efficient alternative for researchers in organic synthesis and medicinal chemistry. The document details the underlying mechanism, provides a step-by-step experimental protocol, discusses process optimization, and outlines critical safety procedures.

Introduction: The Power of Phase-Transfer Catalysis in Arylacetonitrile Alkylation

Arylacetonitrile derivatives are crucial structural motifs and versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The α-alkylation of these compounds is a fundamental carbon-carbon bond-forming reaction. Traditionally, this transformation requires the use of strong and hazardous bases like sodium amide or alkali metal hydrides under strictly anhydrous conditions to generate the requisite carbanion. These methods, while effective, pose significant safety risks and require specialized equipment and handling techniques.

Phase-Transfer Catalysis (PTC) emerges as a powerful and elegant solution to these challenges.[3][4] PTC facilitates reactions between reactants located in two immiscible phases (typically aqueous and organic) by using a catalyst that can transport one reactant across the phase boundary to react with the other.[5][6] For the alkylation of 4-chlorophenylacetonitrile, PTC allows the use of a simple, inexpensive, and safer inorganic base like sodium hydroxide in an aqueous solution.[4] The catalyst, a quaternary ammonium salt, transports the hydroxide ion into the organic phase to perform the deprotonation, thus initiating the alkylation. This approach offers numerous advantages:

  • Mild Reaction Conditions: Avoids the use of cryogenic temperatures or harsh reagents.

  • Operational Simplicity: Does not require anhydrous solvents or an inert atmosphere.

  • Enhanced Safety: Eliminates the risks associated with handling pyrophoric or highly reactive bases.

  • Green Chemistry: Reduces the use of hazardous organic solvents and improves atom economy.[4]

This guide provides researchers with a robust and reproducible protocol for the synthesis of 2-(4-chlorophenyl)pentanenitrile, a valuable building block, using this efficient PTC methodology.

The Mechanism: Bridging the Phase Divide

The core of the PTC process lies in the ability of the catalyst, tetrabutylammonium bromide (TBAB), to generate a lipophilic ion pair that is soluble in the organic phase. The catalytic cycle for the alkylation of 4-chlorophenylacetonitrile can be described in four key steps, as illustrated below.[7][8]

  • Anion Exchange: In the aqueous phase, the phase-transfer catalyst (Q⁺X⁻, where Q⁺ is the tetrabutylammonium cation and X⁻ is its initial bromide anion) exchanges its counter-ion with a hydroxide ion from the concentrated sodium hydroxide solution, forming the active catalytic species, tetrabutylammonium hydroxide (Q⁺OH⁻).

  • Phase Transfer & Deprotonation: The lipophilic Q⁺OH⁻ species migrates across the phase boundary into the organic phase. Here, its strong basicity allows it to deprotonate the weakly acidic α-carbon of the 4-chlorophenylacetonitrile, generating a reactive carbanion ion-paired with the catalyst cation, [Q⁺][Ar-CH⁻-CN].

  • Nucleophilic Attack (Alkylation): This organic-soluble carbanion readily undergoes a classic Sₙ2 reaction with the alkylating agent, 1-bromopropane. This step forms the desired product, 2-(4-chlorophenyl)pentanenitrile, and regenerates the catalyst in its bromide form (Q⁺Br⁻).

  • Catalyst Regeneration: The catalyst, now Q⁺Br⁻, migrates back to the aqueous phase, ready to exchange its bromide for another hydroxide ion, thereby completing the catalytic cycle.

PTC_Mechanism Phase-Transfer Catalysis Cycle for C-Alkylation cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (NaOH) Org_Reactant 4-Chlorophenylacetonitrile (Ar-CH2-CN) Carbanion Reactive Carbanion Pair {[Q+][Ar-CH-CN]⁻} Org_Reactant->Carbanion Deprotonation Product 2-(4-chlorophenyl)pentanenitrile (Ar-CH(Pr)-CN) Carbanion->Product SN2 Alkylation AlkylHalide 1-Bromopropane (Pr-Br) AlkylHalide->Carbanion Catalyst_Br Regenerated Catalyst (Q+Br⁻) Product->Catalyst_Br Phase Transfer Aq_Base Sodium Hydroxide (Na+OH⁻) Catalyst_OH Active Catalyst (Q+OH⁻) Aq_Base->Catalyst_OH Catalyst_OH->Org_Reactant Phase Transfer Catalyst_Br->Catalyst_OH Anion Exchange

Caption: The catalytic cycle of phase-transfer catalyzed C-alkylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 0.1 moles of the target product. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mol)Amount (g/mL)
4-ChlorophenylacetonitrileC₈H₆ClN151.60-0.1015.16 g
1-BromopropaneC₃H₇Br122.99-0.1214.76 g (11 mL)
Sodium Hydroxide (NaOH)NaOH40.0050% (w/w)0.2016.0 g in 16 mL H₂O
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37-0.005 (5 mol%)1.61 g
TolueneC₇H₈92.14--100 mL
Diethyl Ether (for extraction)(C₂H₅)₂O74.12--~150 mL
Saturated Brine SolutionNaCl(aq)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--~5-10 g
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.[9]

  • Charging Reactants: To the flask, add 4-chlorophenylacetonitrile (15.16 g, 0.10 mol), toluene (100 mL), 1-bromopropane (14.76 g, 0.12 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (16.0 g, 0.40 mol) in 16 mL of deionized water to create a 50% (w/w) solution. Caution: This process is highly exothermic. Use an ice bath to cool the solution.

  • Reaction Initiation: Begin vigorous stirring of the organic mixture in the flask. Slowly add the prepared 50% NaOH solution via the dropping funnel over a period of 20-30 minutes. A noticeable exotherm and color change may occur.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle. Maintain vigorous stirring and allow the reaction to proceed for 3-5 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by comparing the spot/peak of the starting material (4-chlorophenylacetonitrile) to the newly formed product spot/peak.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of deionized water.

    • Separate the lower aqueous layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product.

    • Combine all organic layers and wash them sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution to remove residual salts and base.

    • Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.[3]

  • Purification:

    • Remove the organic solvents (toluene and diethyl ether) from the filtrate using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield 2-(4-chlorophenyl)pentanenitrile as a clear, colorless to pale yellow oil.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-chlorophenyl)pentanenitrile.

Scientific Rationale and Optimization

  • Catalyst Choice (TBAB): Tetrabutylammonium bromide is a highly effective and versatile PTC catalyst.[10][11] Its four butyl chains provide significant lipophilicity, rendering the tetrabutylammonium cation highly soluble in the organic phase, which is essential for transporting the hydroxide anion.[4][6] Using 3-5 mol% is typically sufficient to achieve a high reaction rate.

  • Base Concentration: A high concentration of NaOH (50%) is used to maintain a high concentration of hydroxide ions in the aqueous phase, which favors the initial anion exchange with the catalyst. This high concentration also minimizes the amount of water in the system, which could otherwise lead to unwanted side reactions.

  • Alkylating Agent: 1-Bromopropane is used in a slight excess (1.2 equivalents) to ensure complete consumption of the starting nitrile, driving the reaction to completion. Bromides are generally good choices in PTC as they are reactive enough without being overly susceptible to catalyst poisoning, which can sometimes be observed with iodides.[4]

  • Stirring Rate: The reaction rate in a PTC system is often limited by the mass transfer of the catalyst between the phases. Therefore, vigorous stirring is critical to maximize the interfacial surface area and ensure efficient catalytic turnover.

  • Temperature: Moderate heating (60-70 °C) increases the rate of the Sₙ2 alkylation step. Higher temperatures should be avoided as they can promote side reactions, such as elimination of the alkyl halide or hydrolysis of the nitrile group.

Product Characterization

The identity and purity of the final product, 2-(4-chlorophenyl)pentanenitrile, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp, strong absorbance of the nitrile (C≡N) group around 2240-2260 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Hazard Management

Proper safety precautions are paramount when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves (e.g., nitrile or neoprene).[12]

  • Fume Hood: All operations, especially those involving toluene and 1-bromopropane, must be conducted inside a certified chemical fume hood to prevent inhalation of volatile organic compounds.[9]

  • Reagent-Specific Hazards:

    • Sodium Hydroxide (50%): EXTREMELY CORROSIVE. Causes severe skin burns and serious eye damage.[13] Avoid all direct contact. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 60 minutes.[13][14] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[14][15]

    • 1-Bromopropane: Is a hazardous alkylating agent. It is flammable and may cause irritation upon contact or inhalation. Handle with care.

    • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and is harmful if inhaled or swallowed.

  • Waste Disposal: Aqueous waste containing NaOH must be neutralized with acid before disposal. Organic waste containing toluene and other reagents should be collected in a designated halogenated organic waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Benchchem. Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • YouTube. Phase Transfer Catalysis (Mechanism and Applications).
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • National Center for Biotechnology Information. Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • ACS Green Chemistry Institute. Phase Transfer Catalysis - Wordpress.
  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC).
  • ChemicalBook. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles.
  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.
  • National Center for Biotechnology Information. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates.
  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

  • ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Available from: [Link]

  • New Jersey Department of Health. Sodium Hydroxide - Hazardous Substance Fact Sheet. Available from: [Link]

  • National Center for Biotechnology Information. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available from: [Link]

  • ResearchGate. Synthesis and structure of alkyl 2-arylsulfanyl-3-nitroacrylates. Available from: [Link]

  • National Center for Biotechnology Information. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Available from: [Link]

  • Wikipedia. Tetrabutylammonium bromide. Available from: [Link]

  • Centers for Disease Control and Prevention. Sodium Hydroxide | Medical Management Guidelines. Available from: [Link]

  • ResearchGate. (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available from: [Link]

  • Encyclopedia.pub. Tetrabutylammonium Bromide. Available from: [Link]

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Application Notes & Protocols: Covalent Immobilization of 2-(4-Chlorophenyl)propanenitrile on a Solid Support

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the covalent immobilization of 2-(4-Chlorophenyl)propanenitrile, a key molecule in biocatalysis and synthetic chemistry, onto various solid supports. We delve into the strategic considerations for creating a reactive handle on the molecule, detailing two primary pathways: functionalization of the aromatic ring and modification of the nitrile group. This document offers field-proven, step-by-step protocols for the chemical modification of the target molecule and its subsequent coupling to commercially available activated agarose beads. Furthermore, we present methods for the characterization of the immobilized conjugate and a practical application example to validate its utility. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust, reusable solid-phase systems for enzymatic assays, affinity purification, or heterogeneous catalysis.

Introduction: The Rationale for Immobilization

The immobilization of small molecules onto solid supports is a foundational technique for transitioning from homogeneous to heterogeneous systems. This conversion offers numerous advantages, including simplified separation of the molecule from the reaction mixture, potential for reuse, and suitability for integration into continuous flow reactors.[1] For this compound, a substrate for nitrile-hydrolyzing enzymes, immobilization enables the development of reusable biocatalytic systems, high-throughput screening assays, and affinity matrices for enzyme purification.

Covalent attachment is the preferred method as it ensures the permanent fixation of the molecule to the support, preventing leaching and guaranteeing the stability and longevity of the prepared material.[2] The success of this process hinges on a logical and efficient chemical strategy that creates a stable, covalent linkage without compromising the molecular integrity of the region of interest.

Strategic Approaches for Covalent Attachment

The structure of this compound lacks a readily available functional group (like a primary amine or carboxylic acid) for direct coupling. Therefore, a chemical modification is required to introduce a "handle" for immobilization. The choice of strategy depends critically on the intended application. If the nitrile group must remain unmodified for subsequent enzymatic interaction, functionalizing the aromatic ring is the superior approach.

2.1 Key Immobilization Pathways

Two primary strategies can be employed:

  • Strategy A: Aromatic Ring Functionalization. This approach preserves the nitrile moiety. It involves introducing a nitro group onto the phenyl ring via electrophilic nitration, followed by its reduction to a primary amine. This newly formed aromatic amine serves as an excellent nucleophile for coupling to supports activated with electrophilic groups, such as N-Hydroxysuccinimide (NHS) esters.

  • Strategy B: Nitrile Group Modification. If the nitrile group is not the primary site of interest, it can be chemically transformed. The most common modification is reduction to a primary amine using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).[3][4][5][6][7] This creates an aliphatic primary amine handle for coupling.

The following diagram illustrates these strategic choices.

G cluster_0 Core Molecule cluster_1 Strategic Pathways cluster_2 Reactive Intermediates cluster_3 Immobilized Product mol This compound A Strategy A: Ring Functionalization mol->A 1. Nitration 2. Reduction B Strategy B: Nitrile Reduction mol->B LiAlH₄ Reduction A_int Amino-Derivative (Preserves Nitrile) A->A_int B_int Amine-Derivative (Alters Nitrile) B->B_int support Solid Support Conjugate A_int->support Coupling to NHS-Support B_int->support Coupling to COOH-Support

Caption: Strategic pathways for creating a reactive handle on this compound.

Selection of Solid Support

The choice of solid support is crucial for the performance of the immobilized system. Agarose beads are widely used due to their hydrophilic nature, high porosity, and low non-specific binding.[8] Pre-activated supports, such as NHS-activated agarose, offer a convenient and efficient route for coupling amine-containing ligands.[1][9][10][11]

Support TypeFunctional GroupCoupling ChemistryAdvantagesDisadvantages
NHS-Activated Agarose N-Hydroxysuccinimide EsterForms stable amide bond with primary amines.[1][10]High coupling efficiency, mild reaction conditions, commercially available.Susceptible to hydrolysis at high pH; requires amine-free buffers.
Carboxy-functionalized Silica Carboxylic Acid (-COOH)Forms amide bond with primary amines via EDC/NHS activation.[12][13][14]High mechanical and thermal stability, solvent resistant.Higher potential for non-specific binding, activation step required.
Epoxy-Activated Agarose EpoxideReacts with amines, thiols, or hydroxyls.Stable linkage, versatile for different nucleophiles.Slower reaction kinetics compared to NHS esters.
Amine-functionalized Beads Primary Amine (-NH₂)Can be coupled to carboxylic acids (after ligand modification).Provides a spacer arm, useful for reversing the coupling chemistry.Ligand must possess or be modified with a carboxyl group.
Detailed Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Immobilization via Aromatic Ring Functionalization (Recommended)

This protocol is ideal for applications where the nitrile group must remain intact. It involves a two-step modification of the starting material followed by coupling to an NHS-activated support.

Part A: Synthesis of 2-(4-chloro-3-aminophenyl)propanenitrile

  • Rationale: Electrophilic nitration of the chlorophenyl ring is directed by the chloro- and alkyl groups primarily to the positions ortho and para to the activating alkyl group. The position ortho to the alkyl group and meta to the chloro group is sterically accessible and electronically favored. Subsequent reduction of the nitro group yields the desired primary amine.

  • Materials:

    • This compound

    • Fuming Nitric Acid (HNO₃, >90%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Dichloromethane (DCM)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl, 37%)

    • Sodium Hydroxide (NaOH)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice bath

  • Procedure:

    • Nitration: a. In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 1.0 eq of this compound to a stirred mixture of concentrated H₂SO₄. b. Slowly add a cooled mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the internal temperature below 10 °C. c. After the addition is complete, stir the reaction at 0-5 °C for 2 hours. d. Carefully pour the reaction mixture onto crushed ice and extract the product with DCM. e. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude 2-(4-chloro-3-nitrophenyl)propanenitrile.

    • Reduction: a. Dissolve the crude nitro-compound in ethanol. b. Add SnCl₂·2H₂O (5 eq) and concentrated HCl. c. Heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is >10. e. Extract the aqueous layer multiple times with ethyl acetate. f. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. g. Purify the resulting 2-(4-chloro-3-aminophenyl)propanenitrile by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part B: Coupling to NHS-Activated Agarose Resin

  • Rationale: The primary aromatic amine on the modified ligand acts as a nucleophile, attacking the NHS ester on the agarose support to form a stable amide bond.[9][10]

  • Materials:

    • 2-(4-chloro-3-aminophenyl)propanenitrile (from Part A)

    • NHS-Activated Agarose Resin (e.g., Pierce™ NHS-Activated Agarose)[11]

    • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

    • Quenching/Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 7.5

    • Wash Buffer: Same as Coupling Buffer

    • Dimethylformamide (DMF)

    • Spin columns

  • Procedure:

    • Resin Preparation: a. Transfer the required amount of NHS-Activated Agarose slurry (e.g., 2 mL of 50% slurry for 1 mL of settled resin) into a spin column.[11] b. Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl to remove the storage solution (isopropanol or acetone) and preserve the activity of the NHS groups.[9] c. Immediately equilibrate the resin with 3-5 bed volumes of Coupling Buffer.[11]

    • Ligand Preparation: a. Dissolve 5-10 mg of 2-(4-chloro-3-aminophenyl)propanenitrile in a minimal amount of DMF. b. Dilute this solution with Coupling Buffer to a final volume of 1-2 bed volumes and a final DMF concentration of <10%.

    • Coupling Reaction: a. Add the ligand solution to the equilibrated resin. b. Incubate the mixture for 2-4 hours at room temperature (or overnight at 4 °C) with gentle end-over-end mixing.[1] c. Collect the supernatant to determine coupling efficiency via UV-Vis absorbance (measure absorbance before and after coupling).

    • Blocking and Washing: a. Wash the resin with 3-5 bed volumes of Coupling Buffer to remove unbound ligand. b. Add 2 bed volumes of Blocking Buffer and incubate for 1-2 hours at room temperature to deactivate any unreacted NHS esters.[9] c. Perform alternating washes with a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5) and a low pH buffer (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.5), repeating 3 times to remove non-covalently bound material.[1] d. Finally, wash the resin with 5-10 bed volumes of a neutral storage buffer (e.g., PBS with 0.02% sodium azide). Store at 4 °C.

Protocol 2: Immobilization via Nitrile Group Reduction

This alternative protocol modifies the nitrile group, creating a primary amine for coupling.

Part A: Synthesis of 3-(4-chlorophenyl)butan-1-amine

  • Rationale: Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent that effectively reduces nitriles to primary amines.[5][6][7]

  • Materials:

    • This compound

    • Lithium Aluminium Hydride (LiAlH₄)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • Dilute Sulfuric Acid (H₂SO₄)

    • Sodium Hydroxide (NaOH)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • After addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

    • Cool the reaction in an ice bath and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washes, dry over MgSO₄, and concentrate under reduced pressure to yield the crude amine. Purify as necessary.

Part B: Coupling to Carboxy-functionalized Support

  • Rationale: The primary amine of the modified ligand is coupled to a support containing carboxylic acid groups using EDC/NHS chemistry. EDC activates the carboxyl groups, and NHS stabilizes the active intermediate, which then reacts with the amine.[12][13][14]

  • Follow a similar coupling procedure as Protocol 1, Part B, but with the following modifications:

    • Support: Use a carboxyl-functionalized support (e.g., Carboxy-Terminal Agarose).

    • Activation: Suspend the carboxy-support in an activation buffer (e.g., 0.1 M MES, pH 6.0). Add EDC (e.g., 0.1 M) and NHS (e.g., 0.05 M) and incubate for 15-30 minutes at room temperature.[15]

    • Washing: After activation, immediately wash the resin with a coupling buffer (e.g., PBS, pH 7.4) to remove excess EDC/NHS.

    • Coupling: Add the amine-containing ligand (from Part A) dissolved in the coupling buffer and proceed as described previously.

Characterization of the Immobilized Product

Validating the success of the immobilization is a critical step.

  • Qualitative Confirmation (FTIR Spectroscopy):

    • Acquire an FTIR spectrum of the dry, unmodified support and the final immobilized product.

    • Look for the appearance of characteristic peaks, such as the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, which indicate the formation of the covalent amide linkage. The disappearance or significant reduction of the nitrile peak (~2250 cm⁻¹) would be expected if Protocol 2 was used.

  • Quantitative Estimation (Depletion Assay):

    • Measure the concentration (e.g., by UV-Vis spectroscopy at an appropriate wavelength for the phenyl ring) of the ligand solution before and after the coupling reaction.

    • The difference represents the amount of ligand bound to the support.

    • Immobilization Yield (%) = [(Initial Ligand Amount - Unbound Ligand Amount) / Initial Ligand Amount] x 100

G start Immobilized Support qual Qualitative Analysis: FTIR Spectroscopy start->qual quant Quantitative Analysis: UV-Vis Depletion Assay start->quant result1 Confirmation of Amide Bond Formation qual->result1 result2 Calculation of Ligand Density (µmol/g) quant->result2

Caption: Workflow for the characterization of the immobilized this compound.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low Immobilization Yield - Incomplete synthesis/purification of the modified ligand.- Hydrolysis of NHS esters due to moisture or high pH.- Inactive coupling reagents (EDC/NHS).- Steric hindrance.- Verify the structure and purity of the modified ligand by NMR/Mass Spec.- Use anhydrous solvents and freshly prepared, ice-cold buffers. Ensure coupling pH is ≤ 7.5.- Use fresh EDC and NHS.- Consider a support with a longer spacer arm.[10]
High Non-Specific Binding - Hydrophobic or ionic interactions between the ligand and support matrix.- Include high salt concentration (e.g., 0.5 M NaCl) in coupling and wash buffers.[1]- Perform rigorous alternating high/low pH washes after blocking.
Loss of Activity (in application) - The immobilization chemistry blocked a critical site on the molecule.- Re-evaluate the immobilization strategy. If the nitrile is key, ensure Strategy A was used.- Use a support with a spacer arm to reduce steric interference with the matrix.
References
  • Scientific Laboratory Supplies. NHS Mag Sepharose. [Link]

  • Kupper, T., et al. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Polymers (Basel). [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • Technology Networks. Agarose Gel Electrophoresis, How It Works and Its Uses. [Link]

  • Cytiva. NHS-activated Sepharose 4 Fast Flow. [Link]

  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first? [Link]

  • Wang, Z., et al. Progressive Cationic Functionalization of Chlorin Derivatives for Antimicrobial Photodynamic Inactivation and Related Vancomycin Conjugate. ACS Infectious Diseases. [Link]

  • Google Patents. Preparation method of chlorophenyl acetic acid.
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  • ResearchGate. Chlorophyll-a Analogues Conjugated with Aminobenzyl-DTPA as Potential Bifunctional Agents for Magnetic Resonance Imaging and Photodynamic Therapy. [Link]

  • Couto, D., et al. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews. [Link]

  • Fischer, M. J. E. Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. [Link]

  • Visual Learners. Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Man, F., et al. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. International Journal of Molecular Sciences. [Link]

  • Liu, Y., et al. Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Langmuir. [Link]

  • Wang, H., et al. Functionalization of 3,5,8-trichlorinated BODIPY dyes. The Journal of Organic Chemistry. [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Clark, J. reduction of nitriles. Chemguide. [Link]

  • Solvay. Reduction of nitration aggressiveness with Sulfamic Acid. [Link]

  • OrgoSolver. Nitrile to Primary Amine with LiAlH4 (Lithium Aluminum Hydride). [Link]

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Use of 2-(4-Chlorophenyl)propanenitrile in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

Outlining Synthetic Pathways

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Expanding Data Gathering

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Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We provide in-depth, field-proven insights and troubleshooting solutions grounded in established chemical principles.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the root causes and providing actionable solutions.

Q1: We are experiencing low yields (<70%) during the alkylation of 4-chlorophenylacetonitrile with a methylating agent. What are the likely causes and how can we improve the conversion?

A1: Low yields in this C-alkylation are typically traced back to one of three primary issues: incomplete deprotonation of the starting nitrile, competing side reactions, or inefficient mass transfer between the aqueous and organic phases.

Probable Causes & Solutions:

  • Inefficient Deprotonation: The acidity of the α-proton on 4-chlorophenylacetonitrile (pKa ≈ 22 in DMSO) requires a sufficiently strong base for efficient carbanion formation. While 50% aqueous sodium hydroxide (NaOH) is commonly used in Phase-Transfer Catalysis (PTC), its effectiveness can be limited.[1]

    • Causality: The "hyperbasic effect" observed in PTC systems enhances the effective basicity of NaOH, but for less acidic protons, a stronger base might be necessary to drive the equilibrium towards the carbanion.[1]

    • Solution: Consider replacing 50% NaOH with a 60-75% aqueous potassium hydroxide (KOH) solution. KOH is a stronger base and can significantly increase the rate of deprotonation and, consequently, the overall yield.[1]

  • Side Reactions: The primary competing reaction is often the hydrolysis of the nitrile group to the corresponding amide and then carboxylic acid, especially under strong basic conditions and elevated temperatures. Another possibility is the hydrolysis of the alkylating agent.

    • Solution: Maintain strict temperature control, typically below 60°C. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

  • Poor Phase-Transfer Catalysis: The choice and concentration of the Phase-Transfer Catalyst (PTC) are critical for shuttling the generated carbanion into the organic phase for alkylation.[2][3]

    • Causality: The catalyst's structure determines its solubility in the organic phase and its ability to pair with the anion. An ineffective catalyst leads to a low concentration of the carbanion in the organic phase where the reaction occurs.[2]

    • Solution: Screen different quaternary ammonium salt catalysts. For this type of reaction, catalysts with a higher number of total carbons (C#), such as tetra-n-butylammonium bromide (TBAB) or Aliquat® 336, are often more effective as they are more organophilic.[2][4] Start with a catalyst loading of 1-5 mol% relative to the limiting reagent.

Experimental Protocol: Optimizing the C-Alkylation via PTC
  • To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 4-chlorophenylacetonitrile (1.0 eq), toluene (5-10 volumes), and the chosen phase-transfer catalyst (e.g., TBAB, 2 mol%).

  • Begin vigorous stirring (to ensure high interfacial area) and add the aqueous base (e.g., 60% KOH, 3.0-5.0 eq) slowly to manage any initial exotherm.

  • Heat the mixture to the desired temperature (e.g., 50-55°C).

  • Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.3 eq) dropwise over 1-2 hours, carefully monitoring the internal temperature.

  • Maintain the reaction at temperature for 4-8 hours, monitoring progress by HPLC or GC.

  • Upon completion, cool the reaction to room temperature, and proceed with the work-up.

Q2: Our final product is contaminated with a significant amount of an impurity with a mass corresponding to a dimer of the starting material. How do we prevent this?

A2: The formation of a dimeric byproduct, 2,4-bis(4-chlorophenyl)glutaronitrile, is a classic issue arising from the reaction of the carbanion intermediate with an unreacted molecule of the starting 4-chlorophenylacetonitrile.

Probable Cause & Solution:

  • Causality: This side reaction becomes significant when the concentration of the alkylating agent is too low relative to the concentration of the generated carbanion. The carbanion, acting as a nucleophile, attacks the electrophilic carbon of the nitrile group on another molecule of the starting material.

  • Solution: The most effective strategy is to control the addition of the 4-chlorophenylacetonitrile to the reaction mixture. Instead of charging all the nitrile at the beginning, add it slowly and concurrently with the alkylating agent to a mixture of the base, solvent, and catalyst. This "co-addition" or "semi-batch" process ensures that the generated carbanion reacts preferentially with the alkylating agent, which is always present in slight excess, thereby minimizing self-condensation.

Q3: The work-up and phase separation are slow and problematic, with persistent emulsions forming. How can we improve this on a larger scale?

A3: Emulsion formation is a common challenge in biphasic reactions, especially when using quaternary ammonium catalysts, which can act as surfactants.

Probable Causes & Solutions:

  • Vigorous Agitation: While necessary during the reaction, high-speed stirring can create very fine droplets that are slow to coalesce.

    • Solution: Reduce the agitation speed after the reaction is complete to aid in phase separation. Allow for a longer settling time.

  • High Catalyst Concentration: Excessive amounts of the PTC can stabilize emulsions.

    • Solution: Use the minimum effective concentration of the catalyst (typically 1-2 mol%).

  • pH and Ionic Strength: The properties of the aqueous layer influence phase separation.

    • Solution: During the quench, add a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components. Adjusting the pH can also be beneficial.

  • Solid Byproducts: The presence of insoluble salts can sometimes stabilize emulsions at the interface.

    • Solution: A filtration step after quenching and before phase separation can sometimes remove problematic solids.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: The synthesis involves several hazards that require strict safety protocols.

  • Reagents: 4-chlorophenylacetonitrile is toxic if swallowed, inhaled, or in contact with skin.[5] Strong caustic solutions (NaOH, KOH) are highly corrosive and can cause severe burns.[2] Methylating agents like dimethyl sulfate are extremely toxic and carcinogenic.

  • Reaction: The reaction can be exothermic, necessitating controlled addition of reagents and efficient cooling to prevent thermal runaways.

  • Handling: Always handle reagents in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure an emergency eyewash and shower are accessible.

Q: Which analytical techniques are recommended for monitoring reaction progress and final product purity? A: A combination of techniques is ideal for robust process control.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. It can effectively separate the starting material, product, and key impurities, allowing for quantitative tracking of the reaction progress. Gas Chromatography (GC) is also a viable alternative.

  • Purity Analysis: Final product purity should be confirmed by HPLC and characterized using ¹H NMR and ¹³C NMR spectroscopy to ensure structural integrity. Mass Spectrometry (MS) should be used to confirm the molecular weight.

Q: What are the best practices for purification of this compound at scale? A: The purification strategy depends on the final purity requirements.

  • Work-up: After the reaction, the organic phase should be washed sequentially with water, a dilute acid (e.g., 10% HCl) to neutralize any remaining base, and finally with brine to aid in drying.[7]

  • Solvent Removal: The solvent (e.g., toluene) is removed under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product, which is often an oil or a low-melting solid, can typically be purified by crystallization. A common solvent system is a mixture of an alcohol (like methanol or isopropanol) and water.[7] Dissolve the crude product in the hot alcohol and slowly add water until turbidity is observed, then allow it to cool slowly to promote the growth of pure crystals.

  • Distillation: If crystallization is ineffective, vacuum distillation can be used for purification, although this may be more energy-intensive on a large scale.

Visualizing the Process

Reaction Pathway & Side Reactions

The following diagram illustrates the primary synthesis route and potential competing side reactions.

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions SM 4-Chlorophenylacetonitrile Anion Carbanion Intermediate SM->Anion  + Base (KOH) - H2O (PTC Catalyst) Hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) SM->Hydrolysis  + H2O / OH⁻ Product This compound Anion->Product  + CH3-X - X⁻ Anion->Hydrolysis Protonation & Hydrolysis Dimer Dimer Byproduct Anion->Dimer  + 4-Chlorophenylacetonitrile

Caption: Main reaction pathway and key side reactions.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing issues with the synthesis.

G Start Start: Low Yield or Impure Product Check_Conversion Check Reaction Conversion (HPLC/GC) Start->Check_Conversion Check_Purity Analyze Impurity Profile (HPLC/MS) Check_Conversion->Check_Purity High Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Impure High Impurity Levels Check_Purity->Impure Yes End Optimized Process Check_Purity->End No (Pure) Base Increase Base Strength/Conc. (e.g., KOH) Incomplete->Base Catalyst Screen PTC Catalyst (e.g., TBAB, Aliquat 336) Incomplete->Catalyst Temp Increase Temperature (monitor for side reactions) Incomplete->Temp Hydrolysis Is Hydrolysis Product Present? Impure->Hydrolysis Base->End Catalyst->End Temp->End Dimer Is Dimer Present? Hydrolysis->Dimer No Reduce_Temp Reduce Reaction Temp. & Ensure Anhydrous Cond. Hydrolysis->Reduce_Temp Yes Co_Addition Implement Co-addition of Nitrile & Alkylating Agent Dimer->Co_Addition Yes Dimer->End No Reduce_Temp->End Co_Addition->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis . Journal of Organic Chemistry. Available at: [Link]

  • Industrial Phase-Transfer Catalysis . PTC Communications, Inc. Available at: [Link]

  • α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE . Organic Syntheses. Available at: [Link]

  • Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? . Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]

  • Phase Transfer Catalysis . ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses . International Journal of Research in Engineering and Science. Available at: [Link]

  • Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. Google Patents.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . ResearchGate. Available at: [Link]

  • Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues. Google Patents.
  • 2-chloro-3-(4-chlorophenyl)propanenitrile . Chemsrc. Available at: [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide . Der Pharma Chemica. Available at: [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate . ResearchGate. Available at: [Link]

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates . Frontiers in Chemistry. Available at: [Link]

  • Protocols for purification of of LC-MS grade solvents? . ResearchGate. Available at: [Link]

  • Preparation method of chlorinated phenylacetic acid. Google Patents.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. Available at: [Link]

  • Process for the purification of dapagliflozin. Google Patents.
  • Process for production of 2-propanol. Google Patents.

Sources

Identification and minimization of byproducts in 2-(4-Chlorophenyl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and minimizing byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

I. Synthetic Overview & Core Principles

The synthesis of this compound is most commonly achieved via the α-alkylation of 4-chlorophenylacetonitrile. This reaction relies on the deprotonation of the benzylic carbon, which is acidic due to the electron-withdrawing effects of both the nitrile group and the phenyl ring, followed by nucleophilic attack on a methylating agent.

A robust method for this transformation is Phase-Transfer Catalysis (PTC), which facilitates the reaction between a water-soluble base and an organic-soluble substrate.[1][2]

II. Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of this compound. Careful adherence to these steps will minimize byproduct formation from the outset.

Materials:

ReagentCAS NumberMolecular WeightMoles (for a 10g scale)
4-Chlorophenylacetonitrile140-53-4151.59 g/mol 0.066 mol
Methyl Iodide74-88-4141.94 g/mol 0.073 mol (1.1 eq)
Sodium Hydroxide (50% w/w aq. sol.)1310-73-240.00 g/mol ~0.33 mol (5 eq)
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37 g/mol 0.0033 mol (5 mol%)
Toluene108-88-392.14 g/mol -
Deionized Water7732-18-518.02 g/mol -

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chlorophenylacetonitrile (10 g, 0.066 mol), toluene (100 mL), and tetrabutylammonium bromide (1.06 g, 0.0033 mol).

  • Addition of Base: Begin vigorous stirring and add 50% aqueous sodium hydroxide solution (26.4 g, 0.33 mol) dropwise over 15 minutes.

  • Addition of Alkylating Agent: Heat the mixture to 50-60°C. Add methyl iodide (10.4 g, 0.073 mol) dropwise over 30 minutes, maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water (50 mL) and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[3][4]

III. Troubleshooting Guide: From Problem to Solution

dot graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Workflow for troubleshooting common issues in the synthesis.

Issue 1: Low Conversion of Starting Material (4-Chlorophenylacetonitrile)

Symptom: A significant amount of the starting material is observed in the crude reaction mixture by TLC or GC-MS analysis.

Possible Cause Explanation Recommended Solution
Inefficient Deprotonation The base may be old, diluted, or not concentrated enough to effectively deprotonate the benzylic carbon.Use a fresh, high-quality 50% (w/w) aqueous sodium hydroxide solution. Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.
Insufficient Reaction Time or Temperature The reaction may not have reached completion.Increase the reaction time and/or temperature. Monitor the reaction progress closely until the starting material is consumed.
Poor Phase-Transfer Catalyst Activity The phase-transfer catalyst may be impure or degraded.Use a high-purity phase-transfer catalyst like TBAB. Ensure it is fully dissolved in the organic phase.
Issue 2: Presence of Significant Byproducts

Symptom: Multiple spots are observed on the TLC plate, or several peaks are present in the GC-MS chromatogram of the crude product.

  • Byproduct Identification:

Byproduct Expected Mass (m/z) in GC-MS Key ¹H NMR Signals (in CDCl₃)
2,2-dimethyl-2-(4-chlorophenyl)acetonitrile ~179.06Singlet around 1.7 ppm (6H)
2-(4-Chlorophenyl)propanamide ~183.05Broad singlet for NH₂ protons
2-(4-Chlorophenyl)propanoic acid ~184.03Broad singlet for COOH proton (>10 ppm)
  • Minimization Strategies: See the FAQ section below for detailed strategies to minimize each of these byproducts.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this reaction and how can I avoid it?

The most common byproduct is the dialkylated product, 2,2-dimethyl-2-(4-chlorophenyl)acetonitrile . This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the methylating agent.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. A large excess will significantly favor dialkylation.

  • Slow Addition: Add the methylating agent slowly and at a controlled temperature. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.

  • Monitor the Reaction: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

dot graph Byproduct_Formation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Formation of the dialkylated byproduct.

Q2: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid. What is causing this?

Hydrolysis of the nitrile group can occur under either acidic or basic conditions, especially at elevated temperatures during work-up.[5][6][7][8][9]

Minimization Strategies:

  • Mild Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up. Use dilute acid for neutralization and perform extractions promptly.

  • Temperature Control: Keep the temperature low during any aqueous work-up steps.

Q3: How can I effectively purify the final product?

  • Vacuum Distillation: This is an effective method for separating the mono-alkylated product from the less volatile dialkylated byproduct and any non-volatile impurities.

  • Recrystallization: If the crude product is a solid or semi-solid, recrystallization can be a highly effective purification method.[10][11] Common solvent systems include ethanol/water or a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The goal is to find a system where the desired product is soluble in the hot solvent but sparingly soluble at low temperatures, while the impurities remain in solution.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the components of the reaction mixture, including the starting material, product, and byproducts.[12][13][14][15] It can also be used to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to identify and quantify impurities.[16][17]

V. References

  • Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]

  • Benchchem. Exploring 4-Chlorophenylacetonitrile: Properties, Applications, and Industry Insights.

  • Journal of Molecular Structure. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis.

  • Chemguide. hydrolysis of nitriles. Available at: [Link]

  • ResearchGate. (PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures.

  • ResearchGate. Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters.

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

  • PubChem. (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489. Available at: [Link]

  • AK Lectures. Acid Induced Hydrolysis of Nitriles.

  • LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

  • ChemScene. 75920-46-6 | 2-(2-Chlorophenyl)propanenitrile.

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles.

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.

  • Google Patents. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.

  • Semantic Scholar. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.

  • University of Rochester, Department of Chemistry. Purification: How To.

  • MDPI. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy.

  • ResearchGate. Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted....

  • BYJU'S. Acidic Hydrolysis of Nitriles.

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis.

  • University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

  • ResearchGate. Figure S26. 1 H NMR spectrum of 2-[(4-fluorophenyl)methylidene] propanedinitrile.

  • ResearchGate. (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Optimizing reaction conditions to increase the yield of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.

Overview of the Primary Synthetic Route

The most common and efficient method for synthesizing this compound is through the α-alkylation of 4-chlorophenylacetonitrile. This reaction involves the deprotonation of the acidic α-hydrogen of the nitrile by a suitable base to form a carbanion, which then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.

Reaction Scheme:

The efficiency of this synthesis is highly dependent on the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst to facilitate the reaction between reactants in different phases.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible reasons and how can I improve it?

Possible Cause Scientific Explanation Troubleshooting & Optimization
Incomplete Deprotonation The base used is not strong enough to completely deprotonate the α-carbon of 4-chlorophenylacetonitrile. The pKa of the α-proton is approximately 22 in DMSO.- Switch to a stronger base: If using weaker bases like NaOH or KOH, consider switching to sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).[1] - Ensure anhydrous conditions: Protic solvents or moisture will quench the strong base, reducing its effectiveness. Flame-dry glassware and use anhydrous solvents.
Poor Solubility of Reactants The base or the generated carbanion may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.- Solvent Selection: Aprotic solvents like THF, DMF, or DMSO are generally preferred.[2] DMSO can be particularly effective in dissolving the reactants and stabilizing the carbanion. - Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt is essential to transport the hydroxide ion into the organic phase.[3]
Low Reaction Temperature The reaction kinetics may be too slow at the temperature employed.- Optimize Temperature: While initial deprotonation with strong bases might be done at lower temperatures to control exothermicity, the alkylation step may require heating. Monitor the reaction progress by TLC or GC to determine the optimal temperature.
Degradation of Reagents Methyl iodide is light-sensitive and can decompose. Strong bases like sodium amide can degrade upon exposure to air and moisture.[4]- Use fresh, high-quality reagents. - Protect methyl iodide from light. - Handle sodium amide under an inert atmosphere (e.g., nitrogen or argon). [4]
Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Impurity Identification (Analytical Techniques) Causality & Mechanism Prevention & Mitigation
Unreacted 4-chlorophenylacetonitrile - TLC: Will have a different Rf value than the product. - GC-MS: Will show a peak with a mass corresponding to the starting material. - ¹H NMR: Characteristic singlet for the benzylic protons.Incomplete reaction due to reasons mentioned in "Low Yield" section.- Increase reaction time and/or temperature. - Use a slight excess of the base and methyl iodide. - Purification: Can be removed by column chromatography or distillation.
2-(4-chlorophenyl)-2-methylpropanenitrile (Dialkylated product) - GC-MS: Peak with a mass corresponding to the addition of two methyl groups. - ¹H NMR: Absence of the methine proton and presence of two methyl group signals.The product, this compound, still has an acidic α-proton which can be deprotonated and undergo a second alkylation. This is more likely with a large excess of base and alkylating agent.- Use stoichiometric amounts of the base and methyl iodide. - Slowly add the methyl iodide to the reaction mixture to maintain a low concentration. - Use a less reactive alkylating agent if possible (though this may reduce overall yield).
Side products from base reaction Varies depending on the base and solvent.Strong bases can react with the solvent or undergo side reactions if not handled properly. For example, sodium amide can react with certain solvents at elevated temperatures.- Choose an appropriate solvent that is inert to the strong base under the reaction conditions. - Follow recommended temperature profiles for the chosen base-solvent system.

Frequently Asked Questions (FAQs)

Q1: Which base is the most effective for this synthesis?

The choice of base is critical. While alkali metal hydroxides (NaOH, KOH) can be used, especially with phase-transfer catalysis, stronger bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) often provide higher yields and faster reaction rates by ensuring complete deprotonation of the starting material.[1] For instance, using KOH in a solvent-free reaction with an iridium catalyst has shown high conversion rates.[2][5]

Q2: What is the role of a phase-transfer catalyst (PTC) and when should I use it?

A PTC is used in biphasic reactions, typically involving a solid or aqueous inorganic base and an organic solvent. The PTC, usually a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the anionic base (e.g., OH⁻) from the aqueous/solid phase to the organic phase where the 4-chlorophenylacetonitrile is dissolved. This allows the deprotonation to occur in the organic phase. You should use a PTC when you opt for a biphasic system, which can be a greener and more economical alternative to using strong, moisture-sensitive bases in anhydrous organic solvents.[3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. For GC analysis, a small aliquot of the reaction mixture can be quenched, extracted, and injected to quantify the conversion of the starting material and the formation of the product.

Q4: What are the recommended purification methods for this compound?

The crude product can be purified by either vacuum distillation or column chromatography on silica gel. For column chromatography, a common eluent system is a gradient of ethyl acetate in hexane. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Q5: What are the key safety precautions I should take during this synthesis?

  • Sodium Amide: It is a highly reactive and moisture-sensitive solid that can ignite spontaneously in air.[4] It reacts violently with water. Always handle it in an inert atmosphere (glove box or under argon/nitrogen).[4] Have a Class D fire extinguisher readily available.[4]

  • Methyl Iodide: It is a toxic and volatile liquid and a suspected carcinogen.[6] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[6]

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Ensure the reaction is conducted in a well-ventilated fume hood.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-chlorophenylacetonitrile

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium amide (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask via a cannula or syringe.

  • Starting Material Addition: Dissolve 4-chlorophenylacetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium amide at 0 °C (ice bath).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualization of Key Processes

Reaction Mechanism

reaction_mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (Alkylation) 4-chlorophenylacetonitrile Cl-Ar-CH₂-CN Carbanion [Cl-Ar-CH-CN]⁻ 4-chlorophenylacetonitrile->Carbanion Base abstracts α-proton Base Base (e.g., NaNH₂) Protonated_Base Base-H⁺ Base->Protonated_Base Product This compound Cl-Ar-CH(CH₃)-CN Carbanion->Product Carbanion attacks methyl group Methyl_Iodide CH₃-I Iodide_ion I⁻ Methyl_Iodide->Iodide_ion

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, N₂ inlet) Start->Reaction_Setup Add_Base_Solvent Add Base and Anhydrous Solvent Reaction_Setup->Add_Base_Solvent Add_Starting_Material Add 4-chlorophenylacetonitrile (dropwise at 0°C) Add_Base_Solvent->Add_Starting_Material Deprotonation Stir for 30 min at 0°C Add_Starting_Material->Deprotonation Add_Alkylating_Agent Add Methyl Iodide (dropwise at 0°C) Deprotonation->Add_Alkylating_Agent Reaction Stir at Room Temperature (Monitor by TLC/GC) Add_Alkylating_Agent->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash_Dry Wash with Brine, Dry over MgSO₄ Extraction->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Organic Syntheses Procedure, Coll. Vol. 4, p.176 (1963); Vol. 35, p.30 (1955). [Link]

  • PubChem Compound Summary for CID 11788489, (R)-2-(4-Chlorophenyl)propanenitrile. [Link]

  • Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(21), 8023–8027. [Link]

  • Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Roy, D., & Ghorai, P. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal, 14(13), 2215-2219. [Link]

  • Fedoryński, M. (2013). Phase transfer catalysis in pharmaceutical industry – where are we?. Acta Poloniae Pharmaceutica, 70(4), 647-653. [Link]

  • Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se pu = Chinese journal of chromatography, 36(3), 268–277. [Link]

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)propanenitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of crude 2-(4-Chlorophenyl)propanenitrile. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to address challenges encountered during purification by recrystallization.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude material sparingly at room temperature but readily at an elevated temperature.[1] Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.

Issue 1: The crude material "oils out" and does not form crystals.

Potential Cause:

  • High Impurity Load: A significant presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where it is still highly soluble in the recrystallization solvent.

  • Inappropriate Solvent Choice: The solvent may be too non-polar, causing the compound to melt before it fully dissolves.

  • Rapid Cooling: Cooling the solution too quickly can lead to the compound separating from the solution as a supercooled liquid rather than forming an ordered crystal lattice.

Recommended Actions:

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.[2]

  • Solvent System Modification: If "oiling out" persists, consider a mixed-solvent system. For a compound like this compound, which possesses both polar (nitrile) and non-polar (chlorophenyl) characteristics, a combination of a polar and a non-polar solvent can be effective. A methanol/water system, as demonstrated for a similar structure, is a promising starting point.[3]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring to an ice bath. This gradual temperature decrease encourages the formation of well-ordered crystals.[4]

  • Charcoal Treatment: If the crude material is colored, impurities may be the primary cause. After dissolving the crude solid in a minimal amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the cooling step.

Issue 2: No crystals form upon cooling, even after an extended period.

Potential Cause:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, preventing the solution from becoming saturated upon cooling.[5]

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not been initiated.

Recommended Actions:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Continue this process until the solution becomes slightly turbid at the boiling point, indicating saturation. Then, add a few drops of hot solvent to redissolve the solid and allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.

  • Extended Cooling: If crystals are slow to form, leaving the solution in an ice bath for a longer period, or even in a freezer, can sometimes promote crystallization.

Issue 3: The recrystallization yield is very low.

Potential Cause:

  • Excessive Solvent Use: As mentioned previously, using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.

  • Incomplete Crystallization: Not allowing sufficient time for the solution to cool and for crystallization to complete will result in a lower yield.

Recommended Actions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and receiving flask with hot solvent vapor or in an oven before use.[2]

  • Sufficient Cooling Time: Ensure the solution is allowed to cool to room temperature slowly and then thoroughly chilled in an ice bath for at least 30 minutes before filtration.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the structure of this compound, which contains a polar nitrile group and a non-polar chlorophenyl ring, a moderately polar solvent or a mixed-solvent system is recommended. A procedure for a similar compound, α-(4-chlorophenyl)-γ-phenylacetoacetonitrile, successfully utilizes a methanol/water mixture.[3] Ethanol is also a common and effective solvent for many organic compounds.[6] A systematic approach to solvent selection is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

Q2: My purified product has a wide melting point range. What does this indicate?

A2: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. A second recrystallization may be necessary to achieve higher purity.

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. A common synthesis involves the alkylation of 4-chlorophenylacetonitrile. Potential impurities could include:

  • Unreacted 4-chlorophenylacetonitrile: The starting material for the alkylation.

  • Dialkylated byproduct: Where two ethyl groups have been added to the benzylic carbon.

  • Side-products from the alkylating agent.

  • Residual base or salts from the reaction.

Q4: Is it necessary to perform a hot filtration?

A4: A hot filtration is only necessary if there are insoluble impurities (e.g., dust, inorganic salts, or insoluble byproducts) present in the hot, saturated solution. If the solution is clear at its boiling point, you can proceed directly to the cooling step.

Q5: How can I improve the crystal size?

A5: Larger crystals are generally formed through slow, undisturbed cooling. Rapid cooling tends to produce smaller, less pure crystals. Allowing the solution to cool to room temperature on the benchtop before placing it in an ice bath will promote the growth of larger, well-defined crystals.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is a general starting point and may require optimization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Methanol/Water)

This protocol is adapted from a procedure for a structurally similar compound and is a good alternative if single-solvent recrystallization is problematic.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.

  • Induce Cloudiness: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture (in the same approximate ratio as the recrystallization solvent).

  • Drying: Dry the purified crystals thoroughly.

ParameterSingle-Solvent (Ethanol)Mixed-Solvent (Methanol/Water)
Principle Solubility decreases with temperature.Addition of an "anti-solvent" (water) to a solution in a "good solvent" (methanol) reduces solubility.
Best For Compounds with a steep solubility curve in a single solvent.Compounds that are either too soluble or not soluble enough in common single solvents.
Potential Issues May require a larger volume of solvent."Oiling out" can be more common if the solvent ratio is not optimized.

Visual Workflow and Diagrams

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Sources

Troubleshooting low yields in the methylation of 4-chlorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common issues encountered during the α-methylation of 4-chlorophenylacetonitrile to produce 2-(4-chlorophenyl)propanenitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document is structured as a series of frequently asked questions (FAQs) to directly address specific experimental challenges.

Overview: The Chemistry of Benzylic Methylation

The methylation of 4-chlorophenylacetonitrile proceeds via the deprotonation of the acidic α-carbon proton (the carbon adjacent to both the phenyl ring and the nitrile group) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an electrophilic methylating agent in a classic SN2 reaction. While straightforward in principle, this reaction is often plagued by issues such as incomplete conversion, overalkylation, and competing side reactions, leading to low yields of the desired mono-methylated product.

Troubleshooting Guide & FAQs

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is typically a sign of inefficient carbanion formation or an issue with the reagents.

Answer: The root cause is almost always related to one of three factors: the base, the reaction conditions, or the integrity of your reagents.

  • Inadequate Deprotonation: The benzylic proton of 4-chlorophenylacetonitrile has a pKa of approximately 22 in DMSO. Therefore, a sufficiently strong base is required for efficient deprotonation. The base must be stronger than the resulting carbanion.

    • Causality: If the chosen base is too weak, the acid-base equilibrium will favor the starting materials, leading to a very low concentration of the reactive carbanion. Furthermore, moisture is a critical concern, as it will protonate the carbanion and consume the base. Strong bases are often hygroscopic and must be handled under anhydrous conditions.[1]

  • Suboptimal Reaction Temperature: Alkylation reactions require a certain activation energy.

    • Causality: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to reagent decomposition and increased side reactions. For many alkylations of this type, temperatures in the range of 35-50°C are often a good starting point, especially under phase-transfer conditions.[2]

  • Reagent Purity and Stoichiometry: The purity of the starting material, methylating agent, and solvent is crucial.

    • Causality: Impurities in the 4-chlorophenylacetonitrile can interfere with the reaction. The methylating agent (e.g., methyl iodide, dimethyl sulfate) can degrade over time. It is essential to use pure, and often freshly distilled, reagents. Ensure your stoichiometry is correct; an insufficient amount of the base or methylating agent will naturally lead to incomplete conversion.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_base check_base start->check_base check_reagents Step 2: Check Reagent Quality Is 4-chlorophenylacetonitrile pure? Is the methylating agent fresh/pure? check_base->check_reagents Base is OK check_conditions Step 3: Evaluate Reaction Conditions Is temperature appropriate? Is reaction time sufficient? Is mixing efficient? check_reagents->check_conditions Reagents are OK ptc Step 4: Consider Catalysis Is a Phase-Transfer Catalyst (PTC) needed to improve kinetics? check_conditions->ptc Conditions are OK outcome_success Problem Resolved ptc->outcome_success PTC added or optimized

Caption: A logical workflow for diagnosing the root cause of low reaction conversion.

Q2: My reaction produces a significant amount of the di-methylated byproduct, 2-(4-chlorophenyl)-2-methylpropanenitrile. How can I improve mono-selectivity?

The formation of a dialkylated product is a common issue in the alkylation of active methylene compounds.

Answer: Overalkylation occurs when the mono-methylated product, which still possesses an acidic α-proton, is deprotonated and reacts with another equivalent of the methylating agent. Several strategies can mitigate this.

  • Control Stoichiometry: Carefully control the molar equivalents of your reagents. Use of a large excess of the methylating agent or base will drive the reaction towards the thermodynamically stable dialkylated product. A slight excess (1.05-1.2 equivalents) of the methylating agent is often sufficient.

  • Slow Addition & Temperature Control: The rate of deprotonation versus the rate of alkylation is key.

    • Causality: Adding the base or alkylating agent slowly and maintaining a controlled temperature allows the initially formed carbanion to react before a significant concentration of the deprotonated mono-alkylated product can build up. A rapid exotherm can accelerate the second alkylation.[2]

  • Choice of Methylating Agent: Some methylating agents offer better selectivity.

    • Expertise & Experience: While highly reactive agents like methyl iodide are common, they can be indiscriminate. Dimethyl carbonate, under gas-liquid phase-transfer catalysis (g.l.-p.t.c.) conditions, has been shown to provide very high selectivity for mono-methylation of arylacetonitriles, often with only trace amounts of the bis-methylated byproduct.[3] This is attributed to a different reaction mechanism and the milder nature of the reagent.

  • Phase-Transfer Catalysis (PTC): PTC can enhance selectivity.

    • Causality: In a PTC system, the concentration of the carbanion in the organic phase is kept low and constant, which can disfavor the second, often slower, alkylation step.

Q3: The reaction seems to work, but my final isolated yield is poor. Where could my product be going?

Product loss can occur during the reaction itself (side reactions) or during the work-up and purification stages.[1]

Answer: If you have confirmed good conversion via in-process controls (e.g., TLC, GC-MS), the issue lies with side reactions or the work-up procedure.

  • Side Reactions:

    • Nitrile Hydrolysis: Under strongly basic aqueous conditions, especially at elevated temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This is a common failure mode when using strong aqueous bases like 50% NaOH without careful temperature control.

    • Elimination: If using a methylating agent susceptible to elimination (not typical for methylation, but relevant for other alkylations), this can be a competing pathway.

    • Polymerization/Tar Formation: Strong bases can promote polymerization or other undesired condensation reactions, especially if impurities are present or if the reaction overheats. This is sometimes observed in Friedel-Crafts reactions and can be analogous here under harsh basic conditions.[4]

  • Work-up and Purification Losses:

    • Inefficient Extraction: The product, this compound, is organic-soluble. Ensure you are using a suitable extraction solvent (e.g., ether, ethyl acetate, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.

    • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product at the interface.

    • Purification Issues: The product may be sensitive to acidic conditions. If using silica gel chromatography, residual acidity can sometimes cause degradation. Consider using deactivated or neutral silica gel if you suspect this is an issue.

Q4: My reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate the reaction under milder conditions?

Improving reaction kinetics is often key to preventing byproduct formation and improving overall efficiency.

Answer: This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. The reaction involves an ionic species (the carbanion generated by the base) and an organic substrate, which often have poor mutual solubility.

  • Mechanism of Phase-Transfer Catalysis: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can proceed.[5] In this case, the base (e.g., NaOH) resides in the aqueous phase. The PTC cation (Q⁺) pairs with the hydroxide anion (OH⁻) and transports it into the organic phase. There, the hydroxide deprotonates the 4-chlorophenylacetonitrile (ArCH₂CN). The resulting carbanion (ArCH⁻CN) then pairs with the PTC cation (Q⁺ArCH⁻CN) and reacts with the methylating agent.

  • Benefits of PTC:

    • Milder Conditions: Allows the use of inexpensive and less hazardous inorganic bases like NaOH or K₂CO₃ instead of organometallics or hindered organic bases.[6]

    • Increased Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically increases reaction rates, allowing for lower temperatures and shorter reaction times.

    • Solvent Flexibility: Eliminates the need for expensive, anhydrous, and often toxic polar aprotic solvents. The reaction can often be run in a simple two-phase system (e.g., toluene/water) or even neat.[6]

Phase-Transfer Catalysis Cycle

ptc_cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase eq1 Q⁺X⁻(org) + ArCH₂CN(org) → Q⁺[ArCHCN]⁻(org) + HX eq2 Q⁺[ArCHCN]⁻(org) + CH₃-Y(org) → ArCH(CH₃)CN(org) + Q⁺Y⁻(org) note [Reaction Occurs Here] eq3 M⁺OH⁻(aq) + Q⁺Y⁻(aq) → Q⁺OH⁻(aq) + M⁺Y⁻(aq) eq2->eq3 Q⁺Y⁻ shuttles to aqueous phase eq3->eq1 Q⁺OH⁻ shuttles to organic phase interface Aqueous-Organic Interface

Caption: The catalytic cycle in phase-transfer catalyzed methylation.

Quantitative Data Summary

Table 1: Comparison of Common Bases

BasepKaH (approx. in DMSO)Typical ConditionsNotes
Sodium Hydride (NaH)~36Anhydrous THF, DMFStrong, non-nucleophilic. Requires strict anhydrous technique.
Sodium Amide (NaNH₂)~38Anhydrous liquid NH₃, TolueneVery strong base. Can be difficult to handle.
Sodium Hydroxide (NaOH)~17 (in H₂O)Aqueous (50% w/w) with PTCEffective and inexpensive with a phase-transfer catalyst.[2]
Potassium Carbonate (K₂CO₃)~18 (in H₂O)DMF, Acetone, or with PTCMilder base, often used in PTC applications.[3]
Sodium Ethoxide (NaOEt)~29EthanolA classic choice, but can lead to side reactions with the solvent.[7]

Table 2: Troubleshooting Quick Reference

SymptomPotential CauseRecommended Solution(s)
Low/No Conversion Ineffective deprotonation (weak/wet base).Use a stronger, anhydrous base; consider NaH. Or, use NaOH with a PTC.
Low reaction temperature.Gradually increase temperature while monitoring by TLC/GC.
High Di-methylation Excess methylating agent or base.Use 1.05-1.2 eq. of methylating agent.
Reaction temperature too high.Lower the temperature; add reagents slowly to control exotherm.
Low Isolated Yield Nitrile hydrolysis during work-up.Keep work-up conditions cool; minimize contact time with strong base.
Product loss during extraction.Perform multiple extractions; use brine to break emulsions.
Sluggish Reaction Poor solubility of reactants.Implement a Phase-Transfer Catalyst (e.g., TBAB).

Recommended Experimental Protocol (PTC Method)

This protocol is a representative example based on common procedures for alkylation under phase-transfer conditions.[2]

Materials:

  • 4-Chlorophenylacetonitrile (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • Sodium Hydroxide (50% w/w aqueous solution, 2.5 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.05 - 0.1 eq)

  • Toluene (optional, as solvent)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-chlorophenylacetonitrile and tetrabutylammonium bromide. If using a solvent, add toluene.

  • Reagent Addition: Begin vigorous stirring. Slowly add the 50% sodium hydroxide solution dropwise over 20-30 minutes. An exotherm is expected; use a water bath to maintain the internal temperature between 35-45°C.

  • Methylation: After the base addition is complete, add the methyl iodide dropwise, again maintaining the temperature.

  • Reaction: Heat the mixture to 50°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC, looking for the disappearance of the starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

References

  • Selva, M., et al. (1998). Selective and continuous-flow mono-methylation of arylacetonitriles with dimethyl carbonate under gas-liquid phase-transfer catalysis conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. PrepChem.com. Available at: [Link]

  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. DOI: 10.15227/orgsyn.035.0030. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Vol. 3, Issue 1. Available at: [Link]

Sources

Technical Support Center: Purifying Propanenitrile Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the purification of propanenitrile derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during the purification process.

Section 1: Foundational Principles & Initial Setup

This section addresses the fundamental choices you'll make before starting your purification, focusing on the "why" behind each selection.

FAQ 1.1: How do I select the right stationary phase for my propanenitrile derivative?

The choice of stationary phase is critical and depends on the polarity of your specific propanenitrile derivative.

  • For Polar Propanenitrile Derivatives: Normal-phase chromatography is typically the most effective method.

    • Silica Gel (SiO₂): This is the most common and cost-effective choice. Its slightly acidic nature makes it suitable for a wide range of compounds. Silica gel is a polar adsorbent, meaning it has a strong affinity for polar substances.[1][2][3][4] Therefore, more polar molecules in your mixture will adhere more strongly to the silica gel and elute later.

    • Alumina (Al₂O₃): Alumina is also a polar adsorbent and can be obtained in acidic, neutral, or basic forms.[2][4] This allows you to tailor the stationary phase to the specific properties of your analyte. For example, a basic propanenitrile derivative might be better purified on neutral or basic alumina to prevent unwanted reactions on the column.

    • Other Polar Phases: For highly polar derivatives, consider specialty phases like amino- or diol-bonded silica, which offer different selectivity.[5][6]

  • For Non-Polar Propanenitrile Derivatives: Reversed-phase chromatography is the preferred method.

    • C18 (Octadecyl-silica): This is the most widely used reversed-phase material. The non-polar C18 chains interact with non-polar molecules, causing them to be retained longer.[5]

    • C8 (Octyl-silica): C8 is less retentive than C18 and can be a good choice for moderately non-polar compounds.

Causality: The principle of "like dissolves like" governs the separation.[7] In normal-phase chromatography, a polar stationary phase retains polar analytes more strongly. In reversed-phase, a non-polar stationary phase retains non-polar analytes. The nitrile group (-C≡N) in your derivative imparts polarity, but the rest of the molecular structure will determine the overall polarity and thus the best stationary phase.

FAQ 1.2: What is the best way to choose a mobile phase (eluent)?

The mobile phase's role is to move your sample through the column.[3][8] Its polarity should be optimized to achieve good separation.

  • Start with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.[9] The ideal solvent system for your column will result in a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[9] A significant separation between the spot of your desired compound and any impurities is also crucial.[9]

  • Common Solvent Systems:

    • Normal-Phase: Typically, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is used.[10] You can increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Reversed-Phase: A mixture of a polar solvent (often water or a buffer) and a water-miscible organic solvent (like acetonitrile or methanol) is common.[8]

Expert Insight: Don't underestimate the power of a good TLC analysis. A well-optimized TLC separation is the best predictor of a successful column chromatography purification.

Section 2: Experimental Protocols & Workflows

This section provides step-by-step guidance on key procedures.

Protocol 2.1: Step-by-Step Guide to Packing a Silica Gel Column

A well-packed column is essential for achieving good separation.

  • Column Selection: Choose a column with a diameter and length appropriate for the amount of sample you need to purify. A general rule of thumb is a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[4]

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Adding a Sand Layer: Add a thin layer of sand on top of the cotton plug to create a flat base for the stationary phase.

  • Slurry Packing (Recommended):

    • In a beaker, mix your calculated amount of silica gel with your initial, least polar mobile phase to create a slurry.

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

    • Open the stopcock to allow some solvent to drain, which will help compact the silica gel.

  • Dry Packing:

    • Add the dry silica gel to the column.

    • Gently tap the column to settle the silica.

    • Carefully add the mobile phase and use pressure to push it through the column until it is fully wetted and packed.

  • Adding the Top Sand Layer: Once the silica is packed and the solvent level is just above the top of the silica, add another thin layer of sand to protect the silica surface from being disturbed during sample loading.

  • Equilibration: Run 2-3 column volumes of your initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.

Workflow 2.2: Decision Tree for Choosing Isocratic vs. Gradient Elution

The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can significantly impact your purification.[11][12]

ElutionChoice start Start: Do you have a complex mixture with compounds of widely varying polarities? isocratic Choose Isocratic Elution start->isocratic No gradient Choose Gradient Elution start->gradient Yes isocratic_adv Advantages: - Simpler to run - No column re-equilibration needed isocratic->isocratic_adv isocratic_disadv Disadvantages: - Peak broadening for late-eluting compounds - May not elute all compounds isocratic->isocratic_disadv gradient_adv Advantages: - Better resolution for complex mixtures - Sharper peaks for late-eluting compounds - Faster overall analysis time gradient->gradient_adv gradient_disadv Disadvantages: - Requires a gradient controller - Column must be re-equilibrated between runs gradient->gradient_disadv

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(4-Chlorophenyl)ethanol. Incomplete reactions, low yields, and the formation of persistent impurities are common hurdles. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions, focusing on the two most prevalent synthetic pathways: the reduction of 4-chlorophenylacetic acid and the Grignard reaction with a 4-chlorobenzyl precursor.

General FAQs for Synthesis and Purification

This section addresses common queries applicable to multiple synthetic routes for 2-(4-Chlorophenyl)ethanol.

Q1: How can I effectively monitor the progress of my reaction to avoid incomplete conversion? A1: Thin Layer Chromatography (TLC) is the most common and rapid method for qualitative monitoring.[1] Co-spot your reaction mixture with the starting material standard on a silica plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression. For more quantitative analysis, Gas Chromatography (GC) is highly effective, allowing you to determine the precise ratio of starting material to product over time.[1]

Q2: What are the most reliable methods for purifying crude 2-(4-Chlorophenyl)ethanol? A2: The choice of purification method depends on the reaction scale and the nature of the impurities.[1]

  • Vacuum Distillation: This is highly effective for larger scale purifications, especially for removing non-volatile impurities.

  • Column Chromatography: For smaller scales or when dealing with impurities of similar volatility to the product, column chromatography on silica gel is preferred.[2] A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Q3: Are there common sources of contamination I should be aware of? A3: Yes, beyond reaction-specific side products, impurities can be introduced from external sources. Solvents are a primary culprit; always use anhydrous grade solvents for moisture-sensitive reactions like the Grignard synthesis.[1][2] Additionally, plasticizers, such as phthalates, can leach from storage containers or tubing and contaminate your product.[3] It is best practice to use glass equipment wherever possible.

Troubleshooting Guide 1: Reduction of 4-Chlorophenylacetic Acid

This route typically involves the reduction of the carboxylic acid using reagents like sodium borohydride with an activator (e.g., iodine) or stronger reducing agents like lithium aluminum hydride (LAH).[1][4]

Issue 1: The reaction is incomplete, or the yield of 2-(4-Chlorophenyl)ethanol is significantly lower than expected.

  • Possible Cause 1: Inactive or Degraded Reducing Agent.

    • Expert Insight: Hydride-based reducing agents like sodium borohydride (NaBH₄) and LAH are highly sensitive to moisture and can degrade upon improper storage.[1][4] An inactive agent is a primary cause of failed reductions.

    • Solution: Always use a freshly opened container of the reducing agent or one that has been stored meticulously under an inert atmosphere. To empirically test the activity of a small batch of NaBH₄, you can add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.

  • Possible Cause 2: Insufficient Stoichiometry of the Reducing Agent.

    • Expert Insight: The reduction of a carboxylic acid is more demanding than that of a ketone or aldehyde.[1] A significant molar excess of the reducing agent is often required to drive the reaction to completion. For the NaBH₄/I₂ system, a common ratio is >2 equivalents of NaBH₄ to the acid.[4]

    • Solution: Review your calculations and ensure you are using a sufficient molar excess of the hydride source. Refer to established protocols and consider increasing the equivalents if incomplete conversion is observed.[4]

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Expert Insight: While the initial addition of reagents often requires cooling (e.g., 0 °C) to control the exothermic reaction, the subsequent reduction may require the reaction to be warmed to room temperature or even gently heated to proceed to completion.[1][4]

    • Solution: Follow a temperature profile appropriate for the specific reducing agent used. For the NaBH₄/I₂ system, after the initial cooled addition, allowing the mixture to stir at room temperature for an extended period (e.g., 1-2 hours) is crucial for completion.[4]

Workflow: Troubleshooting Low Yield in the Reduction of 4-Chlorophenylacetic Acid

G start Low Yield or Incomplete Reaction cause1 Possible Cause: Inactive Reducing Agent start->cause1 cause2 Possible Cause: Insufficient Stoichiometry start->cause2 cause3 Possible Cause: Sub-optimal Temperature start->cause3 sol1 Solution: Use fresh, properly stored reagent. Test activity. cause1->sol1 sol2 Solution: Recalculate and use sufficient molar excess. cause2->sol2 sol3 Solution: Ensure proper reaction temperature profile. cause3->sol3

Caption: Troubleshooting workflow for low-yield reduction reactions.

Troubleshooting Guide 2: Grignard Reaction from 4-Chlorobenzyl Halide

This classic carbon-carbon bond-forming reaction involves reacting a 4-chlorobenzylmagnesium halide with an electrophile like formaldehyde or ethylene oxide.[1]

Issue 1: The Grignard reagent fails to form (reaction does not initiate).

  • Possible Cause 1: Presence of Moisture.

    • Expert Insight: Grignard reagents are potent bases and will be rapidly quenched by any protic source, especially water.[1][5][6] This is the most frequent cause of failure. The water can originate from wet glassware, solvents, or even atmospheric humidity.

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying overnight at >120 °C and cooling in a desiccator.[1][2] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere.[2][6] The reaction should be run under a positive pressure of an inert gas like nitrogen or argon.

  • Possible Cause 2: Passivated Magnesium Surface.

    • Expert Insight: Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the underlying metal.[1][2]

    • Solution: The magnesium must be activated. Common methods include:

      • Adding a small crystal of iodine. The disappearance of the purple color is a good indicator of initiation.[1][2][5]

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings in the flask (under inert gas) to expose a fresh surface.

Issue 2: The reaction is successful, but a significant amount of 1,2-bis(4-chlorophenyl)ethane is formed.

  • Possible Cause: Wurtz-type Coupling.

    • Expert Insight: This dimer is a classic side product in Grignard reactions, arising from the reaction of the Grignard reagent with the unreacted starting halide.[1] This is particularly prevalent if the concentration of the halide is too high locally during its addition.

    • Solution: Add the 4-chlorobenzyl halide solution dropwise and slowly to the activated magnesium suspension.[5] This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling side reaction. Vigorous stirring is also essential to ensure rapid dispersion.

Logic Diagram: Key Failure Points in Grignard Reagent Formation

G cluster_initiation Initiation Failure cluster_yield Low Yield / Side Products start Grignard Reaction Failure moisture Moisture Contamination start->moisture mg_inactive Inactive Mg Surface start->mg_inactive coupling Wurtz Coupling start->coupling sol_dry Rigorously Dry Glassware & Solvents moisture->sol_dry Solution sol_activate Activate Mg (Iodine, Heat, etc.) mg_inactive->sol_activate Solution sol_slow_addition Slow, Dropwise Addition of Halide coupling->sol_slow_addition Solution

Caption: Key failure points and solutions in Grignard synthesis.

Data Presentation

Table 1: Comparison of Primary Synthetic Routes
FeatureReduction of 4-Chlorophenylacetic AcidGrignard Reaction from 4-Chlorobenzyl Halide
Precursor(s) 4-Chlorophenylacetic Acid4-Chlorobenzyl Chloride, Magnesium, Formaldehyde/Ethylene Oxide
Key Reagents NaBH₄/I₂, or LiAlH₄Anhydrous Ether or THF
Common Impurities Unreacted starting material, intermediate aldehyde[1][2]1,2-bis(4-chlorophenyl)ethane (dimer), 4-chlorotoluene[1][5]
Key Challenges Activity and stoichiometry of reducing agent; reaction temperature control.[1][4]Strict anhydrous conditions; magnesium activation; controlling side reactions.[1][2][5]
Advantages Often uses more readily available and stable starting materials.Powerful C-C bond formation; versatile route.

Experimental Protocols

Protocol 1: Reduction of 4-Chlorophenylacetic Acid with NaBH₄/I₂

This protocol is adapted from established reduction methodologies.[4]

  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 60 mL of anhydrous tetrahydrofuran (THF).[4]

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Under a positive nitrogen flow, add sodium borohydride (2.2 g, 57.8 mmol) followed by 4-chlorophenylacetic acid (4.6 g, 27 mmol). Stir the resulting suspension for 10 minutes.[4]

  • Reduction: Prepare a solution of iodine (6.86 g, 27 mmol) in 40 mL of anhydrous THF. Add this iodine solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[4]

  • Reaction Completion: After the addition is complete, continue stirring at 0-10 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour.[4]

  • Work-up: Carefully quench the reaction by slowly adding 30 mL of methanol dropwise. Remove the solvents via rotary evaporation.

  • Purification: To the residue, add 80 mL of a 20% potassium hydroxide solution and stir. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] Purify further by vacuum distillation or column chromatography as needed.

References

  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. doi: 10.15227/orgsyn.035.0030. Retrieved from [Link]

  • Koutsoulas, G., et al. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 27(15), 4998. doi: 10.3390/molecules27154998. Retrieved from [Link]

  • Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • ResearchGate. (n.d.). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]

  • Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Retrieved from [Link]

  • Google Patents. (2013). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29342. doi: 10.1021/acsomega.0c04238. Retrieved from [Link]

  • Ji, P., et al. (2019). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 24(18), 3349. doi: 10.3390/molecules24183349. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethanol-impurities. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Ward, C. E. (1933). α-CHLOROPHENYLACETIC ACID. Organic Syntheses, 13, 20. doi: 10.15227/orgsyn.013.0020. Retrieved from [Link]

  • Wolfe, S., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry, 87(3), 437-450. doi: 10.1139/V08-160. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • Google Patents. (2007). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • Cumpstey, I., et al. (2013). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 9, 2433–2441. doi: 10.3762/bjoc.9.278. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

Sources

Methods for removing unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for product purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting materials and other impurities from their final products. Here, we move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies in a practical question-and-answer format.

Part 1: Initial Assessment & Method Selection (FAQs)

This section provides answers to the foundational questions you should ask before attempting any purification. A proper initial assessment is critical for selecting an efficient and effective strategy, saving you valuable time and material.

FAQ: How do I choose the best purification method for my mixture?

The optimal purification technique depends on the physical and chemical properties of your desired product versus those of the unreacted starting materials and byproducts.[1] The selection process is a multi-step decision based on factors like physical state, solubility, polarity, volatility, and thermal stability.

The following decision workflow provides a general guide for selecting a primary purification method.

MethodSelection start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_liquid Is the desired product a liquid? is_solid->is_liquid No solid_solubility Significant difference in solubility between product and impurities? is_solid->solid_solubility Yes liquid_volatility Significant difference in boiling points (>25 °C) between components? is_liquid->liquid_volatility Yes extraction_q Significant difference in partition coefficient between two immiscible solvents? is_liquid->extraction_q No crystallization Crystallization / Recrystallization solid_solubility->crystallization Yes sublimation_q Is the product volatile? solid_solubility->sublimation_q No chromatography_solid Column Chromatography sublimation_q->chromatography_solid No sublimation Sublimation sublimation_q->sublimation Yes thermal_stability Is the product thermally stable at its boiling point? liquid_volatility->thermal_stability Yes liquid_volatility->extraction_q No simple_dist Simple Distillation fractional_dist Fractional Distillation thermal_stability->simple_dist Yes, large BP diff. thermal_stability->fractional_dist Yes, small BP diff. vacuum_dist Vacuum Distillation thermal_stability->vacuum_dist No steam_dist_q Is the product steam volatile and water immiscible? steam_dist Steam Distillation chromatography_liquid Column Chromatography extraction Liquid-Liquid Extraction extraction_q->extraction Yes precipitation_q Can the product or impurity be selectively precipitated? extraction_q->precipitation_q No precipitation_q->chromatography_liquid No precipitation Precipitation precipitation_q->precipitation Yes

Caption: General workflow for selecting a purification method.
FAQ: What preliminary analyses are essential before starting purification?

Before committing to a large-scale purification, a quick assessment of your crude product's composition and purity is invaluable.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost method to visualize the number of components in your mixture.[2] By spotting your crude product alongside the starting materials, you can quickly determine if the reaction has gone to completion and identify the presence of starting materials.[1] It is also the primary tool for developing a solvent system for column chromatography.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum can provide a rough estimate of the ratio of product to starting material and identify major impurities, giving you a baseline for purity.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method.[1] It can precisely determine the percentage of product and impurities in your crude mixture.

FAQ: What are the key physical properties to consider?
  • Polarity: The difference in polarity between your product and impurities is the foundation of chromatographic separations.[3]

  • Solubility: This is the cornerstone of crystallization and extraction.[4][5] The ideal crystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while leaving impurities either fully dissolved or completely insoluble at all temperatures.[4] For extractions, you rely on the differential solubility of components in two immiscible solvents.[6]

  • Boiling Point: This is the critical property for distillation-based separations. A significant difference in boiling points (ideally >25 °C) allows for efficient separation by simple or fractional distillation.[4][7]

  • Thermal Stability: If your compound decomposes at or near its boiling point at atmospheric pressure, you must use methods that avoid high temperatures, such as vacuum distillation or chromatography.[4]

Part 2: Troubleshooting Guides for Core Techniques

Even with a well-chosen method, experiments don't always go as planned. This section addresses common problems encountered during purification.

Guide 1: Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[7][8] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the pure compound to form crystals while impurities remain in the solution (mother liquor).[9]

Troubleshooting Q&A
  • Q: My compound won't crystallize from the solution upon cooling. What should I do?

    • A1: Induce Crystallization. Sometimes a supersaturated solution needs a nucleation point to begin crystallization. Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation.

    • A2: Add a Seed Crystal. If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.

    • A3: Reduce Solubility. Your solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration of your product.[10] Alternatively, if you are using a mixed solvent system, you can slowly add an "anti-solvent" (a solvent in which your product is insoluble) until the solution becomes cloudy.[10]

    • A4: Cool Further. Place your flask in an ice bath or refrigerator to further decrease the solubility of your compound.[1] Ensure cooling is slow to promote the formation of pure crystals.

  • Q: My product "oiled out" instead of forming crystals. How can I fix this?

    • A: Re-dissolve and Cool Slowly. Oiling out often occurs when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[11] Heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, you may need to choose a solvent with a lower boiling point.[11]

  • Q: My final product is still impure after recrystallization. How can I improve it?

    • A1: Wash the Crystals. Impurities can be trapped on the surface of your crystals. After filtering, wash the crystals with a small amount of ice-cold, fresh solvent to rinse away the mother liquor.[9]

    • A2: Ensure Slow Cooling. Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate allows for more selective crystal formation.

    • A3: Perform a Second Recrystallization. A single recrystallization may not be sufficient for removing large amounts of impurities. Repeating the process can significantly improve purity.[12]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of a potential solvent. The ideal solvent should dissolve the solid when heated but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to just cover the solid. Heat the mixture (using a steam bath or hot plate if the solvent is flammable) and add more solvent in small portions until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, salt), filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.[10] Once at room temperature, you can place it in an ice bath to maximize crystal yield.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Guide 2: Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (commonly silica gel or alumina) and a mobile phase (the eluent).[13] Non-polar compounds tend to move through the column faster, while polar compounds have stronger interactions with the stationary phase and elute more slowly.[3]

Troubleshooting Q&A
  • Q: How do I select the right solvent system (eluent)?

    • A: Use TLC. The key is to find a solvent or solvent mixture that provides good separation on a TLC plate. The ideal system will move your desired compound to an Rf (retention factor) value of approximately 0.3-0.4, with clear separation from other spots.[14] Start with a non-polar solvent (like hexanes) and gradually add a more polar solvent (like ethyl acetate) to achieve the desired Rf.[1]

  • Q: My compounds are co-eluting or have very poor separation.

    • A1: Optimize the Eluent. Your solvent system may be too polar, causing all compounds to move too quickly. Try reducing the proportion of the polar solvent. If separation is still poor, try a different solvent system altogether (e.g., dichloromethane/methanol).

    • A2: Check Your Column Packing. Poorly packed columns with air bubbles, cracks, or channels will lead to uneven solvent flow and band broadening, destroying separation. Ensure you pack the column carefully as a uniform slurry.

    • A3: Reduce the Sample Load. Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Q: My compound appears to be decomposing on the column.

    • A: Deactivate the Silica. Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. You can deactivate it by pre-treating it with a base, like triethylamine (typically 1% in the eluent), or by using a less acidic stationary phase like neutral alumina or florisil.[14] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[14]

Data Presentation: Common Chromatography Solvents
SolventPolarity IndexBoiling Point (°C)Notes
Hexane(s)0.169Common non-polar base
Toluene2.4111Aromatic, can provide different selectivity
Dichloromethane3.140Good general-purpose solvent, volatile
Diethyl Ether2.835Very volatile, use with caution
Ethyl Acetate4.477Common polar modifier with hexanes
Acetone5.156More polar than ethyl acetate
Methanol5.165Very polar, often used with dichloromethane
Experimental Protocol: Flash Column Chromatography
  • Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent. Pour the slurry into the column and use gentle air pressure to pack it down, ensuring a flat, uniform bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent.[1] Carefully add the sample to the top of the silica bed.

  • Elute: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Apply pressure to achieve a steady flow.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.[1]

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Prepare Column (Plug, Sand) make_slurry 2. Make Silica Slurry in Non-polar Solvent prep_column->make_slurry pack_column 3. Pack Column (Pour & Pressurize) make_slurry->pack_column load_sample 4. Load Sample (Minimal Solvent) pack_column->load_sample elute 5. Add Eluent & Apply Pressure load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine concentrate 9. Concentrate to Yield Pure Product combine->concentrate

Sources

Technical Support Center: Safe Handling and Disposal of Reagents in 2-(4-Chlorophenyl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)propanenitrile. It is designed to address specific challenges and questions related to the safe handling and disposal of the hazardous reagents involved in this chemical transformation. Our focus is on fostering a culture of safety through a deep understanding of the chemical properties and associated risks of each component.

Section 1: Reagent Hazard and Handling Summary

The synthesis of this compound typically involves the use of several hazardous materials. A thorough understanding of their properties is paramount for safe laboratory practice.

ReagentKey HazardsRecommended Personal Protective Equipment (PPE)
4-Chlorobenzaldehyde Harmful if swallowed, causes skin and serious eye irritation.[1][2][3]Nitrile gloves, safety goggles, lab coat.
Sodium Cyanide (NaCN) Fatal if swallowed, in contact with skin, or if inhaled.[4][5] Contact with acids liberates highly toxic hydrogen cyanide gas.[6][7] Very toxic to aquatic life.[8]Double-gloving (nitrile), chemical splash goggles and face shield, lab coat, and in some cases, a respirator.[9][10][11]
Benzyltriethylammonium chloride (BTEAC) Flammable solid, causes eye, skin, and respiratory tract irritation.[12][13]Nitrile gloves, safety goggles, lab coat.
Dichloromethane (DCM) Suspected of causing cancer.[14][15] Causes skin and serious eye irritation. May cause drowsiness or dizziness.Nitrile gloves, safety goggles, lab coat. Work in a well-ventilated fume hood.[14][16]
This compound May be fatal if swallowed. Harmful if absorbed through the skin or inhaled. May be metabolized to cyanide.[17]Nitrile gloves, safety goggles, lab coat.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and disposal of reagents used in the synthesis of this compound.

Q1: What are the most critical safety precautions to take when working with sodium cyanide?

A1: Due to its high toxicity, sodium cyanide must be handled with extreme caution in a well-ventilated chemical fume hood.[6][18] Always wear appropriate PPE, including double nitrile gloves, safety goggles, and a face shield.[9][19] A critical precaution is to never allow sodium cyanide to come into contact with acids, as this will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] Ensure that all glassware is free of acidic residues. Store sodium cyanide in a cool, dry, and securely locked location, segregated from acids.[6][8]

Q2: I noticed the 4-Chlorobenzaldehyde has a yellowish tint. Is it still safe to use?

A2: 4-Chlorobenzaldehyde is typically a white to off-white solid. A yellowish tint may indicate some level of impurity or degradation, possibly due to oxidation from prolonged exposure to air.[2] While it may still be usable for some applications, it is advisable to assess its purity (e.g., by melting point or TLC) before use, as impurities could affect your reaction yield and purity. If in doubt, it is safer to use a fresh, unopened container of the reagent.

Q3: What is the purpose of a phase transfer catalyst like Benzyltriethylammonium chloride (BTEAC) in this synthesis, and are there any specific handling concerns?

A3: In this reaction, the phase transfer catalyst facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the 4-chlorobenzaldehyde is dissolved, allowing the reaction to proceed. BTEAC is a flammable solid and can cause irritation to the eyes, skin, and respiratory system.[12][13] It should be handled in a fume hood, and appropriate PPE should be worn. It is also hygroscopic, so it should be stored in a tightly sealed container in a dry environment.[12]

Q4: How should I properly dispose of waste containing dichloromethane?

A4: Dichloromethane is a chlorinated solvent and must be disposed of as hazardous waste.[20][21][22] Chlorinated and non-chlorinated solvent waste streams should be segregated. Collect all dichloromethane-containing waste in a clearly labeled, sealed container.[16] Consult your institution's environmental health and safety (EHS) office for specific guidelines on chlorinated solvent waste disposal.[20]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis, with a focus on safety.

Problem 1: I have a small spill of solid sodium cyanide in the fume hood.

  • Solution:

    • Do not use water or an acidic solution to clean the spill. This will generate hydrogen cyanide gas.[7]

    • If it is safe to do so, ensure the fume hood sash is lowered and the ventilation is working correctly.

    • Wearing appropriate PPE (double gloves, goggles, lab coat), carefully sweep the solid sodium cyanide into a labeled hazardous waste container.[18] Use non-sparking tools.[18]

    • Decontaminate the area with a freshly prepared solution of sodium hypochlorite (bleach) followed by a water rinse. The bleach will oxidize the cyanide to the less toxic cyanate.

    • For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS office.[7]

Problem 2: My reaction mixture containing sodium cyanide needs to be quenched. How do I do this safely?

  • Solution:

    • The primary goal is to destroy the excess cyanide before workup and disposal.

    • A common and effective method is to use an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide in an alkaline solution (pH > 10). The alkaline conditions are crucial to prevent the formation of HCN gas.

    • Slowly and carefully add the quenching solution to the reaction mixture while monitoring the temperature (an ice bath may be necessary).

    • After the initial quench, the solution should be stirred for a period to ensure all cyanide is destroyed. Test for the absence of cyanide using commercially available test strips before proceeding with any further workup or disposal.

Problem 3: What are the signs of cyanide exposure, and what is the immediate first aid response?

  • Solution:

    • Signs and Symptoms: Symptoms of cyanide poisoning can appear rapidly and include weakness, headache, dizziness, confusion, nausea, and shortness of breath.[17] In severe cases, it can lead to seizures, loss of consciousness, and death.[17]

    • Immediate First Aid:

      • Remove the individual from the source of exposure immediately. [23]

      • If the person is conscious, administer 100% oxygen if you are trained to do so.[23][24]

      • Remove any contaminated clothing, being careful to avoid self-contamination.[9][25]

      • If the skin is contaminated, wash the affected area with copious amounts of water for at least 15 minutes.[9][25]

      • For eye contact, flush the eyes with water for at least 15 minutes.[9][23]

      • Call for immediate medical assistance. Inform the emergency responders that cyanide poisoning is suspected.[9][26]

      • Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[23] Use a bag-valve-mask device if trained.[23]

Section 4: Visual Workflow and Disposal Pathway

The following diagrams illustrate the recommended workflow for handling sodium cyanide and the general disposal pathway for chlorinated organic waste.

Sodium Cyanide Handling Workflow

prep Preparation - Review SDS - Don appropriate PPE - Work in fume hood weigh Weighing - Use a dedicated spatula and weigh boat - Clean any minor spills immediately prep->weigh 1. addition Addition to Reaction - Add slowly to avoid splashing - Monitor reaction temperature weigh->addition 2. quench Quenching - Use bleach or H2O2 at high pH - Test for residual cyanide addition->quench 3. dispose Disposal - Dispose of in a designated cyanide waste container quench->dispose 4.

Caption: Workflow for the safe handling of sodium cyanide.

Chlorinated Organic Waste Disposal Pathway

start Reaction Workup (e.g., extraction with DCM) collect Collect Chlorinated Waste - Separate from non-chlorinated waste - Use a labeled, sealed container start->collect 1. store Temporary Storage - Store in a designated satellite accumulation area collect->store 2. pickup EHS Pickup - Schedule a hazardous waste pickup with your institution's EHS office store->pickup 3. final_disposal Final Disposal - Incineration or other approved method by a licensed facility pickup->final_disposal 4.

Caption: Disposal pathway for chlorinated organic waste.

References

  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing.
  • Process for Disposal of Chlorinated Organic Residues.
  • Material Safety Data Sheet - 4-Chlorobenzyl cyanide, 98+%. Cole-Parmer.
  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service.
  • Material Safety Data Sheet - Benzyltriethylammonium chloride, 98%. Cole-Parmer.
  • Dichloromethane MSDS - 106050. Merck.
  • Sodium cyanide - SAFETY DATA SHEET. MilliporeSigma.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Research Council.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
  • Cyanide | Chemical Emergencies. Centers for Disease Control and Prevention (CDC).
  • Sodium Cyanide MSDS. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chlorobenzyl Cyanide. TCI Chemicals.
  • 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
  • Benzyl Triethyl Ammonium Chloride CAS No 56-37-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Process for Disposal of Chlorinated Organic Residues. Taylor & Francis Online.
  • Cyanide Toxicity Treatment & Management. Medscape Reference.
  • Sodium cyanide - Safety Data Sheet. Sigma-Aldrich.
  • 4-Chlorobenzyl cyanide - Safety Data Sheet. ChemicalBook.
  • Sodium Cyanide Safety Protection and Emergency Measures. United Chemical.
  • Dichloromethane SDS, 75-09-2 Safety Data Sheets. ECHEMI.
  • Sodium Cyanide Solution, 10% w/v Aqueous - Safety Data Sheet. Rocky Mountain Reagents, Inc.
  • material safety data sheet - 4-chloro benzaldehyde 98%.
  • 4-Chloro Benzyl Cyanide CAS No 140-53-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SODIUM CYANIDE HAZARD SUMMARY. NJ.gov.
  • Dichloromethane-Safety-Data-Sheet-SDS.pdf. Lab Alley.
  • methylene chloride - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Benzyltriethylammonium chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chlorobenzyl cyanide for synthesis. Merck Millipore.
  • 4-Chloro Benzaldehyde CAS No 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Benzyltriethylammonium chloride CAS 56-37-1 | 810298.
  • Material Safety Data Sheet (MSDS) - Sodium cyanide solid. Camachem.
  • Material Safety Data Sheet - Benzyltriethylammonium chloride. Spectrum Chemical.
  • What Regulations Apply to Chlorinated Solvent Use? PF Online.
  • Safety Data Sheet: Dichloromethane. Carl ROTH.
  • Cyanide Safety Guidelines.
  • 4-Chlorobenzaldehyde SDS, 104-88-1 Safety Data Sheets. ECHEMI.
  • 4-Chlorobenzaldehyde 97 104-88-1. Sigma-Aldrich.
  • 4-Chlorobenzaldehyde CAS 104-88-1 | 802453. Merck Millipore.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Cyanide Salts. Environmental Health and Safety - Dartmouth.
  • What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid? Quora.
  • CYANIDE HAZARD SUMMARY. NJ.gov.
  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND.
  • EPA HAZARDOUS WASTE CODES.
  • Disposing of Chlorine: Pool and Cleaning Products. NEDT.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.

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Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Chlorophenyl)propanenitrile. It moves beyond a simple checklist of validation parameters to explore the causality behind experimental choices, establishing a self-validating system rooted in scientific integrity and regulatory compliance. We will objectively compare the performance of HPLC with alternative analytical techniques, supported by experimental design principles and data presentation.

Introduction: The Critical Need for Purity Assessment

This compound (CAS No: 2184-88-5) is a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] Its purity is paramount, as process-related impurities or degradation products can significantly impact the yield, safety, and efficacy of the final product. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a cornerstone of quality control.[2]

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the gold standard for analyzing non-volatile and thermally labile compounds like this compound.[3] Its high sensitivity, reproducibility, and resolving power make it exceptionally suited for separating the active pharmaceutical ingredient (API) from potential impurities.[4]

This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of not just how to validate an HPLC method, but why each step is critical for ensuring data integrity.

The Regulatory Bedrock: ICH and USP Guidelines

Any method validation must be grounded in a globally recognized framework. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a harmonized approach to analytical method validation, defining the necessary studies and performance characteristics.[5][6] Complementing this is the United States Pharmacopeia (USP) General Chapter <621>, which details the principles of chromatography and system suitability requirements.[7][8][9] These documents form the authoritative basis for the protocols described herein, ensuring the resulting method is fit for its intended purpose.[5][10]

The Validated RP-HPLC Method: A Step-by-Step Protocol

The objective is to develop a stability-indicating RP-HPLC method capable of quantifying this compound and separating it from any impurities and degradation products.

Foundational Experimental Protocol: Chromatographic Conditions

The following is a representative experimental setup. From a field perspective, the initial choice of column and mobile phase is based on the analyte's properties—a non-polar C18 column is a logical starting point for the moderately non-polar this compound.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of organic molecules.[2][11]
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)A common mobile phase for RP-HPLC, offering good peak shape and resolution. Adjusting pH can optimize the retention of ionizable impurities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, balancing analysis time and system pressure.[11]
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and improving peak shape.[12]
Detection UV at 225 nmSelected based on the UV absorbance maximum of the chromophore in the analyte.
Injection Volume 10 µLA small volume to prevent band broadening and column overload.
Validation Parameters: A Self-Validating System

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][13] For a purity method, this is the most critical parameter. It proves that the peak for this compound is pure and that any potential impurities are well-separated.

Experimental Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) as outlined in ICH Q1A(R2).[3] The goal is to intentionally generate degradation products.

  • Impurity Spiking: If known impurities are available, spike a solution of the pure substance with these impurities.[6]

  • Analysis: Analyze the stressed samples and the spiked sample against an unstressed, unspiked sample and a placebo/blank.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The analysis should confirm that the principal peak in all chromatograms is spectrally homogeneous and that all impurity peaks are well-resolved from the main peak (Resolution > 2.0).[13]

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification.[14]

Experimental Protocol:

  • Prepare a series of at least five solutions of this compound reference standard ranging from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration.[6]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

Concentration (µg/mL)Average Peak Area
1.0 (LOQ)15,200
25.0375,500
50.0751,000
75.01,126,500
100.01,502,000
120.01,801,000
Acceptance Criterion Correlation Coefficient (r²) ≥ 0.999

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] It is established by confirming the results of the linearity, accuracy, and precision studies.

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies by spiking a placebo matrix with known amounts of the analyte.[5] This confirms that there are no significant biases in the method.

Experimental Protocol:

  • Prepare a placebo solution (e.g., a mixture of all anticipated formulation excipients or starting materials).

  • Spike the placebo at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three preparations at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%50.049.699.2%
100%100.0100.5100.5%
150%150.0149.199.4%
Acceptance Criterion Mean recovery between 98.0% and 102.0% for each level. [2][14]

Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: Repeatability and Intermediate Precision.[14]

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the effects of random events on precision by varying factors like day, analyst, or equipment.[6]

Experimental Protocol:

  • Repeatability: Prepare six independent samples of this compound at 100% of the test concentration and analyze them.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Data Presentation & Acceptance Criteria:

ParameterAnalyst 1 / Day 1 (Assay %)Analyst 2 / Day 2 (Assay %)
Sample 199.8100.1
Sample 2100.299.5
Sample 399.599.9
Sample 4100.5100.3
Sample 599.999.7
Sample 6100.1100.5
Mean 100.0 100.0
%RSD 0.35% 0.38%
Acceptance Criterion %RSD ≤ 2.0% [2][5]

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[14]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] This is critical for quantifying low-level impurities.

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

Data Presentation & Acceptance Criteria:

ParameterValueAcceptance Criterion
LOD 0.3 µg/mLS/N Ratio ≈ 3:1
LOQ 1.0 µg/mLS/N Ratio ≈ 10:1, with acceptable precision (%RSD ≤ 10%)

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Data Presentation & Acceptance Criteria:

Parameter VariedModificationImpact on ResolutionImpact on Tailing Factor
Flow Rate± 0.1 mL/minPassPass
Column Temperature± 2 °CPassPass
Mobile Phase pH± 0.2 unitsPassPass
Acceptance Criterion System suitability criteria (e.g., Resolution > 2.0, Tailing Factor < 1.5) must be met under all varied conditions.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, from initial development through to final implementation.

HPLC_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Implementation Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SOP Standard Operating Procedure (SOP) Creation Rob->SOP Routine Routine QC Use SOP->Routine

Caption: Workflow for HPLC method validation.

Comparative Guide: HPLC vs. Alternative Methods

While HPLC is the preferred method, it's instructive to compare it with other potential techniques for purity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[7]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Adsorption/partition on a thin layer of adsorbent material.[8]
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for this compound.Suitable for volatile and thermally stable compounds. The analyte's high boiling point (~260°C)[1] poses a risk of degradation in the injector.Primarily qualitative or semi-quantitative. Used for identification and simple separations.[8]
Quantification Highly accurate and precise.Highly accurate and precise.Limited quantitative ability.
Resolution Very high resolving power.Excellent resolving power, especially with capillary columns.Lower resolving power.
Throughput Moderate; can be improved with UHPLC systems.Moderate to high.High (multiple samples per plate).
Automation Fully automatable.Fully automatable.Automation is possible but less common.
Recommendation Primary recommended method for purity and impurity quantification.Secondary/alternative method, but requires careful validation to ensure no on-column degradation.Not recommended for quantitative purity analysis. Useful for rapid identity checks.

Visualization: Method Selection Logic

The choice of an analytical technique is a logical process based on the physicochemical properties of the analyte.

Method_Selection node_analyte Analyte Properties: This compound node_volatile Is the analyte volatile & thermally stable? node_analyte->node_volatile node_quant Is quantitative analysis required? node_volatile->node_quant No node_gc Use GC node_volatile->node_gc Yes node_hplc Use HPLC node_quant->node_hplc Yes node_tlc Use TLC (for identification) node_quant->node_tlc No

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an HPLC method for the purity analysis of this compound is a systematic process that provides a high degree of assurance in the quality of the data generated. By following the principles laid out in ICH and USP guidelines, and by understanding the scientific rationale behind each validation parameter, a robust and reliable method can be established.[3][7] While alternative techniques like GC exist, reversed-phase HPLC remains the most suitable and authoritative choice for this application due to its high resolving power for non-volatile compounds. A thoroughly validated HPLC method is an indispensable tool in the quality control landscape, ensuring product consistency and safety.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Agilent Technologies.
  • DSDP Analytics.
  • U.S. Pharmacopeia.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • SIELC Technologies. Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column.
  • AMS Biotechnology (Europe) Ltd.
  • Biosynth. This compound.
  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IntuitionLabs. ICH Q2(R2)
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
  • ResearchGate.
  • PubChem. (R)-2-(4-Chlorophenyl)propanenitrile.
  • ACS Publications. Actual Process Impurity or an Analytical Artifact?
  • PubChem. 2-((4-Chlorophenyl)methyl)propanedinitrile.
  • Appchem. 2-(4-chlorophenyl)-3-phenyl-propanenitrile.
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Ministry of the Environment, Government of Japan. Detailed Analytical Methods.
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Walsh Medical Media. Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes.
  • International Journal of Environmental Sciences.
  • Journal of Chemical and Pharmaceutical Research.

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A Comparative Analysis of Synthetic Routes to 2-(4-Chlorophenyl)propanenitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of a key chemical intermediate, comparing methodologies from classical alkylation to modern biocatalysis.

Introduction

2-(4-Chlorophenyl)propanenitrile is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center, makes the stereoselective synthesis of this molecule a topic of significant interest in drug development. This guide provides a comprehensive comparative analysis of different synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach. The methodologies discussed range from traditional chemical syntheses to modern biocatalytic transformations, providing a broad perspective for researchers to select the most suitable route based on their specific needs, such as yield, scalability, cost-effectiveness, and desired stereochemical purity.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with distinct advantages and challenges. This guide will delve into the specifics of each, providing experimental data for a thorough comparison.

Synthesis Route Starting Material Key Features Reported Yield Stereoselectivity Key Considerations
Route 1: Alkylation 4-ChlorophenylacetonitrileReadily available starting material, straightforward reaction.Good to ExcellentRacemic productUse of toxic methylating agents, potential for over-alkylation.
Route 2: Cyanation 1-(4-Chlorophenyl)ethyl halideDirect introduction of the nitrile group.Moderate to GoodRacemic productPrecursor synthesis required, use of toxic cyanide reagents.
Route 3: Biocatalysis 2-(4-Chlorophenyl)propenenitrileHigh enantioselectivity, mild reaction conditions.Good to ExcellentHigh (R)- or (S)-selectivityRequires specialized enzymes and substrate synthesis.

Route 1: Alkylation of 4-Chlorophenylacetonitrile

This classical approach involves the deprotonation of 4-chlorophenylacetonitrile at the benzylic position, followed by alkylation with a methylating agent. The acidity of the α-proton is enhanced by the electron-withdrawing nitrile group, facilitating carbanion formation. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Causality Behind Experimental Choices

The choice of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the hydroxide or cyanide anion from the aqueous phase to the organic phase, where it can deprotonate the 4-chlorophenylacetonitrile. This enhances the reaction rate and avoids the need for hazardous and strictly anhydrous conditions often associated with strong bases like sodium amide. Methyl iodide is a common methylating agent due to its high reactivity.[1]

Experimental Protocol: Phase-Transfer Catalyzed Methylation

Materials:

  • 4-Chlorophenylacetonitrile

  • Methyl iodide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Hydrochloric acid (10%)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 4-chlorophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C.

  • Slowly add methyl iodide (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 70 °C for 2-4 hours, monitoring the progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic layer, wash with water and then with 10% hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Caption: Workflow for the phase-transfer catalyzed methylation of 4-chlorophenylacetonitrile.

Route 2: Cyanation of 1-(4-Chlorophenyl)ethyl Halide

This route involves the nucleophilic substitution of a halide (e.g., chloride or bromide) on a 1-(4-chlorophenyl)ethyl precursor with a cyanide source. Transition metal catalysis, particularly with nickel complexes, has emerged as an effective method for this transformation, offering milder conditions and broader functional group tolerance compared to traditional methods.[2][3][4][5]

Causality Behind Experimental Choices

Nickel catalysts are effective in activating the C-X bond of the alkyl halide for nucleophilic attack by the cyanide anion. The use of a less toxic cyanide source like zinc cyanide (Zn(CN)₂) is a significant advantage over highly toxic alkali metal cyanides.[2] Additives such as DMAP can play a crucial role in activating the zinc cyanide and facilitating the transmetalation step in the catalytic cycle.[2]

Experimental Protocol: Nickel-Catalyzed Cyanation

Materials:

  • 1-(4-Chlorophenyl)ethyl chloride

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a glovebox, charge a reaction vial with NiCl₂·6H₂O (5 mol%), dppf (5.5 mol%), and zinc powder (10 mol%).

  • Add DMAc to the vial, and stir the mixture at room temperature for 10 minutes.

  • Add 1-(4-chlorophenyl)ethyl chloride (1.0 eq), Zn(CN)₂ (0.6 eq), and DMAP (1.2 eq).

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Workflow for the nickel-catalyzed cyanation of 1-(4-chlorophenyl)ethyl chloride.

Route 3: Biocatalytic Asymmetric Reduction

For applications requiring high enantiopurity, biocatalysis offers a powerful and green alternative. This route involves the asymmetric reduction of a prochiral precursor, 2-(4-chlorophenyl)propenenitrile, using an ene-reductase (ER). Ene-reductases are enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds.[6][7][8]

Causality Behind Experimental Choices

The synthesis of the starting material, 2-(4-chlorophenyl)propenenitrile, is typically achieved through a Knoevenagel condensation of 4-chlorobenzaldehyde with acetonitrile.[9] The subsequent biocatalytic reduction utilizes an ene-reductase, which, in conjunction with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), provides a highly enantioselective and environmentally benign pathway to the chiral nitrile. The choice of a specific ene-reductase will determine the stereochemical outcome, yielding either the (R)- or (S)-enantiomer.

Experimental Protocol: Chemoenzymatic Synthesis

Part A: Synthesis of 2-(4-Chlorophenyl)propenenitrile

Materials:

  • 4-Chlorobenzaldehyde

  • Acetonitrile

  • Potassium tert-butoxide

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in toluene.

  • Add acetonitrile (2.0 eq) to the mixture and stir for 30 minutes at room temperature.

  • Add a solution of 4-chlorobenzaldehyde (1.0 eq) in toluene dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(4-chlorophenyl)propenenitrile.

Part B: Biocatalytic Reduction

Materials:

  • 2-(4-Chlorophenyl)propenenitrile

  • Ene-reductase (e.g., from Saccharomyces pastorianus)

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (pH 7.0).

  • Add NAD(P)⁺ (0.1 mol%), glucose (1.2 eq), and glucose dehydrogenase (5 U/mL).

  • Add the ene-reductase (e.g., 1-5 mg/mL).

  • Dissolve 2-(4-chlorophenyl)propenenitrile (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the conversion and enantiomeric excess by chiral HPLC or GC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified if necessary.

Biocatalysis_Workflow A 4-Chlorobenzaldehyde + Acetonitrile B Knoevenagel Condensation A->B C 2-(4-Chlorophenyl)propenenitrile B->C E Add Substrate (C) C->E D Ene-reductase, NAD(P)+, Glucose, GDH in Buffer D->E F Reaction at 30°C (24-48 hours) E->F G Extraction & Purification F->G H (R)- or (S)-2-(4-Chlorophenyl)propanenitrile G->H

Caption: Chemoenzymatic workflow for the synthesis of enantiopure this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages.

  • Alkylation of 4-chlorophenylacetonitrile is a robust and high-yielding method for producing the racemic product, well-suited for large-scale production where stereochemistry is not a concern.

  • Nickel-catalyzed cyanation offers a modern alternative for the synthesis of the racemic nitrile, with the benefit of using less toxic cyanide sources and milder reaction conditions.

  • For applications demanding high enantiopurity, the biocatalytic reduction of 2-(4-chlorophenyl)propenenitrile stands out as the superior method. Although it requires an additional step for substrate synthesis and specialized enzymes, the exceptional enantioselectivity and environmentally friendly conditions make it an attractive option for the synthesis of chiral drug intermediates.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including cost, scale, desired purity, and the importance of stereochemical control.

References

  • Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). A general catalyzed cyanation of hetero(aryl) chlorides using less toxic Zn(CN)₂ as the cyanide source relies on the use of inexpensive NiCl₂·6H₂O/dppf/Zn as the catalytic system and DMAP as additive. Organic Letters, 19(8), 2118-2121.
  • Organic Letters. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2.
  • Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
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A Spectroscopic Guide to the Analysis of 2-(4-Chlorophenyl)propanenitrile and Related Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nitrile-containing compounds are significant pharmacophores and versatile synthetic intermediates. This guide provides a comparative spectroscopic analysis of 2-(4-Chlorophenyl)propanenitrile, a key building block, with other common nitrile compounds. By understanding their distinct spectral signatures, researchers can ensure structural integrity, monitor reaction progress, and confirm the purity of their materials.

This document will delve into the practical application and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound. We will explore the causal relationships behind the observed spectral features and provide detailed experimental protocols that are self-validating.

The Spectroscopic Fingerprint: A Comparative Overview

The electronic and structural features of a molecule dictate its interaction with electromagnetic radiation, providing a unique spectroscopic "fingerprint." In this guide, we will compare the spectral data of this compound with three other nitriles: the simple aliphatic acetonitrile, the slightly more complex propionitrile, and the aromatic benzonitrile. This comparison will highlight the influence of the chlorophenyl group and the alkyl chain on the key spectroscopic features.

Table 1: Key Spectroscopic Data Comparison

CompoundStructureC≡N IR Stretch (cm⁻¹)Representative ¹H NMR Signals (ppm)Representative ¹³C NMR Signals (ppm)Molecular Ion (m/z)
This compound Cl-C₆H₄-CH(CH₃)-C≡N ~22457.4-7.3 (d, 2H), 7.3-7.2 (d, 2H), 4.0 (q, 1H), 1.6 (d, 3H)~138, ~134, ~129, ~128, ~121, ~35, ~20165/167
AcetonitrileCH₃-C≡N~22532.0 (s, 3H)~117, ~141
PropionitrileCH₃CH₂-C≡N~22492.4 (q, 2H), 1.2 (t, 3H)~120, ~12, ~1055
BenzonitrileC₆H₅-C≡N~22297.7-7.4 (m, 5H)~132, ~131, ~129, ~118, ~112103

Note: The data for this compound is representative and compiled from spectral data of closely related compounds and predictive models due to the limited public availability of its complete experimental spectra.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: The Nitrile Stretch

The most characteristic feature in the IR spectrum of a nitrile is the C≡N stretching vibration. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum (2100-2300 cm⁻¹)[1].

  • This compound : The presence of the aromatic ring and the chlorine atom influences the electronic environment of the nitrile group. We predict the C≡N stretch to appear around 2245 cm⁻¹ . Conjugation with the phenyl ring can slightly lower the frequency compared to a purely aliphatic nitrile[2].

  • Acetonitrile & Propionitrile : As simple saturated aliphatic nitriles, they exhibit C≡N stretching frequencies at approximately 2253 cm⁻¹ and 2249 cm⁻¹ , respectively[2]. The slight difference can be attributed to the change in the inductive effect of the alkyl group.

  • Benzonitrile : The direct conjugation of the nitrile group with the benzene ring in benzonitrile leads to a more significant decrease in the stretching frequency to around 2229 cm⁻¹ [3]. This is due to the delocalization of π-electrons, which weakens the C≡N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule.

  • This compound : The proton NMR spectrum is expected to be highly informative. The aromatic protons on the chlorophenyl ring will appear as two doublets in the region of 7.2-7.4 ppm , characteristic of a para-substituted benzene ring. The methine proton (CH) adjacent to both the phenyl ring and the nitrile group will be a quartet at approximately 4.0 ppm due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a doublet around 1.6 ppm .

  • Acetonitrile : Shows a simple spectrum with a singlet at ~2.0 ppm for the three equivalent methyl protons[4].

  • Propionitrile : The spectrum displays a quartet at ~2.4 ppm for the methylene protons (CH₂) and a triplet at ~1.2 ppm for the methyl protons (CH₃), indicative of the ethyl group[5].

  • Benzonitrile : The aromatic protons appear as a complex multiplet in the range of 7.4-7.7 ppm .

  • This compound : The carbon NMR spectrum will show distinct signals for each carbon environment. The nitrile carbon is expected around 121 ppm . The aromatic carbons will have signals in the 128-138 ppm range, with the carbon bearing the chlorine atom being the most downfield. The benzylic methine carbon will be around 35 ppm , and the methyl carbon at approximately 20 ppm .

  • Acetonitrile : The nitrile carbon appears at ~117 ppm and the methyl carbon at a very upfield position of ~1 ppm .

  • Propionitrile : The nitrile carbon is at ~120 ppm , the methylene carbon at ~12 ppm , and the methyl carbon at ~10 ppm [6].

  • Benzonitrile : The nitrile carbon is observed around 118 ppm . The aromatic carbons show signals between 129 and 132 ppm , with the carbon attached to the nitrile group appearing at a lower field of around 112 ppm .

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound.

  • This compound : The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). Due to the presence of chlorine, there will be a characteristic isotopic pattern with a peak at m/z 165 (for ³⁵Cl) and a smaller peak at m/z 167 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation pathways would involve the loss of the nitrile group or cleavage of the bond between the methine carbon and the phenyl ring.

  • Acetonitrile : The molecular ion peak is at m/z 41 .

  • Propionitrile : The molecular ion is observed at m/z 55 . A prominent fragment is often seen at m/z 54 due to the loss of a hydrogen atom[7].

  • Benzonitrile : The molecular ion peak is strong at m/z 103 .

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.

Fourier Transform Infrared (FTIR) Spectroscopy

This workflow outlines the acquisition of an IR spectrum for a solid or liquid nitrile sample.

Caption: Workflow for FTIR analysis of nitrile compounds.

  • Sample Preparation : For liquids like acetonitrile, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solids like this compound, a small amount of the powder is placed on the ATR crystal and pressure is applied. Alternatively, a KBr pellet can be prepared.

  • Background Collection : A background spectrum of the empty ATR crystal or the KBr pellet is collected to subtract atmospheric and accessory absorbances.

  • Sample Spectrum Collection : The sample spectrum is then recorded.

  • Data Processing : The background is automatically subtracted from the sample spectrum. If using an ATR accessory, an ATR correction may be applied. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a nitrile sample by ¹H and ¹³C NMR.

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation : Accurately weigh 5-20 mg of the nitrile compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[8][9].

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Data Acquisition : Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

This outlines the general procedure for analyzing a nitrile compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Caption: General workflow for GC-MS analysis.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection : Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Chromatographic Separation : The sample is vaporized and travels through the GC column, where components are separated based on their boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio and detected.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and to identify characteristic fragments that aid in structure elucidation.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and other nitrile compounds. A thorough understanding of how the molecular structure influences the spectral output is essential for researchers in the chemical and pharmaceutical sciences. By following robust experimental protocols and carefully interpreting the resulting data, scientists can confidently determine the identity, purity, and structure of their compounds, ensuring the integrity and success of their research and development endeavors.

References

  • PubChem. 2-((4-Chlorophenyl)methyl)propanedinitrile. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827). [Link]

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  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

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A Comparative Guide to Purity Assessment of 2-(4-Chlorophenyl)propanenitrile: Unveiling the Power of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible results are built. For a key intermediate like 2-(4-Chlorophenyl)propanenitrile, a precursor in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer insights to guide you in selecting the most appropriate analytical strategy.

The Critical Role of Purity in the Lifecycle of this compound

This compound serves as a vital building block in the synthesis of a range of target molecules. Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant consequences, including:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and complex purification challenges.

  • Inaccurate Biological Data: In drug discovery, even trace impurities can exhibit biological activity, leading to misleading structure-activity relationship (SAR) data and potentially masking the true efficacy or toxicity of the target compound.

  • Regulatory Hurdles: For pharmaceutical applications, stringent purity thresholds are mandated by regulatory bodies like the FDA and EMA. Failure to meet these standards can result in significant delays and financial setbacks.

Given these stakes, the choice of analytical methodology for purity assessment is a critical decision that impacts the entire research and development pipeline.

Quantitative NMR (qNMR): A Paradigm Shift in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1] Unlike chromatographic techniques that rely on the response of a detector to a specific physical property (e.g., UV absorbance), qNMR is based on a fundamental principle: the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This inherent stoichiometry allows for a direct and absolute quantification of the analyte against a certified internal standard, without the need for a calibration curve of the analyte itself.[3]

The Self-Validating System of qNMR: An Experimental Walkthrough

The trustworthiness of a qNMR experiment lies in its meticulous execution and the inherent checks and balances within the protocol. Here, we outline a detailed, step-by-step methodology for the purity assessment of this compound using ¹H qNMR.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

Objective: To determine the absolute purity of a batch of this compound using ¹H qNMR with an internal standard.

Materials:

  • This compound (Analyte)

  • Maleic Anhydride (Certified Internal Standard, Purity ≥ 99.9%)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Class A volumetric glassware

  • NMR tubes

Methodology:

  • Selection of Internal Standard: Maleic anhydride is an excellent choice as it possesses protons in a distinct chemical environment from the analyte, has a simple spectrum (a singlet), is chemically stable, and has a known high purity.

  • Sample Preparation (Gravimetric):

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial. Record the weight to the nearest 0.01 mg.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Instrument Setup: Tune and match the NMR probe. Shim the sample to achieve optimal magnetic field homogeneity.

    • Pulse Program: Utilize a standard single-pulse experiment.

    • Key Acquisition Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A value of 30 seconds is a conservative starting point. This is critical to ensure full relaxation of all protons, a prerequisite for accurate integration.

      • Pulse Angle: A 90° pulse is used to maximize the signal in a single scan.

      • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve a high signal-to-noise ratio (S/N > 150:1 for the signals of interest).

      • Acquisition Time (aq): A sufficiently long acquisition time (e.g., 4 seconds) is necessary to ensure high digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the selected signals for both the analyte and the internal standard. For this compound, the quartet corresponding to the single proton at the chiral center and the aromatic protons are suitable. For maleic anhydride, integrate the singlet.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 165.62 g/mol )

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve instrument_setup Instrument Setup (Tune, Shim) dissolve->instrument_setup Transfer to NMR Tube set_params Set Acquisition Parameters (d1, ns) instrument_setup->set_params acquire_fid Acquire FID set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for purity assessment by qNMR.

Comparative Analysis: qNMR vs. Chromatographic Techniques

To provide a clear comparison, we present illustrative data from the analysis of a single batch of this compound using qNMR, HPLC, and GC.

Data Presentation: Purity Assessment Results
Parameter qNMR HPLC (UV Detection) GC (FID Detection)
Purity (% w/w) 98.7 ± 0.299.2 (Area %)99.5 (Area %)
Internal Standard Maleic AnhydrideNot ApplicableNot Applicable
Analysis Time ~15 min/sample~20 min/sample~25 min/sample
Sample Prep Time ~10 min/sample~15 min/sample~10 min/sample
Solvent Consumption ~0.7 mL/sample~20 mL/sample~1 mL/sample
Destructive? NoYesYes
Discussion of Results and Methodological Insights

The illustrative data highlights the key differences between the techniques. The purity value obtained by qNMR (98.7%) is an absolute weight/weight percentage, reflecting the true mass fraction of the analyte.[4] In contrast, HPLC and GC provide area percentages (99.2% and 99.5%, respectively), which assume that all components have the same response factor in the detector. This can lead to an overestimation of purity if impurities have a lower response factor than the main component.

qNMR:

  • Strengths: Provides a direct, absolute measure of purity with high precision and accuracy.[5] It is non-destructive, allowing for sample recovery.[6] The method is also less susceptible to variations in detector response.

  • Causality: The long relaxation delay is crucial for accurate quantification, as it ensures that the magnetization of all protons returns to equilibrium before the next pulse.[7] The choice of a high-purity, stable internal standard with non-overlapping signals is fundamental to the accuracy of the result.

  • Limitations: Lower sensitivity compared to chromatographic methods, which may not be suitable for detecting trace impurities. The presence of overlapping signals can complicate quantification, though this can often be mitigated by using higher field magnets or 2D NMR techniques.[4]

HPLC:

  • Strengths: High sensitivity and excellent resolving power for separating complex mixtures. It is the workhorse of the pharmaceutical industry for purity analysis.

  • Causality: The choice of a C18 column and a mobile phase of acetonitrile and water is based on the polarity of this compound, ensuring good retention and separation from potential impurities. UV detection at 220 nm is chosen as it is a common wavelength for aromatic compounds.

  • Limitations: Purity is often reported as area percent, which is not a true measure of purity unless the relative response factors of all impurities are known.[3] The method is destructive, and different impurities will have different UV responses, potentially leading to inaccurate quantification.

GC:

  • Strengths: Excellent for volatile and semi-volatile compounds. The Flame Ionization Detector (FID) provides a relatively uniform response for hydrocarbons, making area percent a more reliable indicator of purity than UV detection in HPLC.

  • Causality: A capillary column with a non-polar stationary phase is suitable for the separation of this compound. The temperature programming allows for the elution of compounds with a range of boiling points.

  • Limitations: The analyte must be thermally stable and volatile. Non-volatile impurities will not be detected. The method is destructive.

Decision-Making Framework: Choosing the Right Tool for the Job

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.

Decision_Framework start Start: Purity Assessment Needed goal Primary Goal? start->goal absolute_purity qNMR goal->absolute_purity Absolute Purity of Bulk Material impurity_profile HPLC goal->impurity_profile Detailed Impurity Profile (Trace Levels) volatile_impurities GC goal->volatile_impurities Analysis of Volatile Impurities confirmation Orthogonal Confirmation Needed? absolute_purity->confirmation impurity_profile->confirmation volatile_impurities->confirmation combine_methods Use qNMR with HPLC or GC confirmation->combine_methods Yes single_method Single Method Sufficient confirmation->single_method No

Caption: Decision framework for selecting a purity assessment method.

For establishing the purity of a reference standard or for obtaining a definitive, absolute purity value, qNMR is the superior choice . For routine quality control where a detailed profile of known and unknown impurities is required, HPLC is often the preferred method . GC is particularly useful for analyzing volatile impurities that may not be amenable to HPLC analysis.

For the most rigorous purity assessment, an orthogonal approach combining qNMR with a chromatographic technique is recommended.[8] This provides a comprehensive understanding of the sample's purity, leveraging the strengths of each method to provide a highly trustworthy result.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. While HPLC and GC remain valuable tools, quantitative NMR offers a distinct advantage in its ability to provide a direct, absolute measure of purity. By understanding the principles, protocols, and comparative performance of these techniques, researchers can make informed decisions to ensure the integrity of their work and accelerate the path to discovery and innovation.

References

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  • Burton, I. W., & Chantson, T. E. (2010). Quantitative NMR spectroscopy for the purity determination of certified reference materials. Accreditation and Quality Assurance, 15(1), 3-10.
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  • Process NMR Associates LLC. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Lu, Y., Yuan, Z., & Wu, H. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 770.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 343–350.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Zalat, O. A., Elsayed, M. A., Fayed, M. S., & Abd El Megid, M. K. (2014). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. International Letters of Chemistry, Physics and Astronomy, 2, 58-63.
  • A. F. (2020). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Current Radiopharmaceuticals, 14(3), 253-261.
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A Comparative Guide to the Development and Validation of Analytical Methods for Impurities in Propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating robust analytical methods to detect and quantify impurities in propanenitrile-derived active pharmaceutical ingredients (APIs). As key intermediates and building blocks in modern synthesis, the purity of propanenitrile derivatives is paramount to the safety and efficacy of the final drug product. We will objectively compare the primary analytical techniques, delve into the causality behind experimental choices, and provide actionable protocols grounded in regulatory expectations.

Introduction: The Criticality of Impurity Profiling

Propanenitrile derivatives are integral to the synthesis of numerous pharmaceuticals. However, their manufacturing processes can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[3][4] An impurity is defined as any component of a drug substance that is not the chemical entity defined as the API.[5][6] The presence of these unwanted substances can impact the drug's stability, efficacy, and, most importantly, patient safety.[3][4]

This guide will navigate the strategic development of analytical methods, comparing the industry's most powerful techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS)—and culminating in a detailed blueprint for method validation according to ICH Q2(R2) guidelines.[7][8][9]

Chapter 1: Foundational Strategy: From Synthesis to Separation

A successful analytical method begins not in the lab, but with a thorough understanding of the API's synthetic pathway and potential degradation routes. This "impurity survey" is a predictive exercise to identify which impurities are likely to be present.

The Causality behind an Impurity Survey: By analyzing each step of the synthesis, we can anticipate potential by-products and leftover reagents.[2] For example, the synthesis of 2,3-dihydroxypropanenitrile via a cyanohydrin reaction logically points to potential impurities like unreacted glyceraldehyde and residual cyanide.[1] Furthermore, forced degradation studies (exposing the API to stress conditions like acid, base, oxidation, heat, and light) are essential to deliberately generate degradation products, ensuring the analytical method can separate them from the pure API. This proactive approach is the cornerstone of developing a "stability-indicating" method.

G cluster_0 Phase 1: Knowledge Gathering cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Application A Review Synthetic Route B Identify Potential Process Impurities (Reagents, Intermediates) A->B E Select Primary Technique (e.g., RP-HPLC) B->E C Conduct Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) D Identify Potential Degradation Products C->D D->E F Screen Columns & Mobile Phases E->F G Optimize Gradient, Flow Rate, Temperature for Resolution F->G H Validate Method per ICH Q2(R2) Guidelines G->H I Routine Analysis: Batch Release & Stability Testing H->I

Caption: Workflow for Impurity Method Development.

Chapter 2: A Comparative Analysis of Core Analytical Techniques

The choice of analytical technology is dictated by the physicochemical properties of the impurities, such as volatility, polarity, and thermal stability. A multi-pronged approach is often necessary for comprehensive impurity profiling.[1]

Technique Underlying Principle Primarily Used For Key Strengths Limitations
HPLC (UV) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[10]Non-volatile and thermally labile organic impurities, degradation products.High resolution and sensitivity; the gold standard for impurity quantification.[6][10][11]Not suitable for highly volatile compounds; requires impurities to have a UV chromophore for detection.
GC (FID/MS) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[12]Volatile organic impurities and residual solvents.[6][13]Excellent separation of volatile compounds with high sensitivity (especially with FID).[10][12]Requires analytes to be volatile and thermally stable; derivatization may be needed.[1]
LC-MS / GC-MS Combines the separation power of chromatography with the identification capabilities of mass spectrometry.[13]Identification of unknown impurities and structural elucidation.Provides molecular weight and fragmentation data for definitive identification; highly sensitive and specific.[3][14][15]Higher operational complexity and cost; potential for ion suppression in LC-MS.
Spectroscopy (NMR) Analysis of the magnetic properties of atomic nuclei to provide detailed structural information.[13]Definitive structural elucidation of isolated impurities.Unparalleled for determining the precise chemical structure of a molecule.Requires isolation of the impurity in sufficient quantity and purity; lower sensitivity than MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse

For propanenitrile derivatives, which are often polar and non-volatile, Reversed-Phase HPLC (RP-HPLC) is the predominant technique.[16]

  • Expertise in Action: The choice of a C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules. Method development then focuses on optimizing the mobile phase—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The goal is to achieve a resolution (Rs) of >1.5 between the API and all known impurity peaks. A gradient elution is often employed to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.

Gas Chromatography (GC): The Volatile Specialist

GC is indispensable for quantifying residual solvents, which are classified as impurities by regulatory agencies.[2][5]

  • Expertise in Action: Headspace GC is the preferred technique as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components. The choice of a polar GC column, such as one with a polyethylene glycol (PEG) stationary phase, is often effective for separating common polar solvents used in nitrile synthesis.[17]

Mass Spectrometry (MS): The Identification Powerhouse

When an unknown peak appears in an HPLC or GC chromatogram, MS is the definitive tool for identification.[14][15] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity.[14]

Chapter 3: The Blueprint for Validation: Adhering to ICH Q2(R2)

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R2) guideline provides a harmonized framework for this process.[8][9][18] For an impurity method, the goal is to demonstrate that it can reliably and accurately measure impurities at their specified reporting levels.

G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->LOQ Precision->Accuracy LOD LOD LOQ->LOD

Caption: Interrelationship of ICH Q2(R2) Validation Parameters.

The core validation parameters for a quantitative impurity method are summarized below.

Parameter Purpose Typical Acceptance Criteria for Impurity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradants).[18]Peak purity index > 0.995 (for HPLC-PDA). No co-elution at the retention time of impurities. Baseline resolution (Rs > 1.5) between all peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and method response over a defined range.[18][19]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the lowest and highest concentrations for which the method has suitable accuracy, precision, and linearity.[9][19]Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[18][19]Recovery of 80-120% of the known amount of impurity spiked into the sample matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]Repeatability (Intra-assay): RSD ≤ 10% at the limit of quantitation. Intermediate Precision: RSD ≤ 15% (evaluated by different analysts, on different days, or with different equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]Signal-to-Noise ratio (S/N) ≥ 10. Must be at or below the reporting threshold.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[19]Signal-to-Noise ratio (S/N) ≈ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[19]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Chapter 4: Experimental Protocols in Practice

The following protocols are representative examples and should be adapted based on the specific properties of the propanenitrile derivative and its impurities.

Protocol 4.1: Development and Validation of a Stability-Indicating RP-HPLC Method

1. Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical-grade phosphate buffer components.

  • Reference standards for the API and known impurities.

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-30 min (10% to 70% B), 30-35 min (70% B), 35.1-40 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 225 nm.

  • Injection Volume: 10 µL.

  • Causality: A phosphate buffer at pH 3.0 is chosen to ensure acidic analytes are protonated, leading to better retention and peak shape on a C18 column. The gradient is designed to separate polar impurities first, followed by the main API peak, and finally the non-polar impurities.

3. Validation Procedure:

  • Specificity: Inject diluent, placebo, API, and a spiked sample containing all known impurities and degradation products. Confirm no interference and assess peak purity for the API and impurity peaks.

  • Linearity: Prepare a series of solutions of each impurity ranging from the LOQ to 120% of the specification limit (e.g., 5 levels). Plot a calibration curve of peak area vs. concentration and calculate the correlation coefficient.

  • LOD & LOQ: Determine by serial dilution of a known impurity concentration until the required signal-to-noise ratios are achieved (3:1 for LOD, 10:1 for LOQ).

  • Accuracy: Spike the drug product matrix with known amounts of each impurity at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Calculate the percent recovery for each level in triplicate.

  • Precision (Repeatability): Prepare six individual samples of the API spiked with impurities at the specification limit. Calculate the Relative Standard Deviation (RSD) of the results.

  • Precision (Intermediate): Repeat the precision study with a different analyst on a different day or using a different instrument and compare the results.

  • Robustness: Deliberately vary critical method parameters one at a time (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase pH by ±0.2 units). Monitor system suitability parameters to ensure they remain within limits.

Conclusion

The development of a validated analytical method for impurities in propanenitrile derivatives is a systematic process that blends chemical intuition with rigorous scientific validation. It is not a one-size-fits-all procedure but a tailored approach that begins with a deep understanding of the chemical synthesis and potential degradation pathways. While HPLC remains the cornerstone for quantification, a comprehensive impurity profiling strategy often leverages the strengths of GC for volatiles and MS for structural elucidation. Adherence to the principles outlined in the ICH Q2(R2) guideline is not merely a regulatory hurdle; it is a framework that ensures the creation of a trustworthy, reliable, and robust method. Such a method is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
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A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 2-(4-Chlorophenyl)propanenitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological activity and safety profile. This guide provides an in-depth technical comparison of methodologies for the enantioselective synthesis and chiral separation of 2-(4-chlorophenyl)propanenitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the knowledge to make informed decisions in your synthetic and analytical workflows.

The Significance of Chirality: Why Enantiopurity Matters

This compound possesses a stereocenter at the C2 position, giving rise to two enantiomers, (R)- and (S)-2-(4-chlorophenyl)propanenitrile. In a biological system, these enantiomers can exhibit vastly different activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit undesirable side effects. Therefore, the ability to selectively synthesize or separate these enantiomers is paramount in pharmaceutical development to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Enantioselective Synthesis: Crafting Chirality from the Outset

The direct synthesis of a single enantiomer offers an elegant and often more efficient alternative to the separation of a racemic mixture. Several catalytic asymmetric strategies can be employed to achieve this, with the choice of method often depending on the available starting materials, desired scale, and required enantiopurity.

Asymmetric Hydrocyanation of 4-Chlorostyrene

A promising and atom-economical approach to enantiomerically enriched this compound is the asymmetric hydrocyanation of the readily available prochiral olefin, 4-chlorostyrene. This reaction involves the addition of a cyanide source across the double bond, creating the chiral center. The success of this transformation hinges on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand.

Recent advancements have explored dual electrocatalysis to achieve highly enantioselective hydrocyanation of conjugated alkenes.[1][2][3] This method leverages electrochemistry to combine cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation, offering a powerful tool for this transformation.[1][2][3] While a specific protocol for 4-chlorostyrene is not detailed in the immediate literature, the general principles suggest that a chiral ligand would coordinate to the metal center, creating a chiral pocket that directs the cyanide attack to one face of the alkene, leading to the preferential formation of one enantiomer.

Conceptual Workflow for Asymmetric Hydrocyanation:

sub 4-Chlorostyrene p1 sub->p1 cat Chiral Catalyst (e.g., Ni, Cu, Co complex) p2 cat->p2 cn Cyanide Source (e.g., TMSCN) cn->p1 prod Enantioenriched This compound p1->p2 Catalytic Cycle p2->prod

Caption: Asymmetric hydrocyanation of 4-chlorostyrene.

The enantiomeric excess (e.e.) achieved in such reactions is highly dependent on the catalyst system, solvent, and reaction conditions. Optimization of these parameters is crucial for obtaining high stereoselectivity.

Biocatalytic Approaches: Ene-Reductases for Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Ene-reductases, a class of enzymes, have been shown to catalyze the enantioselective reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles.[4] This approach would involve the synthesis of an α-methylene nitrile derivative of 4-chlorobenzene, which is then stereoselectively reduced by the ene-reductase.

The reaction is typically performed in aqueous media, often with a co-solvent to aid substrate solubility. The choice of ene-reductase is critical, as different enzymes can exhibit opposite stereoselectivity, allowing for the synthesis of either the (R)- or (S)-enantiomer.

Table 1: Comparison of Enantioselective Synthesis Strategies

MethodStarting MaterialCatalyst/EnzymeAdvantagesDisadvantages
Asymmetric Hydrocyanation 4-ChlorostyreneChiral Transition Metal ComplexAtom-economical, direct.Catalyst can be expensive; optimization may be required.
Biocatalytic Reduction α-Methylene-4-chlorophenylacetonitrileEne-ReductaseHigh enantioselectivity, mild reaction conditions, environmentally friendly.Substrate synthesis required; enzyme stability and availability can be a concern.

Chiral Separation: Resolving Racemic Mixtures

When a racemic mixture of this compound is obtained, chiral separation techniques are employed to isolate the desired enantiomer. The most common and powerful methods for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantioselective analysis and purification.[5][6][7][8] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.

Workflow for Chiral HPLC Method Development:

start Racemic Mixture screen Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen optimize Optimize Mobile Phase (Hexane/Alcohol, Modifiers) screen->optimize analyze Analyze Separation (Resolution, Tailing Factor) optimize->analyze purify Preparative HPLC (Optional) analyze->purify end Isolated Enantiomers analyze->end Analytical Scale purify->end

Caption: Chiral HPLC method development workflow.

For 2-arylpropanenitriles, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often the first choice for screening.[9] The separation is typically achieved in normal-phase mode using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

Experimental Protocol: Chiral HPLC Separation (Adapted from similar compounds)

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol. The ratio is a critical parameter to optimize, starting with a screening gradient (e.g., 90:10 to 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

The optimization of the mobile phase composition is crucial for achieving baseline separation. A higher percentage of the alcohol modifier generally leads to shorter retention times but may decrease the resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to differentiate between enantiomers.[10][11] In the case of a nitrile, a nitrilase or a nitrile hydratase/amidase enzyme system can be employed.[12][13][14] These enzymes will preferentially hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid or amide, leaving the unreacted nitrile enriched in the other enantiomer.

Lipases are also widely used for the kinetic resolution of various chiral compounds.[15][16] For nitriles that can be hydrolyzed to the corresponding carboxylic acid, lipases can be screened for their ability to enantioselectively catalyze this hydrolysis. Candida antarctica lipase B (CAL-B) is a robust and versatile lipase that has shown success in resolving a wide range of substrates.[16]

Table 2: Comparison of Chiral Separation Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.Broad applicability, high resolution, both analytical and preparative scales.High cost of chiral columns and solvents.
Enzymatic Kinetic Resolution Enantioselective enzymatic transformation.High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for the unreacted enantiomer, requires downstream separation of product and remaining substrate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Conceptual)

  • Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) for their ability to hydrolyze this compound.

  • Reaction Setup: To a solution of racemic this compound in a suitable buffer (e.g., phosphate buffer, pH 7) or an organic solvent, add the selected lipase.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction and separate the unreacted nitrile from the formed carboxylic acid. This can typically be achieved by extraction.

  • Analysis: Determine the enantiomeric excess of the recovered nitrile and the produced acid using the developed chiral HPLC method.

Conclusion: A Multi-faceted Approach to Enantiopurity

The synthesis and separation of the enantiomers of this compound require a careful consideration of the available tools and the specific goals of the project. For large-scale production, an efficient enantioselective synthesis is often the most desirable route. However, for smaller scales or when a racemic mixture is readily available, chiral separation techniques like HPLC and enzymatic kinetic resolution provide powerful and reliable solutions.

The choice between chiral HPLC and enzymatic resolution will depend on factors such as the required purity, scale, and cost. Chiral HPLC offers a direct and versatile method for both analysis and purification, while enzymatic resolution provides a green and highly selective, albeit lower-yielding (for the unreacted enantiomer), alternative.

Ultimately, a thorough understanding of the principles behind each technique, coupled with empirical optimization, will enable the researcher to successfully navigate the challenges of working with this important chiral building block.

References

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  • Chiral resolution of racemic ibuprofen in an enzymatic membrane reactor. (2025). ResearchGate. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). MDPI. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. [Link]

  • Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. (2012). PMC. [Link]

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  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (n.d.). MDPI. [Link]

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  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Between Different Chromatography Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity and consistency of analytical data are paramount. When methods evolve, or when different analytical platforms are used across an organization, it is crucial to ensure that the results remain comparable and reliable. This guide provides an in-depth technical exploration of the cross-validation of analytical results between different chromatography techniques. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method comparison.

The Imperative of Cross-Validation: Why and When?

Method validation, as outlined in guidelines such as ICH Q2(R2) and USP <1225>, establishes that an analytical procedure is suitable for its intended purpose.[1][2][3][4] Cross-validation, a distinct yet related process, is the comparison of results from two or more analytical methods to demonstrate that they are equivalent and can be used interchangeably.[4] This becomes critical in several scenarios:

  • Method Modernization: Upgrading from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) to enhance throughput and sensitivity.[5]

  • Orthogonal Method Implementation: Employing a fundamentally different separation technique (e.g., Supercritical Fluid Chromatography [SFC] alongside Reversed-Phase HPLC) to gain a more comprehensive understanding of a sample.

  • Inter-laboratory Method Transfer: Ensuring consistency of results when a method is transferred between different sites or to a contract research organization.[6]

  • Lifecycle Management of Analytical Procedures: As manufacturing processes evolve, analytical methods may need to be updated, necessitating comparison with the original validated method.[7]

The core objective is to ensure that a change in the analytical technique does not lead to a different decision regarding the quality of the product.

Foundational Principles of Cross-Validation

A successful cross-validation study is built on a well-defined protocol that outlines the scope, procedures, and acceptance criteria. Key validation parameters that must be assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

These parameters are defined in detail in the ICH Q2(R2) guideline.[1][3][4]

Cross-Validation in Practice: A Comparative Analysis of Chromatographic Techniques

In this section, we will explore the practical considerations and experimental design for cross-validating results between common pairs of chromatography techniques.

HPLC vs. UPLC: A Leap in Efficiency

The transition from HPLC to UPLC is a common strategy to improve laboratory efficiency. UPLC utilizes columns with sub-2 µm particles, operating at higher pressures to achieve faster separations with enhanced resolution and sensitivity.[5]

  • Objective: To demonstrate that the newly developed UPLC method for the quantification of Analyte X provides results equivalent to the existing validated HPLC method.

  • Materials:

    • Reference standard of Analyte X of known purity.

    • Placebo (matrix without the analyte).

    • Samples of the drug product.

    • All necessary solvents and reagents of appropriate quality.

  • Instrumentation:

    • Validated HPLC system.

    • UPLC system.

  • Methodology:

    • HPLC Method: The existing validated method is run as is.

    • UPLC Method Development (Method Transfer):

      • The HPLC method is geometrically scaled to the UPLC column dimensions. The ratio of column length to particle size (L/dp) should be kept constant to maintain resolving power.

      • Flow rate, injection volume, and gradient times are scaled accordingly. Online calculators are available to assist with these conversions.

    • Cross-Validation Runs:

      • Analyze a minimum of three batches of the drug product in triplicate on both the HPLC and UPLC systems.

      • Prepare and analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate on both systems to assess accuracy.

      • Analyze a series of six replicate injections of a standard solution on both systems to determine precision.

  • Data Analysis:

    • Compare the results for key validation parameters (accuracy, precision, linearity, etc.) obtained from both systems.

    • Perform statistical analysis to demonstrate the equivalence of the results (see Section 4).

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Run Time 25 min5 minN/A (Performance Metric)
Resolution (Critical Pair) 2.12.8≥ 2.0
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%) 0.8%0.5%≤ 2.0%
LOQ 0.5 µg/mL0.1 µg/mLN/A (Performance Metric)

This table presents hypothetical but scientifically plausible data for illustrative purposes.[1]

LC-MS vs. GC-MS: Choosing the Right Tool for the Job

LC-MS and GC-MS are powerful, complementary techniques. The choice between them is primarily dictated by the physicochemical properties of the analyte. GC-MS is ideal for volatile and thermally stable compounds, while LC-MS is suited for a broader range of molecules, including non-volatile and thermally labile compounds.[8][9][10]

  • Objective: To compare the quantitative results for a semi-volatile analyte (e.g., a residual solvent or a specific impurity) using both GC-MS and LC-MS.

  • Materials:

    • Reference standard of the analyte.

    • Sample matrix.

    • Derivatizing agent (if required for GC-MS).

  • Methodology:

    • Sample Preparation:

      • For LC-MS: A simple "dilute and shoot" approach may be sufficient.

      • For GC-MS: Derivatization may be necessary to increase the volatility and thermal stability of the analyte.

    • Instrumental Analysis:

      • Develop and validate an LC-MS method for the analyte.

      • Develop and validate a GC-MS method for the derivatized analyte.

    • Cross-Validation Runs:

      • Analyze the same batch of the sample in replicate (n=6) using both methods.

  • Data Analysis:

    • Compare the mean and standard deviation of the results from both methods.

    • Statistically assess the equivalence of the results.

ParameterGC-MS MethodLC-MS/MS Method
Derivatization Required YesNo
Linear Range 1 - 500 ng/mL0.1 - 200 ng/mL
LOD 0.5 ng/mL0.05 ng/mL
Precision (RSD%) < 10%< 8%
Mean Concentration (Sample A) 45.2 ng/mL46.1 ng/mL

This table presents hypothetical but scientifically plausible data for illustrative purposes.[11]

HPLC vs. Supercritical Fluid Chromatography (SFC): A Greener Alternative

SFC is gaining traction as a "green" alternative to normal-phase HPLC, primarily due to its use of supercritical CO2 as the main mobile phase component.[3][12][13] Transferring a method from HPLC to SFC is not always straightforward due to the unique properties of supercritical fluids.[14]

  • Objective: To transfer a normal-phase HPLC method for the analysis of a chiral compound to an SFC method and cross-validate the results.

  • Methodology:

    • SFC Method Development:

      • The same chiral stationary phase used in the HPLC method is typically a good starting point.

      • Optimize the mobile phase composition (CO2 and co-solvent, e.g., methanol), back pressure, and temperature to achieve a comparable or better separation.

    • Cross-Validation Runs:

      • Analyze the same sample of the chiral compound on both the HPLC and SFC systems.

      • Compare the enantiomeric excess or purity values obtained from both methods.

  • Data Analysis:

    • Assess the resolution between the enantiomers.

    • Compare the quantitative results for each enantiomer.

    • Statistically evaluate the equivalence of the enantiomeric purity results.

ParameterNormal-Phase HPLCSFC
Mobile Phase Hexane/EthanolCO2/Methanol
Run Time 15 min4 min
Resolution 2.53.1
Enantiomeric Purity (Sample 1) 99.2%99.3%
Enantiomeric Purity (Sample 2) 95.8%95.7%

This table presents hypothetical but scientifically plausible data for illustrative purposes.

Statistical Analysis: The Cornerstone of Equivalence

A visual comparison of results is insufficient to declare two methods equivalent. A rigorous statistical analysis is required to provide a high degree of confidence in the comparability of the data.

The Inadequacy of Traditional t-tests and Correlation

While commonly used, the Student's t-test and correlation analysis are not appropriate for demonstrating the equivalence of two methods.[12] A t-test is designed to detect a difference, and a non-significant result does not prove equivalence; it may simply reflect a lack of statistical power. Correlation analysis only measures the strength of a linear relationship, not the agreement between two methods.[12]

Equivalence Testing: The Recommended Approach

Equivalence testing is the statistically sound method for demonstrating that two methods produce comparable results.[2][15] The most common approach is the Two One-Sided t-Tests (TOST) procedure.[1][2][15]

In the TOST procedure, we define a "region of practical equivalence" (e.g., ±5% of the mean result). We then perform two one-sided t-tests to determine if we can reject the null hypotheses that the true difference between the methods is outside this equivalence interval. If both null hypotheses are rejected, we can conclude that the methods are equivalent.[1][2]

Let's say we are comparing the assay results from an HPLC and a UPLC method for a drug product with a nominal concentration of 100 mg/mL. We define the equivalence interval as ±2 mg/mL.

  • Null Hypothesis 1 (H01): Mean(HPLC) - Mean(UPLC) ≥ 2 mg/mL

  • Null Hypothesis 2 (H02): Mean(HPLC) - Mean(UPLC) ≤ -2 mg/mL

If we can reject both H01 and H02 with a p-value < 0.05, we can conclude that the true difference between the two methods is within our predefined equivalence interval, and therefore, the methods are equivalent.

Visualizing Agreement: The Bland-Altman Plot

A Bland-Altman plot is a graphical tool used to visualize the agreement between two quantitative measurement methods.[10][11][16][17] It plots the difference between the two measurements against their average. This allows for the identification of any systematic bias or trends in the differences across the measurement range.

Visualizing Workflows and Relationships

To further clarify the processes discussed, the following diagrams illustrate the key workflows and logical relationships in cross-validation.

General Cross-Validation Workflow

CrossValidationWorkflow start Define Objective & Acceptance Criteria protocol Develop & Approve Cross-Validation Protocol start->protocol method1 Run Existing Validated Method (e.g., HPLC) protocol->method1 method2 Develop & Optimize New Method (e.g., UPLC/SFC) protocol->method2 analysis Analyze Identical Samples on Both Systems method1->analysis method2->analysis data_comp Compare Key Performance Parameters analysis->data_comp stats Perform Statistical Equivalence Testing (TOST) data_comp->stats decision Results Meet Acceptance Criteria? stats->decision report Generate Cross-Validation Report decision->report Yes troubleshoot Investigate & Troubleshoot Discrepancies decision->troubleshoot No implement Implement New Method report->implement end End implement->end troubleshoot->protocol

Caption: A generalized workflow for the cross-validation of analytical methods.

Decision Tree for Statistical Analysis

StatisticalAnalysisDecisionTree start Compare Results from Two Methods q1 Goal: Demonstrate Equivalence? start->q1 equivalence Use Equivalence Testing (TOST) q1->equivalence Yes ttest Use t-test for Difference (with caution) q1->ttest No, Goal: Find a Difference bland_altman Visualize Agreement with Bland-Altman Plot equivalence->bland_altman ttest->bland_altman conclusion Draw Conclusion on Method Comparability bland_altman->conclusion end End conclusion->end

Caption: A decision-making process for selecting the appropriate statistical analysis.

Conclusion: Ensuring Data Integrity Across Analytical Platforms

The cross-validation of analytical results between different chromatography techniques is a scientifically rigorous process that underpins the reliability of data in research and drug development. It is not merely a procedural hurdle but a fundamental aspect of ensuring product quality and patient safety. By moving beyond simplistic comparisons and embracing robust experimental design and appropriate statistical tools like equivalence testing, scientists can confidently navigate the evolution of analytical technologies. This guide provides a framework for making informed decisions, designing sound protocols, and ultimately, ensuring the integrity and consistency of analytical data, regardless of the chromatographic technique employed.

References

  • Aijiren. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Aijiren. [Link]

  • Boulanger, B., et al. (2003). An analysis of the SFSTP guide on validation of chromatographic bioanalytical methods: progresses and limitations. Journal of Pharmaceutical and Biomedical Analysis.
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  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Shimadzu. [Link]

  • Covalent Metrology. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Covalent Metrology. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal.
  • Lindholm, J., et al. (2011). Statistical analysis of chromatographic data obtained by stripping techniques.
  • ResearchGate. (2024, January 11). Application of the Bland–Altman and Receiver Operating Characteristic (ROC) Approaches to Study Isotope Effects in Gas Chromatography–Mass Spectrometry Analysis of Human Plasma, Serum and Urine Samples. ResearchGate. [https://www.researchgate.net/publication/377227495_Application_of_the_Bland-Altman_and_Receiver_Operating_Characteristic_ROC_Approaches_to_Study_Isotope_Effects_in_Gas_Chromatography-Mass_Spectrometry_Analysis_of_Human_Plasma_Serum_and_Urine_Samples]([Link]_ Chromatography-Mass_Spectrometry_Analysis_of_Human_Plasma_Serum_and_Urine_Samples)

  • Davis, R. B. (2007). Statistical analysis of method comparison studies.
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  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Chromatography Today. (2019, August 14). SFC Method Transfer and Scaling Considerations. Chromatography Today. [Link]

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  • ResearchGate. (2016, October). Comparison of liquid and supercritical fluid chromatography mobile phases for enantioselective separations on polysaccharide stationary phases. ResearchGate. [Link]

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A Comparative Guide to Establishing a Reference Standard for 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the selection, characterization, and qualification of a reference standard for 2-(4-Chlorophenyl)propanenitrile. As a critical intermediate in various synthetic pathways, a well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and validity of analytical results in research, development, and quality control settings.[1][2] This document moves beyond a simple listing of procedures to explain the scientific rationale behind the chosen methodologies, enabling professionals to establish a robust and trustworthy standard.

The Imperative for a Reference Standard

In pharmaceutical development and chemical research, a reference standard serves as the benchmark against which all subsequent batches of a substance are measured.[2] Its purpose is to ensure consistency in identity, purity, and strength. For this compound, this is critical for controlling reaction stoichiometry, quantifying yields, and identifying process-related impurities. The establishment of a reference standard is a multi-step process that begins with selecting a high-purity batch and subjecting it to rigorous, multi-faceted analytical characterization.[3][4]

The overall workflow for establishing a reference standard is a systematic process designed to build a comprehensive profile of the candidate material.

Reference_Standard_Workflow cluster_prep Phase 1: Preparation & Selection cluster_char Phase 2: Orthogonal Characterization cluster_qual Phase 3: Qualification & Certification synthesis High-Purity Synthesis selection Candidate Batch Selection synthesis->selection Select batch >98% purity identity Identity Confirmation (NMR, MS) selection->identity purity Purity & Impurity Profiling (HPLC, GC) selection->purity physchem Physicochemical Properties (DSC, TGA, Water Content) selection->physchem data_review Data Review & Analysis identity->data_review purity->data_review physchem->data_review purity_assignment Purity Assignment (Mass Balance) data_review->purity_assignment coa Certificate of Analysis (CoA) Generation purity_assignment->coa certified_standard certified_standard coa->certified_standard Certified Reference Standard

Caption: Overall workflow for reference standard establishment.

Candidate Material: Synthesis and Potential Impurities

The quality of a reference standard is fundamentally tied to the purity of the selected material. A common synthesis route for this compound involves the reaction of 4-chlorophenylacetonitrile with a methylating agent.[5] Understanding the synthesis is crucial as it informs the potential impurity profile.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-chlorophenylacetonitrile.

  • Side-Products: Di-methylated products or isomers.

  • Reagents: Residual catalysts or bases.

  • Solvents: Organic volatile chemicals used during synthesis and purification, which must be controlled according to ICH Q3C guidelines.[6][7]

A candidate batch for a reference standard should be selected from a process that demonstrates high conversion and effective purification, typically yielding a material with an initial purity of >98% by a primary chromatographic method.

Orthogonal Analytical Characterization: A Comparative Approach

No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods based on different scientific principles, is required for a comprehensive and self-validating assessment.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing purity and separating the main component from any related substances or impurities.[8] Both HPLC and GC methods should be developed and validated.

Comparison of Chromatographic Techniques

Technique Primary Use Case for this Compound Strengths Limitations
HPLC-UV Quantifying non-volatile organic impurities and determining purity by area percent.Robust, highly reproducible for quantification. Ideal for compounds with a UV chromophore like the phenyl ring in the target molecule.[9]Not suitable for volatile compounds (e.g., residual solvents). Peak identity is not confirmed without a mass spectrometer.
GC-MS Identifying and quantifying volatile organic impurities and residual solvents.High separation efficiency for volatile compounds. Mass spectrometry provides definitive identification of impurities.[9]Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some molecules, though not expected for this one.

Causality: A reverse-phase HPLC method is selected due to the moderate polarity of this compound (calculated XLogP3 of 2.8).[10] A C18 stationary phase provides excellent hydrophobic interaction for retention, while a methanol/water mobile phase allows for efficient elution. UV detection is chosen because the chlorophenyl group is a strong chromophore.

Methodology:

  • System Preparation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve in 10 mL of methanol to create a 1 mg/mL solution.

  • Injection Volume: 5 µL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Purity Data

Peak Identity Retention Time (min) Area (%) Classification
Impurity 15.80.08Process Impurity
This compound 9.2 99.85 Main Component
Impurity 211.50.07Unknown
Total Purity 99.85

Causality: This method is essential for detecting residual solvents from the synthesis and purification stages (e.g., ether, ethanol, methanol).[6] Headspace GC is the preferred injection technique to avoid contaminating the system with the non-volatile API while efficiently introducing volatile analytes.

Methodology:

  • System Preparation: Agilent 7890B GC with 5977A MS and a headspace sampler.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Sample Preparation: Accurately weigh ~50 mg of the candidate standard into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • GC Conditions:

    • Injector Temperature: 250°C (Split mode, 20:1).

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program: 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-400 amu.

Data Interpretation: Solvents are identified by comparing their mass spectra to a reference library (e.g., NIST) and quantified using an external standard calibration curve.

Table 2: Representative Residual Solvent Analysis

Solvent Identified Concentration (ppm) ICH Limit (Class 3)[7] Status
Methanol1503000Pass
Diethyl Ether255000Pass
Total Solvents 175
Spectroscopic Methods for Identity Confirmation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

Comparison of Spectroscopic Techniques

Technique Primary Use Case for this Compound Strengths Limitations
¹H and ¹³C NMR Definitive structural confirmation and elucidation.Provides detailed information on the chemical environment of each proton and carbon atom, confirming connectivity.Relatively low sensitivity compared to MS. Requires higher sample concentration.
FTIR Confirms the presence of key functional groups.Quick and non-destructive. Excellent for identifying the nitrile (C≡N) and C-Cl bonds.Provides limited information on the overall molecular structure.
High-Resolution MS Confirms elemental composition via accurate mass measurement.Extremely sensitive, provides an exact molecular weight that can be used to calculate the molecular formula.Does not provide information on atom connectivity (isomerism).

Causality: NMR is the gold standard for structural elucidation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will confirm the carbon skeleton.

Methodology:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~15 mg of the standard in 0.7 mL of Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire 1024 scans using a proton-decoupled pulse program.

Expected Chemical Shifts (Predicted):

  • ¹H NMR (CDCl₃): δ ~7.4 (d, 2H, aromatic), δ ~7.3 (d, 2H, aromatic), δ ~3.9 (q, 1H, CH), δ ~1.6 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ ~138 (aromatic C-Cl), δ ~135 (aromatic C-CH), δ ~129 (aromatic CH), δ ~127 (aromatic CH), δ ~120 (CN), δ ~32 (CH), δ ~21 (CH₃).

Ancillary Methods for Physicochemical Characterization

These methods characterize the physical properties of the standard, which are important for stability and handling.

Analytical_Techniques cluster_purity Purity & Impurities cluster_identity Identity cluster_physchem Properties center_node This compound Reference Standard HPLC HPLC-UV (Organic Impurities) center_node->HPLC GCMS GC-MS (Residual Solvents) center_node->GCMS NMR NMR (Structure) center_node->NMR HRMS HRMS (Formula) center_node->HRMS DSC DSC (Melting Point) center_node->DSC KF Karl Fischer (Water Content) center_node->KF

Caption: Orthogonal analytical methods for characterization.

Causality: DSC determines the melting point and thermal purity of a crystalline solid. A sharp melting endotherm is indicative of high purity.

Methodology:

  • System: TA Instruments Q2000 DSC or equivalent.

  • Sample Preparation: Accurately weigh 2-4 mg of the standard into a Tzero aluminum pan and hermetically seal.

  • Conditions: Equilibrate at 25°C. Ramp the temperature at 10°C/min to 200°C under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The onset of the melting endotherm is reported as the melting point. The literature value is approximately 123°C.[11]

Causality: This is the most accurate method for quantifying water content, which is essential for the mass balance calculation.

Methodology:

  • System: Mettler Toledo C30 Coulometric Karl Fischer Titrator or equivalent.

  • Sample Preparation: Accurately weigh ~100 mg of the standard and introduce it directly into the titration vessel.

  • Conditions: Perform the titration in triplicate using a standardized Karl Fischer reagent.

Purity Assignment and Certification

The final, certified purity of the reference standard should be determined using a mass balance approach. This method provides a more accurate value than a single chromatographic measurement because it accounts for non-chromatographing components like water and inorganic impurities.

Purity Calculation (Mass Balance): Purity (%) = 100% - % Organic Impurities (HPLC) - % Residual Solvents (GC) - % Water (Karl Fischer) - % Non-Volatile Residue (TGA)

Table 3: Example Purity Assignment

Parameter Method Result
Chromatographic Purity (100% - Impurities)HPLC99.85%
Water ContentKarl Fischer0.05%
Residual SolventsGC-MS0.0175%
Non-Volatile ResidueTGA<0.01% (Not Detected)
Assigned Purity (Mass Balance) Calculation 99.78%

Once the purity is assigned, a formal Certificate of Analysis (CoA) is generated. This document should include all experimental data, methods used, the assigned purity value with its uncertainty, storage conditions, and a re-test date.

Conclusion

Establishing a reference standard for this compound is a rigorous, evidence-based process that underpins the quality of all future analytical work. By employing an orthogonal testing strategy that combines chromatographic, spectroscopic, and physicochemical techniques, a comprehensive and scientifically sound characterization can be achieved. This guide provides the comparative framework and detailed protocols necessary for researchers and drug development professionals to confidently qualify a reliable and trustworthy reference standard, ensuring data integrity and consistency across all applications.

References

  • Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile . PrepChem.com. [Link]

  • How do you establish a reference standard for release of your first GMP lot? . RMC Pharmaceutical Solutions, Inc. [Link]

  • (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 . PubChem. [Link]

  • Creating Working Reference Standard (WRS) Qualification Protocols . BioPharma Consulting Group. [Link]

  • 2-((4-Chlorophenyl)methyl)propanedinitrile | C10H7ClN2 | CID 18082 . PubChem. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). [Link]

  • What is meant by reference standard in pharmaceuticals? . GMP SOP. [Link]

  • α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE . Organic Syntheses. [Link]

  • 2-chloro-3-(4-chlorophenyl)propanenitrile . Chemsrc. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA), Australia. [Link]

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure . National Institutes of Health (NIH). [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents . European Medicines Agency (EMA). [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal of Applied Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Chlorophenyl)propanenitrile, a compound that, due to its chemical structure, requires meticulous management. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of deep, informed safety in your laboratory.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound is a compound that combines two distinct hazard groups: a chlorinated aromatic ring and a nitrile functional group. This combination dictates its specific handling and disposal requirements.

  • Chlorinated Organic Toxicity: Chlorinated organic compounds are often environmentally persistent and can be toxic.[1] Their disposal requires methods that ensure complete destruction to prevent release into the environment.[1][2] Incomplete combustion, for example, can lead to the formation of even more hazardous byproducts.

  • Nitrile (Cyanide) Group Hazard: The nitrile group (-C≡N) is a precursor to cyanide. Under acidic conditions or via metabolic processes, nitriles can release highly toxic hydrogen cyanide (HCN) gas.[3][4] Exposure to even small amounts of cyanide can inhibit cellular respiration, leading to rapid collapse and death.[3][4][5] Therefore, a core principle of handling nitrile waste is to always maintain alkaline conditions to prevent the formation of HCN.[6]

Table 1: Hazard Summary for Phenylacetonitrile Derivatives

Hazard Classification Description Rationale & Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or if inhaled.[7] All handling must be done with appropriate PPE to prevent any direct contact. Waste must be securely contained to prevent exposure.
Skin Corrosion/Irritation Causes skin irritation.[7] Impermeable gloves are mandatory. Any contaminated clothing must be removed and decontaminated immediately.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[7][8] Chemical splash goggles and/or a face shield are essential during handling and disposal operations.
Environmental Hazard Persistent in the environment and toxic to aquatic life. Disposal must be routed through a certified hazardous waste facility to prevent environmental contamination. Do not discharge to drains or soil.[9]

| Reactivity | Reacts with strong acids to produce lethal hydrogen cyanide gas.[4][10] | Crucial Point: Waste containing this compound must be segregated from acidic waste streams. If aqueous, the waste must be kept at a pH above 10.[6] |

Regulatory Framework: Adherence to Compliance

The disposal of this compound is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11]

Key Regulatory Steps:

  • Hazardous Waste Determination: As the generator, you are legally required to determine if your chemical waste is hazardous.[11][12] Given its toxic properties, this compound waste is classified as hazardous.

  • EPA Waste Codes: This compound would likely fall under codes such as P027 (Propanenitrile, 3-chloro-) or a generic "toxic organic" code depending on concentration and formulation. Your institution's Environmental Health & Safety (EHS) office will provide the specific codes required for your waste manifest.

  • Licensed Disposal: All hazardous waste must be handled, transported, and ultimately disposed of by an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13] The standard and most effective method for this type of compound is high-temperature incineration.[2][14]

Pre-Disposal: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any process that will generate this waste, establish a safe work environment. This is a non-negotiable prerequisite for safety.

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and transferring of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][10]

  • Designated Area: Establish a designated area for this work, clearly marked with hazard signs.[10]

  • Emergency Equipment: Ensure an emergency eyewash and safety shower are accessible and have been recently tested.[4][10]

Table 2: Required Personal Protective Equipment (PPE)

Body Part PPE Specification Rationale
Hands Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.[3] Provides robust protection against dermal absorption, which is a primary exposure route.[5] Nitrile offers dexterity, while the outer glove provides superior chemical resistance.
Eyes/Face Chemical safety goggles and a face shield.[5] Protects against splashes and any potential aerosolized dust or vapor, safeguarding sensitive mucous membranes.
Body Chemical-resistant lab coat. Protects skin and personal clothing from contamination.

| Respiratory | Not typically required if work is performed in a certified fume hood. | The fume hood serves as the primary respiratory protection.[3] |

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation

  • Rationale: Preventing accidental mixing of incompatible chemicals is the most critical step in waste management.

  • Procedure:

    • Designate a specific hazardous waste container solely for this compound and related materials (e.g., contaminated gloves, wipes).

    • NEVER mix this waste with acidic waste streams to prevent the generation of hydrogen cyanide gas.[4][10]

    • Keep segregated from strong oxidizing agents.[4]

Step 2: Waste Containerization

  • Rationale: Proper containment prevents leaks, spills, and exposure to personnel and the environment.

  • Procedure:

    • Use a chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-on cap) provided by your EHS department.

    • For any aqueous solutions containing the nitrile, ensure the pH is adjusted to and maintained at >10 using a suitable base (e.g., sodium hydroxide) before adding to the waste container.[6]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

    • Wipe the exterior of the container clean of any contamination before removing it from the fume hood.

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is essential for communicating hazards to everyone who may handle the container.

  • Procedure:

    • Obtain a hazardous waste label from your EHS office.

    • Fill out the label completely before adding any waste to the container.

    • Clearly write:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "this compound". List any other components and their percentages.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The date accumulation started.

    • Affix the label securely to the container.

Step 4: Temporary Storage

  • Rationale: Safe temporary storage within the lab prevents accidents and ensures compliance with accumulation time limits.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[12]

    • The storage area must be under the control of the laboratory personnel, be clearly marked, and provide secondary containment (e.g., a chemical-resistant tray or tub).

    • Keep the container tightly closed except when adding waste.[7]

Step 5: Arranging for Disposal

  • Rationale: Final disposal must be handled by trained professionals to ensure legal compliance and environmental safety.

  • Procedure:

    • Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting an online request to the EHS department.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[7][9] This is illegal and dangerous.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.

DisposalWorkflow Workflow for this compound Disposal cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations Gen Waste Generation (in Fume Hood) Seg Step 1: Segregate Waste (Keep Alkaline, No Acids) Gen->Seg PPE Wear Full PPE Gen->PPE Cont Step 2: Containerize (Approved, <90% Full) Seg->Cont Label Step 3: Label Correctly (Full Name, Hazards, Date) Cont->Label Store Step 4: Store Safely (Secondary Containment) Label->Store Pickup Step 5: Request Pickup (via EHS Office) Store->Pickup Transport Transport by Licensed Hauler Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area immediately. Alert others.

  • Isolate: Prevent entry into the affected area.

  • Report: Call your institution's emergency number and the EHS office. Provide the chemical name and spill quantity.

  • Cleanup: Do not attempt to clean a significant spill yourself. A trained emergency response team must handle it. For very small spills (<5 mL) inside a fume hood, you may be able to clean it by absorbing with an inert material (e.g., vermiculite, sand), which is then placed in your hazardous waste container.[15]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][15]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][15]

  • Inhalation: Move the affected person to fresh air immediately.[7]

  • Seek Immediate Medical Attention: In all cases of exposure, call emergency services. Provide the Safety Data Sheet (SDS) for the compound to the responding medical personnel.[7]

By adhering to these scientifically-grounded procedures, you not only ensure your own safety but also uphold the highest standards of professional responsibility and environmental protection.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]

  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov. Retrieved from [Link]

  • Harvard University. (n.d.). Lab Safety Guideline: Cyanide. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Retrieved from [Link]

  • ACS Publications. (2023). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications. Retrieved from [Link]

  • Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.gov. Retrieved from [Link]

  • Airgas. (2017). Safety Data Sheet: Propionitrile. Retrieved from [Link]

  • PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. NJ.gov. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products. NEDT. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [Link]

  • Unknown Source. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Chlorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile: Understanding the Risks

Given the absence of a dedicated SDS, we have constructed a probable hazard profile for 2-(4-Chlorophenyl)propanenitrile by analyzing the GHS hazard classifications of similar chlorinated and nitrile-containing organic compounds, such as N-(4-Chlorophenyl)maleimide and 2-Chlorophenylacetonitrile.[1][2][3][4] This proactive, logic-based approach is a cornerstone of a robust safety culture.

Anticipated Hazards:

  • Acute Toxicity: High concern for toxicity if swallowed, in contact with skin, or inhaled.[2][4] Nitrile compounds can release cyanide in the body, which is a potent systemic poison.[1][5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dusts or vapors.[1][3][4]

This inferred profile necessitates handling this compound with the same precautions as a substance with a confirmed high hazard classification.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 5 mil)Nitrile offers good resistance to chlorinated solvents and aromatic compounds.[6][7] Double-gloving is recommended for extended handling periods.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles, crucial given the high risk of serious eye irritation or damage.[1][3][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge (black label).[8][9] A P100 particulate filter may be necessary if handling as a powder.Protects against inhalation of potentially toxic vapors or dusts.[2][4] A full risk assessment should determine the specific cartridge type.[8]
Body Protection A chemically resistant lab coat, worn fully buttoned.Provides a barrier against skin contact from spills and splashes.
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined workflow is non-negotiable. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment 1. Conduct Risk Assessment PPE_Donning 2. Don Appropriate PPE RiskAssessment->PPE_Donning FumeHood_Prep 3. Prepare Fume Hood PPE_Donning->FumeHood_Prep Weighing 4. Weigh Compound in Hood FumeHood_Prep->Weighing Transfer chemical to hood Reaction 5. Perform Experiment Weighing->Reaction Decontamination 6. Decontaminate Equipment Reaction->Decontamination Waste_Segregation 7. Segregate Halogenated Waste Decontamination->Waste_Segregation Dispose of rinsate and solids PPE_Doffing 8. Doff PPE Correctly Waste_Segregation->PPE_Doffing Hand_Washing 9. Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.